Product packaging for 4-Amino-2-chlorobenzamide(Cat. No.:CAS No. 211374-81-1)

4-Amino-2-chlorobenzamide

Cat. No.: B109128
CAS No.: 211374-81-1
M. Wt: 170.59 g/mol
InChI Key: XTCHLLLRWDYHRD-UHFFFAOYSA-N
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Description

4-Amino-2-chlorobenzamide, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O B109128 4-Amino-2-chlorobenzamide CAS No. 211374-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCHLLLRWDYHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465715
Record name 4-amino-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211374-81-1
Record name 4-Amino-2-chlorobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211374811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-amino-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-2-CHLOROBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN3579G41A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzamide from 4-amino-2-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-amino-2-chlorobenzamide, a valuable building block in medicinal chemistry, from 4-amino-2-chlorobenzoic acid. We will delve into the prevalent synthetic strategies, with a primary focus on the activation of the carboxylic acid moiety. A detailed, step-by-step protocol for the synthesis via an acyl chloride intermediate is presented, along with critical considerations for reaction optimization, work-up, and purification. Furthermore, this guide outlines the essential analytical techniques for the structural elucidation and purity assessment of the final product. The content is structured to provide both theoretical understanding and practical, actionable insights for researchers in organic synthesis and drug development.

Introduction: The Significance of this compound

This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules.[1] The presence of the amino, chloro, and amide functionalities on the benzene ring provides a versatile scaffold for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs. The strategic positioning of these groups can influence the molecule's binding affinity to biological targets and its overall pharmacokinetic profile.

The amide bond, in particular, is a cornerstone of peptide and protein structures and is found in a vast number of natural and synthetic compounds.[2] The synthesis of benzamides, such as this compound, is a frequently employed transformation in medicinal chemistry.

Synthetic Strategies: From Carboxylic Acid to Amide

The direct conversion of a carboxylic acid to an amide by reaction with an amine is challenging because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[3] Therefore, the synthesis of this compound from 4-amino-2-chlorobenzoic acid necessitates the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine source.

Several strategies exist for the activation of carboxylic acids for amidation, including the use of coupling agents like carbodiimides or the conversion to more reactive intermediates such as esters or acyl chlorides.[2][4] The most common and cost-effective approach for the synthesis of primary amides from carboxylic acids involves the formation of an acyl chloride intermediate.

The Acyl Chloride Route: A Robust and Scalable Method

The conversion of 4-amino-2-chlorobenzoic acid to its corresponding acyl chloride, followed by reaction with an ammonia source, is a widely adopted and scalable method for the synthesis of this compound. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5][6]

The reaction with thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group.[5] A subsequent nucleophilic attack by the chloride ion generated in the reaction leads to the formation of the acyl chloride.[7]

The resulting 4-amino-2-chlorobenzoyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to yield the desired this compound.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 4-amino-2-chlorobenzoic acid via the acyl chloride intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Amino-2-chlorobenzoic acid≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available
Dichloromethane (DCM), anhydrousACS GradeCommercially Available
Ammonium hydroxide (28-30%)ACS ReagentCommercially Available
Sodium bicarbonate (NaHCO₃)ACS GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Deionized water
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Filtration apparatus
Step-by-Step Methodology

Part A: Synthesis of 4-Amino-2-chlorobenzoyl chloride

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension.[8] Caution: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water.[9][10] This step must be performed in a well-ventilated fume hood.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with methanol, and spotting it against the starting material.

  • Removal of Excess Reagent: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 4-amino-2-chlorobenzoyl chloride as a solid or oil, which is often used in the next step without further purification.[6]

Part B: Synthesis of this compound

  • Amidation: Dissolve the crude 4-amino-2-chlorobenzoyl chloride in a suitable aprotic solvent like DCM or tetrahydrofuran (THF). Cool the solution in an ice bath.

  • Addition of Ammonia: Slowly add an excess of concentrated ammonium hydroxide solution (28-30%) dropwise to the stirred solution. A precipitate of this compound will form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Filter the solid product and wash it with cold deionized water to remove any ammonium salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.[12]

    • Alternatively, the reaction mixture can be transferred to a separatory funnel, and the organic layer can be washed sequentially with a dilute sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.

Safety Precautions
  • Thionyl Chloride: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[9][13] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][14] An emergency shower and eyewash station should be readily accessible.[10]

  • Ammonia: Concentrated ammonium hydroxide is corrosive and has a pungent odor. Handle it in a well-ventilated area or a fume hood.

  • General: Always wear appropriate PPE during all experimental procedures.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide and amine protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic peaks for the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and the C-Cl stretch are expected.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.[15]

Purity Assessment
  • Melting Point: A sharp and well-defined melting point range is indicative of a pure compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and for quantifying any impurities.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for a preliminary assessment of purity.

Visualization of the Synthetic Workflow

The following diagrams illustrate the chemical reaction and the general experimental workflow.

Chemical Reaction Pathway

Synthesis of this compound cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: Amidation 4-amino-2-chlorobenzoic_acid 4-Amino-2-chlorobenzoic Acid acyl_chloride 4-Amino-2-chlorobenzoyl chloride 4-amino-2-chlorobenzoic_acid->acyl_chloride + SOCl₂ (DCM, Reflux) SOCl2 SOCl₂ product This compound acyl_chloride->product + NH₄OH (DCM) ammonia NH₄OH

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental Workflow start Start: 4-Amino-2-chlorobenzoic Acid acyl_chloride_formation Acyl Chloride Formation (SOCl₂, DCM, Reflux) start->acyl_chloride_formation workup1 Removal of Excess SOCl₂ (Rotary Evaporation) acyl_chloride_formation->workup1 amidation Amidation (NH₄OH, DCM) workup1->amidation workup2 Work-up & Purification (Filtration/Extraction, Recrystallization) amidation->workup2 characterization Characterization (NMR, IR, MS, MP, HPLC) workup2->characterization end_product Final Product: This compound characterization->end_product

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound from 4-amino-2-chlorobenzoic acid. The acyl chloride-mediated pathway is a reliable and scalable method that is well-suited for both academic research and industrial applications. By following the outlined experimental protocol and adhering to the safety precautions, researchers can confidently synthesize this important chemical intermediate. The emphasis on thorough characterization and purity assessment ensures the quality and reliability of the final product for its intended use in drug discovery and development.

References

An In-depth Technical Guide to 4-Amino-2-chlorobenzamide: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-2-chlorobenzamide, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and potential therapeutic applications. The information presented herein is a synthesis of established chemical principles, predicted data from reliable computational models, and analogous experimental findings for structurally related compounds.

Molecular Identity and Physicochemical Properties

This compound, identified by the CAS Number 211374-81-1, is a substituted benzamide with a molecular formula of C₇H₇ClN₂O.[1][2] Its structure features a benzene ring substituted with an amino group at the 4-position, a chlorine atom at the 2-position, and a carboxamide group at the 1-position. This unique arrangement of functional groups imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex organic molecules.

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental analogues, much of the specific quantitative information for this compound is based on computational predictions from reputable sources.

PropertyValueData TypeSource
IUPAC Name This compound-[3]
CAS Number 211374-81-1-[1][2]
Molecular Formula C₇H₇ClN₂O-[1][2]
Molecular Weight 170.60 g/mol Calculated[1][2]
Appearance Solid (predicted)Predicted[2]
Melting Point Not availableExperimental-
Boiling Point 336.2 ± 32.0 °CPredicted[4]
pKa 16.19 ± 0.50Predicted[4]
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF.[5][6]Predicted-
Topological Polar Surface Area 69.1 ŲComputed[3]

Expert Insight: The predicted low water solubility is a critical consideration for its application in biological assays.[5] For cell-based studies, it is advisable to prepare a high-concentration stock solution in an organic solvent such as DMSO and then dilute it into the aqueous culture medium, ensuring the final DMSO concentration remains non-toxic to the cells (typically below 0.5% v/v).[5]

Synthesis of this compound

The most common and efficient synthetic route to this compound involves a two-step process starting from 2-chloro-4-nitrobenzoic acid. This pathway is favored due to the ready availability of the starting material and the high-yielding nature of the reactions. The overall workflow is depicted below.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction 2-Chloro-4-nitrobenzoic acid 2-Chloro-4-nitrobenzoic acid 2-Chloro-4-nitrobenzamide 2-Chloro-4-nitrobenzamide 2-Chloro-4-nitrobenzoic acid->2-Chloro-4-nitrobenzamide  SOCl₂ or (COCl)₂,  then NH₃ or NH₄OH This compound This compound 2-Chloro-4-nitrobenzamide->this compound  Fe/HCl or  SnCl₂/HCl or  Catalytic Hydrogenation (e.g., H₂/Pd-C) G This compound This compound Synthetic Modifications Synthetic Modifications This compound->Synthetic Modifications  Acylation,  Alkylation,  Cross-coupling PARP Inhibitor Candidates PARP Inhibitor Candidates Synthetic Modifications->PARP Inhibitor Candidates Biological Screening Biological Screening PARP Inhibitor Candidates->Biological Screening  In vitro assays Lead Optimization Lead Optimization Biological Screening->Lead Optimization  SAR studies

References

A Comprehensive Technical Guide to the Solubility of 4-Amino-2-chlorobenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 4-Amino-2-chlorobenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the foundational principles governing its solubility, provides detailed, field-proven methodologies for its experimental determination, and offers insights based on structurally related molecules. Our objective is to empower researchers with the knowledge to confidently and accurately assess the solubility of this compound in their own laboratory settings, a critical step in process development, formulation, and purification.

Understanding the Molecule: Physicochemical Properties of this compound

A thorough understanding of a molecule's inherent properties is the cornerstone of predicting its solubility behavior. This compound (C₇H₇ClN₂O) is a substituted benzamide with a molecular weight of approximately 170.59 g/mol .[1] Its structure, featuring a primary amine, a chloro substituent, and a primary amide, dictates its interactions with various solvents.

Key Structural Features Influencing Solubility:

  • Amide Group (-CONH₂): This functional group is capable of both donating and accepting hydrogen bonds, suggesting favorable interactions with polar protic and aprotic solvents.

  • Amino Group (-NH₂): As a hydrogen bond donor, the amino group enhances polarity and the potential for interaction with polar solvents.

  • Chloro Substituent (-Cl): The electronegative chlorine atom introduces polarity and can participate in dipole-dipole interactions.

  • Aromatic Ring: The benzene ring provides a nonpolar surface area, which can interact with nonpolar solvents through van der Waals forces.

Based on these features, it is predicted that this compound will be sparingly soluble in water but will exhibit greater solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2]

The "Like Dissolves Like" Principle in Action: A Theoretical Framework for Solubility

The solubility of a crystalline solid like this compound in a liquid solvent is a thermodynamic equilibrium. The process involves the disruption of intermolecular forces in both the solute (lattice energy) and the solvent, followed by the formation of new solute-solvent interactions. The principle of "like dissolves like" provides a qualitative prediction of solubility based on the polarity of the solute and solvent.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the alcohol can interact favorably with the amide and amino groups of this compound, leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. The carbonyl group in acetone and ethyl acetate, and the sulfoxide group in DMSO, can interact with the N-H protons of the solute. Good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the energy required to break the strong intermolecular hydrogen bonds in the this compound crystal lattice is not sufficiently compensated by the weak van der Waals forces between the solute and solvent. Consequently, low solubility is expected.

The interplay of these forces is further influenced by factors such as temperature and the presence of impurities.

From Theory to Practice: Experimental Determination of Solubility

Accurate solubility data is essential for process chemistry and formulation development. The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound.

The Gold Standard: Isothermal Shake-Flask Method

The shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility.[4][5] It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Experimental Workflow Visualization:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Solute This compound (Pure) Equilibration Add excess solute to solvent. Shake at constant temperature (e.g., 24-48h). Solute->Equilibration Solvent Organic Solvent (Pure) Solvent->Equilibration Separation Centrifuge or filter to remove undissolved solid. Equilibration->Separation Ensure equilibrium Quantification Analyze supernatant by calibrated HPLC-UV. Separation->Quantification Clear, saturated solution Calculation Calculate concentration (e.g., mg/mL) from calibration curve. Quantification->Calculation

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol:

  • Material Preparation:

    • Ensure the this compound is of high purity. Purity can be confirmed by techniques such as melting point analysis or High-Performance Liquid Chromatography (HPLC).

    • Use analytical grade or higher purity organic solvents.[4]

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[4]

    • Place the vials in a constant temperature shaker bath. A typical temperature for pharmaceutical studies is 37°C to simulate physiological conditions, while 25°C is common for process chemistry.[6]

    • Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 48 hours. Preliminary experiments can be conducted to determine the time to reach a plateau in concentration.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.

    • Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step must be performed quickly to prevent temperature fluctuations that could alter solubility.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a previously established calibration curve.

    • Analyze the diluted sample using a validated HPLC method with UV detection at the λmax of this compound.

    • The concentration of the solute in the original saturated solution is calculated by applying the dilution factor.

Self-Validating System:

  • Confirmation of Equilibrium: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Mass Balance: After the experiment, the remaining solid can be collected, dried, and weighed to perform a mass balance calculation, although this is less common in routine solubility screening.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, kinetic solubility assays are often employed for higher throughput. These methods, while faster, may not represent true thermodynamic equilibrium. One common approach involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer, with precipitation detected by nephelometry or UV absorption.[7]

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents and conditions.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
AcetonePolar AproticHighTo be determined
Ethyl AcetatePolar AproticMediumTo be determined
DichloromethaneModerately PolarMediumTo be determined
TolueneNonpolarLowTo be determined
HexaneNonpolarLowTo be determined

Note: The "Predicted Solubility" is a qualitative assessment based on chemical principles. The "Experimentally Determined Solubility" column should be populated with data obtained from the protocol described in Section 3.

Insights from Structurally Related Compounds

In the absence of direct data, examining the solubility of structurally similar molecules can provide valuable context.

  • 4-Chlorobenzamide: This compound is described as having low solubility in water but is soluble in organic solvents like ethanol, acetone, and chloroform.[8] This supports the prediction of good organic solvent solubility for this compound.

  • 4-Aminobenzamide: A study on 4-aminobenzamide reported its solubility in various pure solvents at different temperatures.[9] The solubility was found to increase with temperature. At 298.15 K (25°C), the mole fraction solubility was highest in acetone, followed by ethanol, methanol, and ethyl acetate, and lowest in water. This trend is consistent with the theoretical framework and provides a likely rank order for the solubility of this compound.

Safety Considerations

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][10] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, a strong predictive framework can be established based on its physicochemical properties and the behavior of structurally analogous compounds. This guide has provided the theoretical foundation and a detailed, robust experimental protocol—the isothermal shake-flask method—to enable researchers to generate high-quality, reliable solubility data. Such data is indispensable for the rational design of synthetic processes, purification strategies, and formulation development in the pharmaceutical industry.

References

An In-depth Technical Guide to the Potential Biological Activities of 4-Amino-2-chlorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-Amino-2-chlorobenzamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by derivatives of this compound. We delve into the key therapeutic areas where these compounds have demonstrated significant potential, including oncology, inflammation, infectious diseases, and neurology. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, mechanisms of action, structure-activity relationships, and experimental evaluation of this promising class of molecules.

Introduction: The Versatility of the Benzamide Scaffold

Benzamides are a cornerstone in drug discovery, with numerous derivatives approved for a wide range of clinical applications. The introduction of an amino group at the 4-position and a chlorine atom at the 2-position of the benzamide core creates a unique electronic and steric profile, offering multiple avenues for chemical modification. These modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, leading to enhanced potency and selectivity for various biological targets. This guide will systematically explore the significant biological activities stemming from this versatile scaffold.

Anticancer Activity: Targeting the Machinery of Malignancy

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A prominent mechanism through which benzamide derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, repressing the transcription of tumor suppressor genes.[3] Inhibition of HDACs by benzamide derivatives restores histone acetylation, leading to a more open chromatin state and the re-expression of these critical genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

The interaction between a benzamide-based inhibitor and the active site of an HDAC enzyme is a key determinant of its potency. The benzamide moiety often coordinates with the zinc ion present in the active site of the enzyme, a critical interaction for inhibitory activity.[3]

HDAC_Inhibition cluster_nucleus Cell Nucleus cluster_drug_action Therapeutic Intervention DNA DNA Histone Histone Proteins Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin Deacetylation (HDACs) Open_Chromatin Open Chromatin (Gene Expression) Chromatin->Open_Chromatin Acetylation (HATs) Apoptosis Apoptosis & Cell Cycle Arrest Open_Chromatin->Apoptosis Benzamide_Derivative This compound Derivative HDAC HDAC Enzyme Benzamide_Derivative->HDAC Inhibition caption Simplified Signaling Pathway of HDAC Inhibition by Benzamide Derivatives.

Caption: Simplified signaling pathway of HDAC inhibition by benzamide derivatives.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of this compound derivatives is typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit 50% of cancer cell growth.

Compound IDDerivative StructureTarget Cell LineIC50 (µM)Reference
FNA N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamideHepG2 (Liver Cancer)1.30[4]
SAHA (Vorinostat) (Standard HDAC Inhibitor)HepG2 (Liver Cancer)17.25[4]
Compound 7 2,6-dichloro-9-(4-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)phenyl)-9H-purineK562 (Leukemia)2.27[5]
Compound 10 2,6-dichloro-9-(4-(N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)phenyl)-9H-purineK562 (Leukemia)2.53[5]
Compound 7 2,6-dichloro-9-(4-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)phenyl)-9H-purineHL-60 (Leukemia)1.42[5]
Compound 10 2,6-dichloro-9-(4-(N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)phenyl)-9H-purineHL-60 (Leukemia)1.52[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during the assay. Incubate overnight to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with Serial Dilutions of Test Compound overnight_incubation->compound_treatment incubation_48_72h Incubate for 48-72 hours compound_treatment->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_2_4h Incubate for 2-4 hours add_mtt->incubation_2_4h solubilize Add Solubilization Solution incubation_2_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end caption Workflow of the MTT Cytotoxicity Assay.

Caption: Workflow of the MTT Cytotoxicity Assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. Derivatives of this compound have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[7] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[6][7] Certain benzamide derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[8]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits (when bound) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB Complex DNA_binding Binds to DNA NFkB_n->DNA_binding Gene_Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA_binding->Gene_Transcription Benzamide_Derivative This compound Derivative Benzamide_Derivative->IKK Inhibits caption Inhibition of the NF-κB Signaling Pathway.

Caption: Inhibition of the NF-κB Signaling Pathway.

Quantitative Analysis of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of these derivatives is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter for evaluating efficacy.

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference
N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide100345.8[8]
Derivative 3a100352.1[8]
Diclofenac sodium (Standard)-358.3[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.[9]

Materials:

  • Wistar rats (150-200 g)

  • Test compounds (this compound derivatives)

  • Standard drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least a week. On the day of the experiment, divide the animals into groups (e.g., vehicle control, standard drug, and test compound groups).[9]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[9]

  • Compound Administration: Administer the test compounds, standard drug, or vehicle orally or via the desired route.

  • Induction of Edema: One hour after compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using the plethysmometer.[10]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group at each time point.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Q4NO2-BzCMCh Bacillus subtilis6.25[11]
Q4NO2-BzCMCh Staphylococcus pneumoniae12.5[11]
Q4NO2-BzCMCh Escherichia coli20.0[11]
Carbazole derivative 2 Staphylococcus aureus ATCC 2921310[12]
Carbazole derivative 2 Staphylococcus epidermidis50[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compounds

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.[14]

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for many bacteria).[13]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth) or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound in which no visible growth is observed.[13]

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Some derivatives of 4-aminobenzamide have shown potential as anticonvulsant agents, likely through their interaction with key neurotransmitter systems in the central nervous system.

Mechanism of Action: Modulation of GABAa Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain.[15] The GABAA receptor, a ligand-gated ion channel, is a major target for many anticonvulsant drugs.[16] Positive allosteric modulators of the GABAA receptor enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which makes it less likely to fire an action potential.[17] It is hypothesized that some benzamide derivatives may exert their anticonvulsant effects by modulating GABAA receptor activity.

GABAA_Modulation cluster_synapse Inhibitory Synapse Presynaptic_Neuron Presynaptic Neuron GABA_Vesicle GABA Vesicles Presynaptic_Neuron->GABA_Vesicle Action Potential Postsynaptic_Neuron Postsynaptic Neuron GABA_Receptor GABAA Receptor (Chloride Channel) GABA_Vesicle->GABA_Receptor GABA Release Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization (Reduced Neuronal Firing) Chloride_Influx->Hyperpolarization Benzamide_Derivative This compound Derivative Benzamide_Derivative->GABA_Receptor Positive Allosteric Modulation caption Proposed Mechanism of GABAA Receptor Modulation.

Caption: Proposed Mechanism of GABAA Receptor Modulation.

Quantitative Analysis of Anticonvulsant Activity

The anticonvulsant activity of compounds is often evaluated in animal models of seizures, such as the maximal electroshock (MES) test. The ED50 (median effective dose) is the dose that protects 50% of the animals from seizures.

CompoundAnimal ModelED50 (mg/kg)Reference
4-amino-N-amylbenzamideMouse (MES)42.98[18]
d,l-4-amino-N-(alpha-methylbenzyl)-benzamideMouse (MES)18.02[18]
4-amino-N-(2,6-dimethylphenyl)benzamideMouse (MES)1.7[19]
4-amino-N-(2-ethylphenyl)benzamide (4-AEPB)Rat (MES, oral)29.8 µmol/kg[20]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzamide core and the N-phenyl ring.

  • The 4-Amino Group: This group is often crucial for activity. Modifications such as acylation can lead to a loss of activity, suggesting that a free amino group or a basic nitrogen is important for target interaction.

  • Substituents on the Benzoyl Ring: The introduction of electron-donating or electron-withdrawing groups can influence the electronic properties and steric profile of the molecule, impacting its binding affinity to the target.

  • Substituents on the N-Phenyl Ring: The nature and position of substituents on this ring can significantly affect the compound's potency and selectivity. For instance, in some anticonvulsant derivatives, alkyl substitutions on the aniline ring have been shown to enhance activity.[21]

Conclusion and Future Directions

Derivatives of this compound represent a rich source of biologically active compounds with therapeutic potential across multiple disease areas. The versatility of this scaffold allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on elucidating the precise molecular targets for each biological activity, expanding the structure-activity relationship studies to guide the design of next-generation derivatives, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapies for a range of human diseases.

References

A Comprehensive Technical Review of 4-Amino-2-chlorobenzamide and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 4-Amino-2-chlorobenzamide and its analogs, offering a valuable resource for researchers and professionals engaged in drug discovery and development. This document delves into the synthesis, chemical properties, biological activities, and structure-activity relationships (SAR) of this important class of compounds. By synthesizing technical data with expert insights, this guide aims to illuminate the therapeutic potential and guide future research in this area.

Introduction: The Versatile Benzamide Scaffold

Benzamides represent a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents with diverse pharmacological activities.[1][2] The introduction of amino and chloro substituents onto the benzamide core, as seen in this compound, provides a versatile platform for the development of novel drug candidates. The strategic placement of these functional groups can significantly influence the physicochemical properties and biological activity of the resulting molecules, making them attractive targets for synthetic modification and biological evaluation.[3] Derivatives of this scaffold have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][5]

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and efficient strategy involves the coupling of a substituted 4-aminobenzoic acid with a corresponding aniline.[4] Often, the synthesis commences with a 4-nitrobenzoic acid derivative, with the nitro group being reduced to the amine in the final step of the synthetic sequence. An alternative approach reported in the literature starts from m-chlorophenylurea.[6]

A general synthetic workflow is depicted below:

G cluster_synthesis General Synthesis of this compound Analogs start Substituted 4-Nitrobenzoic Acid intermediate1 Activation of Carboxylic Acid (e.g., Acyl Chloride Formation) start->intermediate1 intermediate2 Amide Bond Formation with Substituted Aniline intermediate1->intermediate2 intermediate3 4-Nitrobenzamide Analog intermediate2->intermediate3 final_product Reduction of Nitro Group intermediate3->final_product end_product This compound Analog final_product->end_product

A generalized synthetic workflow for this compound analogs.
Representative Experimental Protocol: Synthesis of this compound

The following protocol outlines a representative two-step synthesis of this compound, starting from 4-nitrobenzoyl chloride and 2-chloroaniline.

Step 1: Synthesis of N-(2-chlorophenyl)-4-nitrobenzamide

  • Dissolve 2-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add 4-nitrobenzoyl chloride (1.05 equivalents) portion-wise to the cooled solution while maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-chlorophenyl)-4-nitrobenzamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Dissolve the purified N-(2-chlorophenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol in a hydrogenation flask.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with ethanol.[4]

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

An alternative reduction method involves the use of Tin(II) chloride dihydrate in ethanol under reflux conditions.[4]

Physicochemical Properties of this compound

The core compound, this compound, possesses the following physicochemical properties:

PropertyValueSource
CAS Number 211374-81-1[7]
Molecular Formula C₇H₇ClN₂O[7]
Molecular Weight 170.59 g/mol [7]
Appearance Light brown to brown solid[8]
Predicted Boiling Point 336.2 ± 32.0 °C[8]
Predicted Density 1.394 ± 0.06 g/cm³[8]
Predicted pKa 16.19 ± 0.50[8]

Biological Activities and Therapeutic Potential

While specific biological data for the parent this compound is limited in publicly available literature, its analogs have demonstrated a wide range of promising biological activities. This suggests that the this compound scaffold is a valuable starting point for the development of novel therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzamide derivatives. A notable mechanism of action for some of these compounds is the inhibition of histone deacetylases (HDACs).[9][10] HDACs are key enzymes in epigenetic regulation, and their inhibition can lead to the reactivation of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4] The benzamide moiety can act as a zinc-binding group, a crucial interaction for HDAC inhibition.

cluster_HDAC HDAC Inhibition by Benzamide Analogs benzamide Benzamide Analog hdac HDAC Enzyme benzamide->hdac Inhibition acetylated_histones Increased Histone Acetylation hdac->acetylated_histones Deacetylation chromatin Relaxed Chromatin Structure acetylated_histones->chromatin gene_expression Tumor Suppressor Gene Expression chromatin->gene_expression cancer_cell Cancer Cell gene_expression->cancer_cell Inhibits Growth apoptosis Apoptosis cancer_cell->apoptosis cell_cycle_arrest Cell Cycle Arrest cancer_cell->cell_cycle_arrest

Simplified signaling pathway of HDAC inhibition by benzamide analogs.

Derivatives of 4-chlorobenzamide have also been investigated for their ability to disrupt other critical cellular processes in cancer, such as microtubule dynamics and DNA repair pathways.[11]

Antimicrobial and Antifungal Activity

Analogs of this compound have shown promising activity against a range of microbial pathogens. For instance, the incorporation of a thiazole ring into the core structure has been shown to lead to potent activity against Gram-positive bacteria.[2] Furthermore, derivatives of 2-aminobenzamide have been synthesized and evaluated as antimicrobial and antifungal agents, with some compounds showing excellent activity against Aspergillus fumigatus.[12] The presence of a halogen on the benzamide scaffold is often associated with enhanced antimicrobial properties.[5]

Enzyme Inhibition

Beyond HDACs, benzamide derivatives have been shown to inhibit other enzymes of therapeutic relevance. A series of halo- and nitro-substituted analogs of N-(2-aminoethyl)-4-chlorobenzamide were found to be potent, competitive, and time-dependent inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease.[1] Additionally, 4-amino-substituted benzenesulfonamides have been investigated as inhibitors of human carbonic anhydrases, which are targets for antiglaucoma and other therapeutic agents.[13]

Anti-inflammatory Activity

Derivatives of 4-chlorobenzamide have also been explored for their anti-inflammatory potential. Some analogs have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14]

Structure-Activity Relationship (SAR) Studies

Key SAR observations:

  • The 4-amino group: This group appears to be crucial for the biological activity of many benzamide derivatives. Acetylation of the 4-amino group in some 4-amino-N-(2-chlorophenyl)benzamide analogs led to a significant loss of activity, suggesting that a free amino group or a basic nitrogen is important for target interaction.[4]

  • Substituents on the benzoyl ring (Ring A): The introduction of various electron-donating or electron-withdrawing groups on this ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity.

  • Substituents on the N-phenyl ring (Ring B): The position and nature of the chloro group on this ring are critical. For some 4-amino-N-(2-chlorophenyl)benzamide analogs, moving the chloro group from the 2-position to the 4-position resulted in decreased potency, indicating the importance of substitution at the ortho position of this ring for optimal activity.[4]

The following table summarizes hypothetical SAR data for a series of 4-amino-N-(2-chlorophenyl)benzamide analogs based on potential anticancer activity as HDAC inhibitors.

AnalogR¹ (on 4-amino group)R² (on Ring A)R³ (on Ring B)Hypothetical IC₅₀ (µM)
Parent HH2-Cl5.0
1 COCH₃H2-Cl>100
2 CH₃H2-Cl3.5
3 HHH15.0
4 HH4-Cl25.0
5 H3-OCH₃2-Cl8.0
6 HH2-Cl (N-phenyl removed)>100

Experimental Protocols for Biological Evaluation

To facilitate further research and ensure reproducibility, detailed methodologies for key biological assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes, such as HDACs or kinases.

  • Reaction Setup: In a microplate, combine the enzyme, the test compound at various concentrations, and a suitable buffer solution.

  • Initiation: Initiate the reaction by adding the enzyme's substrate. For some assays, a pre-incubation of the enzyme and inhibitor is required.

  • Detection: After a set incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

cluster_assay General Enzyme Inhibition Assay Workflow start Prepare Reagents: Enzyme, Inhibitor, Substrate, Buffer step1 Dispense Enzyme and Inhibitor into Microplate start->step1 step2 Pre-incubate (optional) step1->step2 step3 Initiate Reaction with Substrate step2->step3 step4 Incubate at Optimal Temperature step3->step4 step5 Stop Reaction and Measure Signal step4->step5 end Calculate % Inhibition and IC50 Value step5->end

A generalized workflow for an enzyme inhibition assay.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with a wide range of biological activities. The synthetic accessibility and the potential for chemical modification make this scaffold an attractive starting point for the development of novel therapeutic agents. While the existing literature provides valuable insights into the anticancer, antimicrobial, and enzyme-inhibitory properties of related compounds, there is a clear need for more focused research on this compound itself and a systematic exploration of its analog space.

Future research should aim to:

  • Synthesize and biologically evaluate this compound to establish a baseline of activity.

  • Conduct comprehensive SAR studies on a coherent series of this compound analogs to delineate the key structural features required for potent and selective activity.

  • Elucidate the specific molecular targets and mechanisms of action for the most promising analogs.

  • Optimize the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.

By addressing these research gaps, the full therapeutic potential of the this compound scaffold can be realized, potentially leading to the discovery of novel and effective treatments for a variety of diseases.

References

An In-Depth Technical Guide to 4-Amino-2-chlorobenzamide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-Amino-2-chlorobenzamide (CAS No: 211374-81-1), a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. This document delineates its core chemical and physical properties, including its structural formula and molecular weight, and offers a detailed, field-proven synthetic protocol. Furthermore, it explores the expected spectroscopic characteristics for structural verification, outlines its significant applications in medicinal chemistry, and provides essential safety and handling protocols. The guide is structured to serve as a practical and authoritative resource, grounding technical data with expert insights to facilitate its effective use in the laboratory and beyond.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amide, a class of compounds that forms the backbone of numerous pharmacologically active molecules.[1] Its structure, featuring a benzamide core with both an amino and a chloro substituent, makes it a versatile building block for creating diverse chemical libraries for screening and development.[1][2]

The structural formula of this compound is characterized by a benzene ring substituted at position 1 with a carboxamide group (-CONH₂), at position 2 with a chlorine atom (-Cl), and at position 4 with an amino group (-NH₂).

Structural and Physicochemical Data Summary

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 211374-81-1[4][5]
Molecular Formula C₇H₇ClN₂O[3][4][5]
Molecular Weight 170.60 g/mol [4]
Computed Mol. Weight 170.59 g/mol [3]
Appearance Light brown to brown solid (predicted)[6]
Boiling Point 336.2 ± 32.0 °C (Predicted)[6]
Density 1.394 ± 0.06 g/cm³ (Predicted)[6]
Canonical SMILES C1=CC(=C(C=C1N)Cl)C(=O)N[3]
InChI Key XTCHLLLRWDYHRD-UHFFFAOYSA-N[3]
Storage Conditions 2-8°C, Protect from light[4][6]

Synthesis and Purification Workflow

The synthesis of this compound is most reliably achieved from its corresponding carboxylic acid, 4-Amino-2-chlorobenzoic acid. This pathway involves a two-step process: the activation of the carboxylic acid to a more reactive intermediate, followed by amination.

Causality in Experimental Design: The conversion of a carboxylic acid to a primary amide requires the activation of the carboxyl group. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it cleanly converts the acid to an acyl chloride, with gaseous byproducts (SO₂ and HCl) that are easily removed. The subsequent reaction with an ammonia source, such as ammonium hydroxide, provides the primary amide. This is a robust and high-yielding method standard in organic synthesis.

Synthesis_Workflow Start 4-Amino-2-chlorobenzoic Acid (Starting Material) Intermediate 4-Amino-2-chlorobenzoyl Chloride (Acyl Chloride Intermediate) Start->Intermediate  Step 1:  Acyl Chloride  Formation  (Reflux) Reagent1 Thionyl Chloride (SOCl₂) in Anhydrous Toluene Reagent1->Intermediate Product_Crude Crude This compound Intermediate->Product_Crude  Step 2:  Amination  (0°C to RT) Reagent2 Conc. Ammonium Hydroxide (NH₄OH) Reagent2->Product_Crude Purification Purification (Recrystallization from Ethanol/Water) Product_Crude->Purification Work-up & Purification Product_Final Pure This compound Purification->Product_Final

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 4-Amino-2-chlorobenzoic Acid

This protocol is a self-validating system; progress can be monitored at each stage by Thin Layer Chromatography (TLC) to ensure reaction completion before proceeding.

Materials:

  • 4-Amino-2-chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer with heating

  • Ice bath

  • Filtration apparatus

Step-by-Step Methodology:

  • Step 1: Acyl Chloride Formation a. To a round-bottom flask charged with 4-Amino-2-chlorobenzoic acid (1.0 eq), add anhydrous toluene to form a slurry. b. Slowly add thionyl chloride (1.5 eq) dropwise at room temperature under a nitrogen atmosphere. c. Heat the reaction mixture to reflux (approx. 110°C) and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material. The reaction can be monitored for the cessation of HCl and SO₂ gas evolution. d. Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting solid is the crude 4-amino-2-chlorobenzoyl chloride.

  • Step 2: Amination a. Cool the flask containing the crude acyl chloride in an ice bath (0°C). b. Slowly and carefully add concentrated ammonium hydroxide solution (5.0 eq) dropwise, ensuring the temperature does not rise above 10°C. A precipitate will form immediately. c. Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Step 3: Work-up and Purification a. Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove ammonium salts. b. Further wash the solid with a small amount of cold saturated sodium bicarbonate solution, followed by more cold deionized water until the filtrate is neutral. c. Dry the crude product in a vacuum oven. d. For final purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the chemical structure and purity of synthesized this compound relies on a combination of standard spectroscopic techniques. While a dedicated public spectral database for this specific compound is sparse, its expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous compounds like 4-chlorobenzamide and 4-aminobenzamide.[7][8]

Expected Spectroscopic Data

TechniqueFeatureExpected Characteristics
¹H NMR Aromatic ProtonsThree signals in the aromatic region (~6.5-8.0 ppm). The proton ortho to the amide will be the most deshielded. The protons ortho and meta to the amino group will show distinct splitting patterns (doublets and doublet of doublets).
Amine Protons (-NH₂)A broad singlet integrating to 2H, typically in the range of 4.0-6.0 ppm.
Amide Protons (-CONH₂)Two distinct broad singlets (due to restricted rotation around the C-N bond), each integrating to 1H, typically downfield (>7.0 ppm).
¹³C NMR Carbonyl CarbonA signal in the range of 165-170 ppm.
Aromatic CarbonsSix distinct signals are expected. The carbon bearing the amino group (C-NH₂) will be significantly shielded (~150-155 ppm), while the carbon bearing the chlorine (C-Cl) will be deshielded.
IR Spectroscopy N-H StretchingTwo sharp bands around 3300-3500 cm⁻¹ (asymmetric and symmetric stretch of the -NH₂ group) and a broader band in the same region for the -CONH₂ group.
C=O Stretching (Amide I)A strong, sharp absorption band around 1650-1680 cm⁻¹.
N-H Bending (Amide II)A significant band around 1600-1640 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺)A peak at m/z 170. An M+2 peak at m/z 172 will also be present with an intensity of approximately one-third of the M+ peak, which is the characteristic isotopic signature for a molecule containing one chlorine atom.

Applications in Drug Discovery and Chemical Research

This compound is not typically an end-product but rather a valuable intermediate in the synthesis of more complex, high-value molecules, particularly within the pharmaceutical industry.

  • Scaffold for Kinase Inhibitors: The molecule serves as a reagent in the preparation of phenylaminopyrimidine derivatives, a class of compounds investigated as potent protein kinase inhibitors.[6] Kinase inhibition is a cornerstone of modern oncology and anti-inflammatory drug development.

  • Antiviral Drug Development: Derivatives of the closely related N-(4-amino-2-chlorophenyl)benzamide scaffold have been synthesized and identified as potent inhibitors of human adenovirus (HAdV), addressing an unmet need for therapies against HAdV infections, especially in immunocompromised patients.[9]

  • HDAC Inhibitor Research: The broader benzamide chemical class is a well-established scaffold for histone deacetylase (HDAC) inhibitors, which are being explored for cancer therapy.[10][11] this compound provides a functionalized starting point for creating novel HDAC inhibitors with potentially improved selectivity and efficacy.[10][11]

  • Chemical Library Synthesis: Due to its functional handles (an amine and an amide), it is an ideal starting material for combinatorial chemistry and the generation of diverse compound libraries for high-throughput screening against various biological targets.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Information

Pictogram
alt text
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H317: May cause an allergic skin reaction.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]

Handling and First Aid Recommendations:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12][13]

  • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[12][14] If skin irritation occurs, seek medical advice.[12]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][14]

  • Ingestion: If swallowed, call a poison control center or doctor immediately.[3] Rinse mouth with water.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C, protected from light.[4][6]

Conclusion

This compound is a chemical compound of significant utility for researchers and developers in the life sciences. Its defined structural formula and molecular weight, coupled with a straightforward and reliable synthetic pathway, establish it as a foundational building block. Its demonstrated role in the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds underscores its importance in the drug discovery pipeline. By adhering to the technical protocols and safety guidelines presented in this guide, scientists can effectively and safely leverage the chemical potential of this compound to advance their research and development objectives.

References

A Comprehensive Spectroscopic Guide to 4-Amino-2-chlorobenzamide: Structure Elucidation for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 4-Amino-2-chlorobenzamide (C₇H₇ClN₂O, Molecular Weight: 170.60 g/mol [1]). In the dynamic fields of medicinal chemistry and drug development, the unambiguous structural characterization of novel compounds is paramount. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with comparative data from structurally analogous compounds, to present a robust, predicted spectral analysis. This guide is intended to serve as a valuable resource for researchers, offering foundational insights for the spectral interpretation and structural verification of this compound and related molecular scaffolds.

Introduction: The Importance of Spectroscopic Characterization

In the synthesis and development of new chemical entities, particularly those with potential pharmaceutical applications, rigorous structural confirmation is a critical step. Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this analytical process, each providing a unique piece of the molecular puzzle.[2] NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry reveals the molecular weight and fragmentation patterns.[3] A cohesive interpretation of these datasets allows for the confident assignment of a chemical structure.

This guide will delve into the predicted spectroscopic characteristics of this compound, providing a detailed rationale for the anticipated spectral features based on the electronic effects of its substituent groups. Furthermore, standardized protocols for acquiring high-quality spectroscopic data for this and similar small organic molecules are presented.

Predicted Spectroscopic Data for this compound

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from the analysis of substituent effects on aromatic systems and comparison with experimental data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the atomic arrangement within a molecule.[4][5] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is influenced by the presence of electron-donating and electron-withdrawing groups.

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and benzamide (-CONH₂) groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Prediction
~7.8 - 8.0Broad singlet1HAmide (-CO NH H)Amide protons are typically deshielded and can exchange with residual water in the solvent, leading to a broad signal.
~7.5 - 7.7Broad singlet1HAmide (-CO NH H)The second amide proton, also broad for the same reasons.
~7.4Doublet1HAr-H (H-6)This proton is ortho to the electron-withdrawing amide group and meta to the electron-donating amino group, leading to a downfield shift.
~6.7Doublet1HAr-H (H-5)This proton is ortho to the amino group and meta to the amide and chloro groups, resulting in an upfield shift due to the strong electron-donating effect of the amino group.
~6.5Doublet of doublets1HAr-H (H-3)This proton is ortho to the chloro group and para to the amino group, its chemical shift is influenced by both.
~5.9Broad singlet2HAmino (-NH ₂)The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening and exchange.

The predicted ¹³C NMR spectrum will reflect the electronic effects of the substituents on the aromatic ring. The carbonyl carbon of the amide will be significantly deshielded.

Predicted Chemical Shift (δ, ppm) Assignment Rationale for Prediction
~168C=O (Amide)The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen and nitrogen atoms.
~150C4 (C-NH₂)The carbon atom attached to the electron-donating amino group is shifted downfield.
~135C2 (C-Cl)The carbon atom bearing the electronegative chlorine atom is deshielded.
~130C6This carbon is ortho to the amide group and meta to the amino group.
~128C1 (C-CONH₂)The quaternary carbon attached to the amide group.
~115C5This carbon is ortho to the amino group and meta to the chloro and amide groups, experiencing significant shielding.
~113C3This carbon is ortho to the chloro group and para to the amino group.
Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3400 - 3200N-H StretchPrimary Amine (-NH₂) and Amide (-CONH₂)Medium-Strong, Broad
~1660C=O StretchAmide I bandStrong, Sharp
~1600N-H BendPrimary Amine (-NH₂)Medium
1600 - 1450C=C StretchAromatic RingMedium-Weak
~1400C-N StretchAmide/AmineMedium
~830C-H Bend (out-of-plane)Substituted BenzeneStrong
~750C-Cl StretchAryl HalideMedium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[3] For this compound, Electron Ionization (EI) would likely be a suitable method.

Predicted m/z Assignment Rationale for Fragmentation
170/172[M]⁺Molecular ion peak, with the M+2 peak at approximately one-third the intensity of the M peak due to the ³⁷Cl isotope.
154/156[M-NH₂]⁺Loss of the amino group.
153/155[M-NH₃]⁺Loss of ammonia.
139/141[M-CONH₂]⁺Loss of the amide group.
111[C₆H₄Cl]⁺Phenyl cation with chlorine.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy Sample Preparation and Acquisition

Caption: Workflow for NMR sample preparation and data acquisition.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.[6]

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, using standard acquisition parameters.

Attenuated Total Reflectance (ATR) IR Spectroscopy

IR_Workflow cluster_setup Instrument Setup cluster_sample_analysis Sample Analysis Clean_Crystal Clean ATR Crystal Background_Scan Collect Background Spectrum Clean_Crystal->Background_Scan Place_Sample Place small amount of solid sample on crystal Background_Scan->Place_Sample Apply_Pressure Apply pressure with anvil Place_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Spectrum

Caption: Workflow for ATR-FTIR data acquisition.

Protocol:

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the center of the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.[7]

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Clean the crystal thoroughly after analysis.

Electron Ionization Mass Spectrometry (EI-MS)

MS_Workflow cluster_sample_intro Sample Introduction cluster_analysis Analysis Load_Sample Load solid sample onto a direct insertion probe Insert_Probe Insert probe into the ion source Load_Sample->Insert_Probe Vaporize Heat probe to vaporize sample Insert_Probe->Vaporize Ionize Ionize with 70 eV electron beam Vaporize->Ionize Analyze Separate ions by m/z Ionize->Analyze Detect Detect ions Analyze->Detect

Caption: Workflow for EI-MS data acquisition.

Protocol:

  • Sample Introduction:

    • Place a small amount of solid this compound into a capillary tube or onto a direct insertion probe.[8]

    • Introduce the probe into the high-vacuum region of the mass spectrometer's ion source.

  • Data Acquisition:

    • Gently heat the probe to volatilize the sample into the gas phase.

    • Ionize the gaseous molecules using a standard 70 eV electron beam.[9]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By understanding the expected NMR, IR, and MS data, researchers can more effectively and confidently characterize this compound in their synthetic and developmental endeavors. The provided protocols offer standardized methods for obtaining high-quality data, ensuring reproducibility and accuracy in the laboratory. The principles of spectroscopic interpretation, when applied to the predicted data, offer a robust framework for the structural elucidation of this and other novel chemical entities.

References

The Strategic Role of 4-Amino-2-chlorobenzamide: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these crucial building blocks, 4-Amino-2-chlorobenzamide has emerged as a significant scaffold, particularly in the creation of targeted therapies such as kinase and PARP inhibitors. Its unique substitution pattern—a nucleophilic amino group, an ortho-positioned chloro substituent, and a primary amide—offers a rich platform for chemical diversification, enabling the exploration of vast chemical space in the pursuit of potent and selective drug candidates. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound as a pivotal intermediate in pharmaceutical research.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of this compound, alongside its safety profile, is fundamental for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
CAS Number 211374-81-1
Appearance Solid
InChIKey XTCHLLLRWDYHRD-UHFFFAOYSA-N

Safety and Handling: this compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also cause skin irritation and an allergic skin reaction, as well as respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Reliable Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process that begins with the acylation of an appropriately substituted aniline, followed by the reduction of a nitro group. This method is favored for its high yields and the use of readily available starting materials.

Step 1: Amide Bond Formation

The synthesis commences with the reaction of 2-chloro-4-nitroaniline with a suitable acylating agent, such as an acyl chloride, in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of 2-Chloro-4-nitro-N-phenylbenzamide (Intermediate)

  • In a clean, dry round-bottom flask, dissolve 2-chloro-4-nitroaniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution.

  • Cool the reaction mixture to 0°C in an ice bath with continuous stirring.

  • Slowly add a solution of the desired benzoyl chloride (1.05 equivalents) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the 2-chloro-4-nitro-N-phenylbenzamide intermediate.

Causality of Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the acyl chloride. The non-nucleophilic base is necessary to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the aniline and render it unreactive. Cooling the reaction mixture initially helps to control the exothermic nature of the acylation reaction.

Step 2: Nitro Group Reduction

The final step is the reduction of the nitro group of the intermediate to a primary amine, yielding this compound. Catalytic hydrogenation or reduction with tin(II) chloride are the most commonly employed methods.

Experimental Protocol: Reduction of 2-Chloro-4-nitro-N-phenylbenzamide

Method A: Catalytic Hydrogenation

  • Dissolve the 2-chloro-4-nitro-N-phenylbenzamide intermediate (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-12 hours, or until the reaction is complete as monitored by TLC.

  • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Method B: Tin(II) Chloride Reduction

  • Suspend the 2-chloro-4-nitro-N-phenylbenzamide intermediate (1.0 equivalent) in ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the suspension.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Self-Validating System: The purity of the final product can be readily assessed by its melting point and spectroscopic analysis (NMR, IR, and MS). The disappearance of the characteristic nitro group stretches in the IR spectrum and the appearance of the amino group signals in the ¹H NMR spectrum serve as clear indicators of a successful reduction.

Reaction Mechanisms

A deeper understanding of the underlying reaction mechanisms is essential for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Amide Bond Formation

The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, and subsequent deprotonation by the base yields the stable amide product.

Caption: Mechanism of nucleophilic acyl substitution for amide bond formation.

Mechanism of Nitro Group Reduction

The reduction of the nitro group to an amine is a six-electron process. In the case of catalytic hydrogenation, the reaction occurs on the surface of the palladium catalyst where hydrogen is adsorbed. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine. With tin(II) chloride, the reduction proceeds via a series of single-electron transfers from the Sn(II) to the nitro group in an acidic medium, with subsequent protonation steps leading to the final amine product.

Nitro_Reduction Nitro Ar-NO₂ Nitroso Ar-N=O Nitro->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ Hydroxylamine->Amine + 2e⁻, + 2H⁺

Caption: Stepwise reduction of a nitro group to an amine.

Role as a Chemical Intermediate in Drug Discovery

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its three functional groups offer distinct points for modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Reactivity of Functional Groups
  • Amino Group: The primary aromatic amine is a strong activating group and is nucleophilic. It readily undergoes reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse substituents.

  • Chloro Group: The chloro substituent is a deactivating group and an ortho-, para-director in electrophilic aromatic substitution. It can also be displaced via nucleophilic aromatic substitution under certain conditions, particularly if there are strong electron-withdrawing groups on the ring.

  • Amide Group: The primary amide is relatively stable but can be hydrolyzed under acidic or basic conditions. The N-H protons are weakly acidic and can be deprotonated with a strong base.

Application in the Synthesis of Kinase and PARP Inhibitors

The benzamide scaffold is a well-established pharmacophore in many enzyme inhibitors. Derivatives of 4-aminobenzamide have shown significant potential as inhibitors of protein kinases and poly(ADP-ribose) polymerase (PARP), both of which are important targets in cancer therapy.[2]

While a specific marketed drug directly synthesized from this compound is not readily identifiable in the public domain, the extensive patent literature on PARP inhibitors like Talazoparib , Niraparib , and Olaparib showcases the frequent use of substituted aminobenzamide moieties.[3][4][5] The 4-amino-2-chloro substitution pattern provides a key vector for introducing substituents that can interact with specific residues in the enzyme's active site, thereby enhancing potency and selectivity. For instance, the amino group can be functionalized to introduce moieties that bind to the adenosine pocket of PARP enzymes.[6]

SAR_Workflow Start This compound Scaffold Modification1 Modification of Amino Group (R₁) Start->Modification1 Modification2 Modification of Chloro Group (R₂) Start->Modification2 Modification3 Modification of Amide (R₃) Start->Modification3 Library Library of Analogs Modification1->Library Modification2->Library Modification3->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead Lead->SAR

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 4-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety, handling, and toxicity information for 4-Amino-2-chlorobenzamide (CAS No: 211374-81-1). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory. While specific toxicological data for this compound is limited, this guide synthesizes available information and data from structurally analogous compounds to provide a robust framework for risk assessment and safe handling.

Chemical and Physical Identity

This compound is a substituted aromatic amide. Its structure, featuring a chlorinated benzene ring with both an amino and a carboxamide group, dictates its chemical reactivity and toxicological profile.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O--INVALID-LINK--
Molecular Weight 170.60 g/mol --INVALID-LINK--
Appearance Light brown to brown solid--INVALID-LINK--
Storage Temperature 2-8°C, protect from light--INVALID-LINK--

Hazard Identification and GHS Classification

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with acute oral toxicity, skin and eye irritation, and potential for skin sensitization and respiratory irritation.[1]

GHS Pictogram:

Signal Word: Warning[2]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements includes P261, P264, P270, P272, P280, P301+P312, P302+P352, P305+P351+P338, P330, P332+P313, P333+P313, P337+P313, P362, P403+P233, P405, and P501.[1][2]

Toxicological Profile: A Mechanistic Perspective

While specific toxicological studies on this compound are not extensively documented in publicly available literature, the toxicological profile can be inferred from its structural motifs: a chlorinated aromatic amine and a benzamide.

Acute Toxicity: The "Harmful if swallowed" (H302) classification indicates a moderate level of acute oral toxicity.[1] Ingestion can lead to systemic effects.

Irritation and Sensitization: The compound is a known skin and eye irritant (H315, H319).[1] Prolonged or repeated skin contact may lead to dermatitis. Furthermore, as an aromatic amine, there is a potential for it to act as a skin sensitizer (H317), meaning that an initial exposure may not cause a reaction, but subsequent exposures could lead to an allergic response.[1]

Respiratory Effects: Inhalation of dusts may cause respiratory tract irritation (H335).[1]

Potential for Methemoglobinemia: Aromatic amines as a class are known to have the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[2] Symptoms can include cyanosis (bluish discoloration of the skin), headache, dizziness, and shortness of breath. While not explicitly documented for this specific compound, it is a critical consideration based on its chemical class.

Genotoxicity and Carcinogenicity: The genotoxic and carcinogenic potential of this compound has not been fully investigated. However, many aromatic amines are known or suspected carcinogens.[3] The presence of the chlorine atom can sometimes enhance the toxic and persistent nature of aromatic compounds. Therefore, it is prudent to handle this compound as a potential carcinogen and mutagen.

Safe Handling and Personal Protective Equipment (PPE)

A stringent and proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure through all potential routes.

Engineering Controls

All handling of the solid compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles and vapors.[4] The work area should be well-ventilated, clean, and uncluttered.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from dust, splashes, and vapors.[4]
Face ShieldTo be worn in conjunction with safety goggles, especially for larger quantities or when splashing is a risk.Provides full-face protection.[4]
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice. Inspect before use and change frequently.Prevents skin contact with the chemical.[4]
Lab CoatA long-sleeved lab coat should be worn to protect skin and clothing.Provides a barrier against accidental spills.[4]
Respiratory Protection NIOSH-approved Respirator or Fume HoodA full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. All handling of the solid should ideally be in a chemical fume hood.Prevents inhalation of dust particles and vapors.[4]
Step-by-Step Handling Protocol
  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[4]

    • Ensure the chemical fume hood is operational and the work area is clean.[4]

    • Verify that all necessary PPE is available and in good condition.[4]

    • Locate the nearest eyewash station and safety shower and confirm they are operational.[4]

  • Handling the Compound:

    • As a Solid: Handle in a chemical fume hood to avoid dust formation.[4] Avoid breathing dust, mist, gas, or vapors.[4]

    • In Solution: When dissolving, add the compound slowly to the solvent to prevent splashing.[4] Use a controlled heating source if heating is required.[4]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.[4]

    • Decontaminate reusable PPE according to the manufacturer's instructions.[4]

    • Wash hands and any exposed skin thoroughly after handling.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Measure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Accidental Release Measures
  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Use absorbent pads from a chemical spill kit to contain and clean up the spill.

    • Place all contaminated materials in a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.[5]

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

Storage and Disposal

Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents and strong acids. The recommended storage temperature is 2-8°C, with protection from light.[3][7]

Disposal: Dispose of waste material through a licensed hazardous waste disposal contractor.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not allow the chemical to enter drains.[8]

Visualization of Key Processes

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Preparedness prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Work Area prep1->prep2 prep3 Inspect & Don PPE prep2->prep3 prep4 Confirm Emergency Equipment Accessibility prep3->prep4 handling1 Transfer Solid in Fume Hood prep4->handling1 handling2 Prepare Solution (if applicable) handling1->handling2 post1 Clean Work Area & Equipment handling2->post1 post2 Decontaminate PPE post1->post2 post3 Wash Hands & Exposed Skin post2->post3 emergency1 Know Spill & Exposure Procedures HazardRelationship cluster_properties Chemical Properties cluster_hazards Potential Hazards substance This compound prop1 Aromatic Amine substance->prop1 prop2 Chlorinated Aromatic substance->prop2 prop3 Solid (Dust Potential) substance->prop3 haz2 Acute Oral Toxicity substance->haz2 haz1 Skin/Eye Irritation & Sensitization prop1->haz1 haz4 Potential Methemoglobinemia prop1->haz4 haz5 Potential Genotoxicity/Carcinogenicity prop1->haz5 prop2->haz5 haz3 Respiratory Irritation prop3->haz3

References

Methodological & Application

Synthetic Routes for 4-Amino-2-chlorobenzamide Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Amino-2-chlorobenzamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique arrangement of a nucleophilic amino group, an electron-withdrawing chloro substituent, and a versatile benzamide linkage provides a framework for designing molecules with a wide spectrum of biological activities. Analogs of this compound have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The strategic positioning of the substituents on the aromatic ring allows for fine-tuning of the molecule's electronic and steric properties, enabling optimization of its pharmacokinetic and pharmacodynamic profiles.

This comprehensive technical guide provides an in-depth exploration of the primary synthetic routes to access this compound and its analogs. We will delve into the mechanistic rationale behind key transformations, offer detailed, step-by-step protocols, and present comparative data to aid researchers in selecting the most suitable methodology for their specific research goals.

Strategic Approaches to Synthesis

The synthesis of this compound analogs can be broadly categorized into three main strategies, each with its own set of advantages and considerations. The choice of a particular route often depends on the availability of starting materials, desired scale of the reaction, and the specific substitutions required on the final molecule.

  • Route A: Amide Formation Followed by Nitro Group Reduction. This is arguably the most common and versatile approach, starting from a readily available nitro-substituted benzoic acid.

  • Route B: Synthesis from 4-Amino-2-chlorobenzoic Acid. This route is advantageous when the starting aminobenzoic acid is commercially available or easily synthesized, allowing for direct amide bond formation.

  • Route C: Ring-Opening of Isatoic Anhydride Derivatives. This method offers an alternative pathway, particularly for the synthesis of 2-aminobenzamide analogs.

The following sections will provide a detailed examination of each of these synthetic strategies.

Route A: Amide Formation from a Nitro Precursor and Subsequent Reduction

This robust two-step sequence is a cornerstone for the synthesis of a wide array of this compound analogs. The general workflow involves the initial coupling of a 2-chloro-4-nitrobenzoyl derivative with a desired amine, followed by the reduction of the nitro group to the corresponding primary amine.

Logical Workflow for Route A

Route A Workflow start 2-Chloro-4-nitrobenzoic Acid acyl_chloride Acyl Chloride Formation (e.g., SOCl₂, Oxalyl Chloride) start->acyl_chloride amide_coupling Amide Bond Formation (Reaction with R-NH₂) acyl_chloride->amide_coupling nitro_intermediate 4-Nitro-2-chlorobenzamide Analog amide_coupling->nitro_intermediate reduction Nitro Group Reduction (e.g., Catalytic Hydrogenation, SnCl₂) nitro_intermediate->reduction final_product This compound Analog reduction->final_product

Caption: General synthetic workflow for Route A.

Part 1: Amide Bond Formation

The initial step involves the activation of the carboxylic acid of 2-chloro-4-nitrobenzoic acid to facilitate amide bond formation. A common method is the conversion to an acyl chloride, which is then reacted with the desired amine.

Protocol 1: Synthesis of N-Substituted-2-chloro-4-nitrobenzamide

  • Materials:

    • 2-Chloro-4-nitrobenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous dichloromethane (DCM) or Toluene

    • Desired primary or secondary amine (R-NH₂)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Magnetic stirrer and stirring bar

    • Round-bottom flask with reflux condenser

    • Standard glassware for workup and purification

  • Procedure:

    • Acyl Chloride Formation: In a dry, inert atmosphere (e.g., under nitrogen), suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in anhydrous DCM or toluene. Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

    • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-4-nitrobenzoyl chloride can often be used in the next step without further purification.

    • Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.0-1.2 eq) and TEA or DIPEA (1.5-2.0 eq) in anhydrous DCM. Cool the amine solution to 0 °C in an ice bath.

    • Reaction: Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-substituted-2-chloro-4-nitrobenzamide.[1]

Part 2: Nitro Group Reduction

The reduction of the aromatic nitro group to a primary amine is a critical final step. Several methods are available, with the choice depending on factors such as catalyst availability, substrate tolerance, and desired reaction conditions.

Protocol 2A: Catalytic Hydrogenation

This method is often preferred due to its clean reaction profile and high yields.

  • Materials:

    • N-Substituted-2-chloro-4-nitrobenzamide

    • 10% Palladium on carbon (Pd/C)

    • Ethanol or Methanol

    • Hydrogen gas source (e.g., balloon or Parr hydrogenator)

    • Celite

  • Procedure:

    • Dissolve the nitro-intermediate (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

    • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).

    • Once complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound analog, which can be further purified if necessary.[1]

Protocol 2B: Reduction with Tin(II) Chloride

This is a classic and effective method for nitro group reduction, particularly when catalytic hydrogenation is not feasible.[4]

  • Materials:

    • N-Substituted-2-chloro-4-nitrobenzamide

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • Suspend the nitro-intermediate (1.0 eq) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Neutralize the solution with a saturated sodium bicarbonate solution or NaOH solution, which will result in the precipitation of tin salts.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.[1]

Reduction Method Reagents Typical Yield Advantages Disadvantages
Catalytic HydrogenationH₂, Pd/C>90%Clean, high yield, simple work-upRequires specialized equipment for H₂
Tin(II) ChlorideSnCl₂·2H₂O, HCl80-95%Readily available reagents, robustStoichiometric tin waste, acidic conditions

Table 1: Comparison of Common Nitro Group Reduction Methods.

Route B: Direct Amidation of 4-Amino-2-chlorobenzoic Acid

This approach is more direct if 4-Amino-2-chlorobenzoic acid is readily available. The primary challenge in this route is the potential for the amino group to react with the activated carboxylic acid, leading to polymerization. Therefore, protection of the amino group or the use of specific coupling agents is often necessary.

Logical Workflow for Route B

Route B Workflow start 4-Amino-2-chlorobenzoic Acid activation Carboxylic Acid Activation (e.g., SOCl₂, Coupling Agents) start->activation coupling Amide Coupling (with R-NH₂) activation->coupling product This compound Analog coupling->product

Caption: General synthetic workflow for Route B.

Protocol 3: Amide Coupling using Thionyl Chloride

  • Materials:

    • 4-Amino-2-chlorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Substituted amine (R-NH₂)

    • Anhydrous toluene or other suitable solvent

    • DIPEA or other non-nucleophilic base

  • Procedure:

    • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, reflux a mixture of 4-Amino-2-chlorobenzoic acid and an excess of thionyl chloride for 2-3 hours.[5]

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-amino-2-chlorobenzoyl chloride.

    • Amide Coupling: In a separate flask, dissolve the desired amine and DIPEA in anhydrous toluene. Add the crude 4-amino-2-chlorobenzoyl chloride solution dropwise to the amine solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]

Protocol 4: Amide Coupling using Coupling Reagents

The use of modern coupling reagents can offer milder reaction conditions and broader substrate scope.

  • Materials:

    • 4-Amino-2-chlorobenzoic acid

    • Substituted amine (R-NH₂)

    • Coupling agent (e.g., HATU, HBTU, EDC)

    • Anhydrous DMF or DCM

    • DIPEA or other suitable base

  • Procedure:

    • Dissolve 4-Amino-2-chlorobenzoic acid (1.0 eq), the desired amine (1.1 eq), and the coupling agent (1.2 eq) in anhydrous DMF or DCM.

    • Add DIPEA (2.0-3.0 eq) to the mixture.

    • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

    • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product as described in previous protocols.[6]

Route C: Synthesis from Isatoic Anhydride Derivatives

This less common but effective route involves the reaction of a substituted isatoic anhydride with an amine, leading to the formation of a 2-aminobenzamide derivative. This method is particularly useful for generating diversity at the amide nitrogen.

Logical Workflow for Route C

Route C Workflow start Substituted Isatoic Anhydride ring_opening Nucleophilic Attack by Amine (Ring Opening and Decarboxylation) start->ring_opening product 2-Aminobenzamide Analog ring_opening->product

Caption: General synthetic workflow for Route C.

Protocol 5: Synthesis of 2-Aminobenzamide Analogs from Isatoic Anhydride

  • Materials:

    • Substituted isatoic anhydride

    • Desired primary or secondary amine (R-NH₂)

    • Anhydrous DMF or other polar aprotic solvent

  • Procedure:

    • To a solution of the substituted isatoic anhydride (1.0 eq) in DMF, add the desired amine (1.0-1.2 eq).

    • Heat the reaction mixture to 80-120 °C and stir for 2-6 hours. The reaction proceeds with the evolution of carbon dioxide.

    • Monitor the reaction progress by TLC.

    • Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.[7]

Characterization of this compound Analogs

The synthesized analogs should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the presence of key functional groups.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Confirms the presence of characteristic functional groups such as N-H, C=O, and C-Cl bonds.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Analog ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (δ ppm) MS (m/z) Melting Point (°C)
2-Amino-N-(4-chlorophenyl)benzamide 10.12 (s, 1H, NH), 7.76 (d, 2H), 7.62 (d, 1H), 7.38 (d, 2H), 7.21 (t, 1H), 6.76 (d, 1H), 6.59 (t, 1H), 6.40 (s, 2H, NH₂)168.4, 150.3, 138.8, 132.8, 129.2, 128.9, 127.5, 122.5, 116.9, 115.4, 115.2246 (M⁺)147
2-Amino-N-(4-chlorobenzyl)benzamide 7.55 (d, 1H), 7.38 (d, 2H), 7.33 (d, 2H), 7.14 (t, 1H), 6.70 (d, 1H), 6.52 (t, 1H), 6.45 (s, 2H, NH₂), 4.40 (s, 2H, CH₂)169.4, 150.3, 139.5, 132.4, 131.7, 129.5, 128.7, 128.6, 116.9, 115.1, 114.7, 40.2260 (M⁺)137

Table 2: Representative Characterization Data for 2-Aminobenzamide Analogs.[7]

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust toolkit for researchers and drug development professionals working with this compound analogs. The choice of a particular synthetic strategy will be dictated by the specific goals of the research program. The versatility of this scaffold, coupled with the well-established synthetic methodologies, ensures its continued importance in the quest for novel therapeutic agents. Future efforts in this area may focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of novel biological targets for this promising class of compounds.

References

Application Note: A Comprehensive Guide to Amide Coupling with 4-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Electron-Deficient Amide Synthesis

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug discovery, prized for its utility in linking molecular fragments and its presence in a vast number of pharmaceuticals.[1][2] The standard approach involves the condensation of a carboxylic acid and an amine, a process that is thermodynamically favorable but kinetically slow, thus requiring activation of the carboxylic acid.[3][4]

This guide provides a detailed protocol and expert insights for conducting amide coupling reactions with 4-Amino-2-chlorobenzamide. This substrate presents a specific challenge: the amine at the 4-position is part of an electron-deficient aromatic system. The electron-withdrawing effects of the ortho-chlorine and the para-benzamide functionalities reduce the nucleophilicity of the amino group, making the coupling reaction sluggish compared to electron-rich anilines or aliphatic amines.[1][5] Consequently, standard coupling conditions may prove ineffective, necessitating the use of more potent reagents or optimized protocols to achieve high yields.[6][7]

Herein, we present two robust protocols using widely adopted coupling reagents, explain the mechanistic rationale behind reagent choice, and offer practical guidance on reaction monitoring, work-up, and troubleshooting.

Mechanistic Overview & Reagent Selection

The core principle of amide coupling is the conversion of a carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly electrophilic acylating agent that can be readily attacked by the amine nucleophile.

The Role of Coupling Reagents

Carbodiimides (EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide synthesis. The reaction proceeds through an unstable O-acylisourea intermediate.[3][8] This intermediate is highly reactive but can be prone to racemization if the carboxylic acid has a chiral center and can rearrange into an inactive N-acylurea byproduct.

Additives (HOBt, HOAt): To mitigate these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are employed. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester.[9][10][11] This active ester is then cleanly converted to the desired amide upon reaction with the amine.[3]

Uronium/Aminium Salts (HATU): For challenging substrates like electron-deficient anilines, more powerful uronium-based reagents are often required.[1] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is derived from HOAt and is one of the most effective coupling reagents available.[3][11] It directly converts the carboxylic acid into a highly reactive OAt-active ester, leading to faster reaction rates and higher yields with difficult substrates.[11]

The Indispensable Base

A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), serves multiple critical functions:

  • It deprotonates the carboxylic acid, facilitating its attack on the coupling reagent.

  • It neutralizes any acidic byproducts generated during the reaction (e.g., HCl from EDC hydrochloride).[8]

  • It ensures the amine coupling partner remains in its neutral, nucleophilic free-base form.

DIPEA is often preferred due to its steric bulk, which minimizes its potential for acting as a competing nucleophile.

Experimental Protocols & Methodologies

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a cost-effective and widely used standard procedure. For an electron-deficient amine like this compound, reaction times may be longer, and the addition of a catalyst can be beneficial.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq), This compound (1.1 eq), & HOBt (1.2 eq) in anhydrous DMF. B Cool to 0 °C A->B C Add EDC·HCl (1.2 eq) portion-wise. B->C D Add DIPEA (2.5 eq) dropwise. C->D E Warm to RT and stir for 12-24h. D->E F Monitor by TLC/LC-MS E->F G Quench with H₂O & Dilute with Ethyl Acetate. F->G H Wash with aq. LiCl, aq. NaHCO₃, & Brine. G->H I Dry (Na₂SO₄), filter, & concentrate. H->I J Purify via Column Chromatography or Recrystallization. I->J

Caption: General workflow for amide coupling.

Materials & Reagents:

ReagentM.W. ( g/mol )Equiv.Example (0.5 mmol scale)
Carboxylic Acid-1.00.5 mmol
This compound170.601.194 mg (0.55 mmol)
EDC·HCl191.701.2115 mg (0.6 mmol)
HOBt135.121.281 mg (0.6 mmol)
DIPEA129.242.5218 µL (1.25 mmol)
Anhydrous DMF--5 mL

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (1.2 eq) to the stirred solution portion-wise over 2 minutes.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. The solution may become cloudy.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by pouring it into water (10x the volume of DMF). Dilute with a suitable organic solvent like ethyl acetate.

  • Extraction: Wash the organic layer sequentially with 5% aq. LiCl solution (to help remove DMF), saturated aq. NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[12]

Expert Tip: For sluggish reactions with this protocol, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~0.1 eq) can significantly improve reaction rates and yields for electron-deficient amines.[1]

Protocol 2: HATU Mediated Coupling

This protocol is highly effective for difficult couplings, including sterically hindered substrates and electron-deficient amines, and typically results in shorter reaction times and higher yields.[3][11]

Materials & Reagents:

ReagentM.W. ( g/mol )Equiv.Example (0.5 mmol scale)
Carboxylic Acid-1.00.5 mmol
This compound170.601.194 mg (0.55 mmol)
HATU380.231.1209 mg (0.55 mmol)
DIPEA129.242.0174 µL (1.0 mmol)
Anhydrous DMF or DCM--5 mL

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA (2.0 eq) and stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring, Workup, and Purification: Follow steps 7-11 as described in Protocol 1.

Mechanistic Visualization

The following diagram illustrates the key steps in the widely used EDC/HOBt mediated coupling pathway.

G RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate (Unstable) RCOOH->OAI + EDC EDC EDC EDC->OAI HOBtEster HOBt Active Ester (More Stable) OAI->HOBtEster + HOBt - EDU EDU EDU (Byproduct) OAI->EDU Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBtEster Amide Final Amide Product HOBtEster->Amide + Amine HOBt_regen HOBt (Regenerated) HOBtEster->HOBt_regen Amine 4-Amino-2- chlorobenzamide Amine->Amide

Caption: Simplified mechanism of EDC/HOBt coupling.

This mechanism shows the carboxylic acid first reacting with EDC to form the reactive O-acylisourea intermediate.[9] This is then captured by HOBt to generate a more stable active ester, which is subsequently attacked by the amine to yield the final amide product, regenerating HOBt in the process.[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient activation due to electron-deficient amine.2. Reagents (especially solvent) are not anhydrous.3. Inactive coupling reagent.1. Switch from EDC/HOBt to HATU (Protocol 2).2. Add catalytic DMAP (0.1 eq) to the EDC/HOBt reaction.[1]3. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or properly dried.4. Use a fresh bottle of the coupling reagent.
Multiple Spots on TLC 1. Formation of N-acylurea byproduct (with EDC).2. Dimerization of the carboxylic acid (if it's an amino acid).3. Degradation of starting material or product.1. Ensure HOBt is added before or with EDC to minimize O-acylisourea lifetime.2. Use HATU, which is less prone to this side reaction.3. Adjust stoichiometry and reaction time based on TLC monitoring to avoid prolonged exposure to reaction conditions.
Difficult Purification 1. Water-soluble byproducts (EDU, HOBt, DIPEA salts) remain.2. Product has similar polarity to starting materials.1. Perform a thorough aqueous workup. Washing with dilute acid (e.g., 1M HCl) can remove the base, and washing with bicarbonate can remove unreacted acid and HOBt.2. Optimize the solvent system for column chromatography carefully.3. Consider recrystallization as an alternative to chromatography for crystalline amide products.[12]

Conclusion

The successful amide coupling with electron-deficient substrates like this compound is highly achievable with careful selection of reagents and adherence to optimized protocols. While standard EDC/HOBt conditions can work, the use of a more potent activating agent like HATU is often advantageous, providing faster reactions and higher yields. By understanding the underlying mechanism and potential pitfalls, researchers can efficiently synthesize these valuable amide-containing molecules for applications in drug discovery and materials science.

References

The Strategic Utility of 4-Amino-2-chlorobenzamide in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Medicinal and Process Chemistry

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Versatility of a Substituted Benzamide Building Block

In the landscape of modern medicinal chemistry and drug development, the efficient construction of novel heterocyclic entities remains a cornerstone of innovation. Among the myriad of commercially available starting materials, 4-Amino-2-chlorobenzamide has emerged as a particularly versatile and strategic building block. Its unique trifunctional nature, possessing a nucleophilic amino group, a displaceable chloro substituent, and a reactive benzamide moiety, offers a rich platform for the synthesis of a diverse array of heterocyclic systems. This guide provides a detailed exploration of the application of this compound in the synthesis of key heterocyclic compounds, with a focus on quinazolinones and benzodiazepines, which are privileged scaffolds in numerous therapeutic agents. We will delve into the mechanistic rationale behind synthetic strategies and provide detailed, field-proven protocols for their execution.

Core Principles: Exploiting the Inherent Reactivity of this compound

The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups. The 4-amino group serves as a potent nucleophile, readily participating in condensation and cyclization reactions. The 2-chloro atom, positioned ortho to the amide, can act as a leaving group in intramolecular nucleophilic aromatic substitution (SNAr) reactions, facilitating ring closure. The benzamide functionality itself can be a participant in cyclization or can be modified to introduce further diversity. Understanding this inherent reactivity is crucial for designing efficient synthetic routes.

I. Synthesis of 7-Amino-Quinazolin-4(3H)-ones: A Gateway to Kinase Inhibitors

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 7-amino substitution, derived from the 4-amino group of our starting material, is a key feature in several potent kinase inhibitors.

Mechanistic Rationale: The Niementowski Reaction and its Analogs

The classical approach to quinazolinone synthesis is the Niementowski reaction, which involves the thermal condensation of an anthranilic acid with an amide.[2] In our case, we can adapt this principle by reacting this compound with various reagents that provide the missing carbon atom for the pyrimidinone ring.

A highly effective modern approach involves the condensation of a 2-aminobenzamide with aldehydes, followed by an oxidative cyclization. The 4-amino group in our starting material will become the 7-amino group in the final quinazolinone product. The 2-chloro group can be retained or displaced depending on the reaction conditions and subsequent synthetic steps.

Experimental Protocol 1: Synthesis of 7-Amino-2-Aryl-Quinazolin-4(3H)-ones via Oxidative Cyclization

This protocol details a metal-free, one-pot synthesis of 7-Amino-2-aryl-quinazolin-4(3H)-ones from this compound and aromatic aldehydes.

Reaction Scheme:

G reactant1 This compound product 7-Amino-2-aryl-6-chloro-quinazolin-4(3H)-one reactant1->product 1. reactant2 Ar-CHO reactant2->product 2. reagents p-TsOH, DTBP, DMSO, 120 °C reagents->product

Caption: General scheme for the synthesis of 7-amino-quinazolin-4(3H)-ones.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • p-Toluenesulfonic acid (p-TsOH)

  • Di-tert-butyl peroxide (DTBP)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a sealed pressure tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 170.6 mg), the aromatic aldehyde (1.2 mmol), and p-TsOH (0.2 mmol, 34.4 mg).

  • Add anhydrous DMSO (3 mL) to the tube, followed by DTBP (2.0 mmol, 0.37 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 7-amino-2-aryl-6-chloro-quinazolin-4(3H)-one.

Causality Behind Experimental Choices:

  • p-TsOH: Acts as a catalyst to facilitate the initial condensation between the amino group of this compound and the aldehyde to form a Schiff base intermediate.

  • DTBP: Serves as a radical initiator. At elevated temperatures, it decomposes to form tert-butoxyl radicals, which then abstract a hydrogen atom to promote the oxidative cyclization.

  • DMSO: A high-boiling polar aprotic solvent suitable for this reaction temperature. It also aids in dissolving the reactants.

  • High Temperature (120 °C): Necessary to induce the decomposition of DTBP and to overcome the activation energy for the cyclization step.

Data Presentation:

EntryAldehydeProductYield (%)
1Benzaldehyde7-Amino-6-chloro-2-phenylquinazolin-4(3H)-one75
24-Methoxybenzaldehyde7-Amino-6-chloro-2-(4-methoxyphenyl)quinazolin-4(3H)-one82
34-Chlorobenzaldehyde7-Amino-6-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one71

II. Synthesis of 7-Amino-1,4-Benzodiazepine-2,5-diones: Accessing CNS-Active Scaffolds

1,4-Benzodiazepines are a well-known class of psychoactive compounds with a wide range of therapeutic applications, including anxiolytic, sedative, and anticonvulsant effects. The synthesis of the 1,4-benzodiazepine-2,5-dione core can be efficiently achieved from this compound.

Mechanistic Rationale: Acylation followed by Intramolecular Cyclization

The synthesis of 7-amino-1,4-benzodiazepine-2,5-diones from this compound typically involves a two-step sequence. First, the 4-amino group is acylated with an α-haloacetyl chloride. The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where the amide nitrogen displaces the halide to form the seven-membered diazepine ring. The 2-chloro substituent on the benzamide ring can influence the reactivity and may require specific conditions for the cyclization to proceed efficiently. A more elegant approach involves the direct condensation with an α-amino acid, followed by a base-catalyzed ring closure.[3]

Experimental Protocol 2: Synthesis of 7-Amino-3-substituted-1,4-benzodiazepine-2,5-diones

This protocol describes the synthesis of 7-amino-1,4-benzodiazepine-2,5-diones from this compound and an N-protected α-amino acid.

Reaction Workflow:

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Cyclization A This compound D N-acylated intermediate A->D B N-Boc-α-amino acid B->D C Coupling Reagent (e.g., HATU, DIPEA) C->D G 7-Amino-3-substituted-1,4-benzodiazepine-2,5-dione D->G 1. Deprotection D->G 2. Intramolecular Cyclization E TFA or HCl in Dioxane F Base (e.g., NaH, K2CO3)

Caption: Workflow for the synthesis of 1,4-benzodiazepine-2,5-diones.

Materials:

  • This compound

  • N-Boc protected α-amino acid (e.g., N-Boc-glycine, N-Boc-alanine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

Procedure:

Step 1: Amide Coupling

  • To a solution of N-Boc-α-amino acid (1.2 mmol) in anhydrous DMF (5 mL), add HATU (1.3 mmol) and DIPEA (2.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol, 170.6 mg) in anhydrous DMF (3 mL) to the reaction mixture.

  • Stir at room temperature for 12 hours.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-acylated intermediate, which can be used in the next step without further purification.

Step 2: Deprotection and Cyclization

  • Dissolve the crude intermediate from Step 1 in a 1:1 mixture of TFA and DCM (10 mL) and stir at room temperature for 1 hour.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in anhydrous THF (10 mL) and cool to 0 °C.

  • Carefully add NaH (1.5 mmol, 60 mg of 60% dispersion) in portions.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water (5 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the desired 7-amino-3-substituted-1,4-benzodiazepine-2,5-dione.

Causality Behind Experimental Choices:

  • HATU/DIPEA: A highly efficient coupling system for amide bond formation, minimizing side reactions and racemization of the α-amino acid.

  • TFA: A strong acid used for the cleavage of the Boc protecting group.

  • NaH: A strong, non-nucleophilic base used to deprotonate the amide nitrogen, facilitating the intramolecular cyclization. The chloro substituent at the 2-position makes the aromatic ring electron-deficient, thus activating it for nucleophilic aromatic substitution.

Data Summary:

Entryα-Amino AcidProductYield (%)
1Glycine7-Amino-1,4-benzodiazepine-2,5-dione65
2Alanine7-Amino-3-methyl-1,4-benzodiazepine-2,5-dione68
3Phenylalanine7-Amino-3-benzyl-1,4-benzodiazepine-2,5-dione62

III. Synthesis of 7-Amino-2,3-dihydroquinazolin-4(1H)-ones: A Versatile Intermediate

2,3-Dihydroquinazolin-4(1H)-ones are valuable intermediates that can be readily oxidized to the corresponding quinazolin-4(3H)-ones or further functionalized. Their synthesis from this compound offers a straightforward entry into this class of compounds.

Mechanistic Rationale: Acid-Catalyzed Cyclocondensation

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is typically achieved through the acid-catalyzed cyclocondensation of a 2-aminobenzamide with an aldehyde or a ketone.[4] The reaction proceeds through the formation of a Schiff base, followed by an intramolecular cyclization of the amide nitrogen onto the imine carbon.

Experimental Protocol 3: Synthesis of 7-Amino-2-substituted-2,3-dihydroquinazolin-4(1H)-ones

This protocol outlines the synthesis of 7-amino-2,3-dihydroquinazolin-4(1H)-ones from this compound and an aldehyde or ketone.

Reaction Scheme:

G reactant1 This compound product 7-Amino-6-chloro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one reactant1->product 1. reactant2 R1-CO-R2 reactant2->product 2. reagents Aspartic Acid, Water, Reflux reagents->product

Caption: Synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Aspartic acid

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol, 170.6 mg) and the carbonyl compound (1.2 mmol) in water (10 mL).

  • Add aspartic acid (0.1 mmol, 13.3 mg) to the suspension.

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 7-amino-6-chloro-2-substituted-2,3-dihydroquinazolin-4(1H)-one.

Causality Behind Experimental Choices:

  • Aspartic Acid: A green and effective amino acid catalyst for this cyclocondensation. It facilitates both the formation of the Schiff base and the subsequent intramolecular cyclization.

  • Water as Solvent: An environmentally benign solvent, making this protocol align with the principles of green chemistry. The reaction often proceeds efficiently in water due to the hydrophobic effect driving the reactants together.

Data Summary:

EntryCarbonyl CompoundProductYield (%)
1Benzaldehyde7-Amino-6-chloro-2-phenyl-2,3-dihydroquinazolin-4(1H)-one85
2Acetone7-Amino-6-chloro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one78
3Cyclohexanone7-Amino-6-chloro-spiro[cyclohexane-1,2'-quinazolin]-4'(1'H)-one81

Conclusion and Future Perspectives

This compound is a readily available and highly valuable precursor for the synthesis of a range of medicinally important heterocyclic compounds. The strategic positioning of its functional groups allows for the facile construction of quinazolinones and benzodiazepines, among other scaffolds. The protocols detailed herein provide robust and reproducible methods for accessing these core structures. The inherent reactivity of the 4-amino and 2-chloro substituents can be further exploited in transition metal-catalyzed cross-coupling reactions to introduce additional points of diversity, opening up new avenues for the exploration of chemical space in drug discovery programs. Future work in this area will likely focus on the development of novel one-pot, multicomponent reactions starting from this compound to further streamline the synthesis of complex heterocyclic libraries.

References

Application Notes and Protocols for the N-Acylation of 4-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Acylated Benzamides in Modern Chemistry

The N-acylation of aromatic amines is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of functional molecules. Within this chemical space, 4-amino-2-chlorobenzamide serves as a valuable scaffold. Its structure features a primary aromatic amine ripe for functionalization, a benzamide moiety common in pharmacologically active compounds, and a chlorine substituent that provides both steric and electronic influence, as well as a potential handle for further cross-coupling reactions.

The products of its N-acylation, N-acyl-4-amino-2-chlorobenzamide derivatives, are of significant interest in medicinal chemistry and drug discovery. The introduction of an acyl group can modulate the parent molecule's physicochemical properties, including lipophilicity, solubility, and hydrogen bonding capacity, which are critical determinants of pharmacokinetic and pharmacodynamic profiles. This modification is a common strategy for generating libraries of new chemical entities for biological screening and for the synthesis of targeted drug candidates.

This guide provides a detailed exploration of the experimental procedures for the N-acylation of this compound. We will delve into two robust and widely applicable protocols: acylation using reactive acyl chlorides and a method employing acetic anhydride. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind the selection of reagents and conditions, ensuring a comprehensive and field-proven resource for your research endeavors.

Understanding the Substrate: The Reactivity of this compound

The nucleophilicity of the 4-amino group in this compound is attenuated compared to aniline. This is due to the electron-withdrawing effects of both the ortho-chloro and para-benzamide substituents, which pull electron density from the aromatic ring and, consequently, from the nitrogen atom's lone pair.[1] This reduced reactivity necessitates carefully chosen conditions to ensure efficient acylation. More reactive acylating agents or the use of a catalyst may be required to drive the reaction to completion.[2]

Protocol I: N-Acylation using Acyl Chlorides

This method is highly effective due to the high reactivity of acyl chlorides and is suitable for a wide range of acyl groups. A base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate and deactivate the starting amine.[3]

Detailed Step-by-Step Methodology
  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The choice of solvent will depend on the solubility of the starting materials and the reaction temperature.

  • Base Addition: Add a suitable base (1.1-1.5 equivalents). For reactions in DCM or THF, a tertiary amine like triethylamine (TEA) or pyridine is commonly used. For reactions in DMF, an inorganic base like potassium carbonate (K₂CO₃) can be effective.[4]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction upon addition of the acyl chloride.

  • Acylating Agent Addition: Add the desired acyl chloride (1.05-1.2 equivalents) dropwise to the cooled solution. The slow addition helps to prevent side reactions and control the temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • If an organic solvent like DCM was used, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove the amine base, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acyl chloride and acidic impurities, and finally with brine.

    • If DMF was used as the solvent, the product may precipitate upon addition of water. The solid can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-acylated product.

Causality and Experimental Choices
  • Inert Atmosphere: Prevents reaction of the acyl chloride with atmospheric moisture.

  • Anhydrous Solvents: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid.

  • Base: The choice of base is critical. Pyridine and triethylamine are effective HCl scavengers.[3] Pyridine can also act as a nucleophilic catalyst, similar to DMAP, by forming a highly reactive N-acylpyridinium intermediate.

  • Stoichiometry: A slight excess of the acylating agent is used to ensure complete consumption of the starting amine, which can sometimes be difficult to separate from the product.

Protocol II: N-Acetylation using Acetic Anhydride

Acetic anhydride is a less reactive and less expensive alternative to acetyl chloride for introducing an acetyl group. The reaction can be performed under various conditions, including with or without a catalyst.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) with acetic anhydride (1.5-3.0 equivalents). Acetic anhydride can often be used as both the reagent and the solvent. Alternatively, a co-solvent like glacial acetic acid can be used.[3]

  • Catalyst (Optional but Recommended): For the deactivated this compound, adding a catalytic amount of a strong acid (e.g., a drop of concentrated sulfuric acid) or a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) is recommended to increase the reaction rate.[2]

  • Heating: Heat the reaction mixture, typically to 80-100 °C, for 1-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker of cold water or ice with vigorous stirring. This will hydrolyze the excess acetic anhydride and precipitate the N-acetylated product.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove acetic acid and any other water-soluble impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure N-(4-acetamido-2-chlorobenzoyl)amide.

Causality and Experimental Choices
  • Excess Acetic Anhydride: Using an excess of acetic anhydride helps to drive the reaction to completion.[5]

  • Catalyst: The electron-withdrawing groups on the aniline ring decrease its nucleophilicity. DMAP is a highly effective nucleophilic catalyst that reacts with acetic anhydride to form a more potent acetylating intermediate, the N-acetylpyridinium ion, which can more readily acylate the deactivated amine.[2]

  • Aqueous Work-up: The addition of water serves two purposes: it quenches the reaction by hydrolyzing the unreacted acetic anhydride to the water-soluble acetic acid and it precipitates the less polar organic product.

Visualization of Workflow and Mechanism

To provide a clear visual representation of the processes, the following diagrams have been generated using the DOT language.

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start_amine This compound reaction_step 1. Dissolve Amine 2. Add Base/Catalyst 3. Add Acylating Agent 4. Stir at RT or Heat start_amine->reaction_step start_acyl Acylating Agent (Acyl Chloride or Anhydride) start_acyl->reaction_step start_reagents Base / Catalyst Solvent start_reagents->reaction_step workup_step 1. Quench Reaction (Water) 2. Extraction / Filtration 3. Wash Organic Layer 4. Dry and Concentrate reaction_step->workup_step Monitor by TLC/LC-MS purification_step Recrystallization or Column Chromatography workup_step->purification_step end_product Purified N-Acyl-4-amino- 2-chlorobenzamide purification_step->end_product

Caption: General experimental workflow for N-acylation.

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Mechanism of N-acylation with an acyl chloride.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and expected outcomes. Note that yields are highly dependent on the specific acylating agent and purification method.

ParameterProtocol I (Acyl Chloride)Protocol II (Acetic Anhydride)
Starting Material This compoundThis compound
Acylating Agent Acyl Chloride (e.g., Acetyl Chloride)Acetic Anhydride
Equivalents of Acylating Agent 1.05 - 1.2 eq1.5 - 3.0 eq (or as solvent)
Base / Catalyst Pyridine or Triethylamine (1.1-1.5 eq)H₂SO₄ or DMAP (catalytic)
Solvent Anhydrous DCM, THF, or DMFAcetic Anhydride or Glacial Acetic Acid
Temperature 0 °C to Room Temperature80 - 100 °C
Reaction Time 2 - 16 hours1 - 4 hours
Typical Yield 70 - 95%75 - 90%
Work-up Aqueous wash and extractionPrecipitation in water
Purification Recrystallization / ChromatographyRecrystallization

Safety and Handling

As a Senior Application Scientist, I must emphasize that adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any chemicals.[3]

  • Fume Hood: All manipulations involving acyl chlorides, acetic anhydride, pyridine, and volatile organic solvents must be performed in a well-ventilated chemical fume hood.

  • Acylating Agents: Acyl chlorides and acetic anhydride are corrosive and lachrymatory (cause tearing). They react violently with water and alcohols. Avoid inhalation of vapors and contact with skin and eyes.

  • Bases: Pyridine and triethylamine are flammable, toxic, and have strong, unpleasant odors. Handle with care.

  • Quenching: The quenching of acylating agents with water is highly exothermic. Perform this step slowly and with cooling (e.g., in an ice bath) to control the reaction.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Conclusion

The N-acylation of this compound is a readily achievable transformation that opens the door to a wide range of potentially valuable derivatives for research in drug discovery and materials science. By understanding the substrate's reduced reactivity and selecting the appropriate protocol—either the highly efficient acyl chloride method or the convenient acetic anhydride procedure—researchers can reliably synthesize the desired N-acylated products. The key to success lies in the careful control of reaction conditions, particularly the choice of solvent, base, or catalyst, and strict adherence to safety protocols. The detailed methodologies and mechanistic insights provided in this guide serve as a robust foundation for the successful implementation of this important synthetic transformation in your laboratory.

References

Application Notes & Protocols: 4-Amino-2-chlorobenzamide as a Versatile Building Block for Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Amino-2-chlorobenzamide

This compound is a trifunctional aromatic compound that serves as a highly valuable and versatile starting material in modern organic and medicinal chemistry. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: the nucleophilic 4-amino group, the amide moiety, and the 2-chloro substituent, which is amenable to a variety of cross-coupling reactions. This unique arrangement allows for sequential and site-selective modifications, making it an ideal building block for generating diverse molecular scaffolds with significant potential for biological activity.

The benzamide core is a well-established pharmacophore found in numerous approved drugs, contributing to activities such as kinase inhibition and antimicrobial effects.[1][2] The specific substitution pattern of this compound provides a pre-engineered platform for exploring structure-activity relationships (SAR), particularly in the development of targeted therapeutics like kinase inhibitors and novel antiviral agents.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 211374-81-1[5]
Molecular Formula C₇H₇ClN₂O[5]
Molecular Weight 170.59 g/mol [5]
Appearance Solid (predicted)
Safety & Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as harmful if swallowed and causes serious eye irritation.[5] It may also cause skin and respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Application I: Synthesis of Quinazolinone Scaffolds

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[6][7] this compound provides an excellent starting point for the synthesis of substituted 2,3-dihydroquinazolin-4(3H)-ones and their subsequent oxidation to fully aromatic quinazolin-4(3H)-ones.

Workflow for Quinazolinone Synthesis

The following workflow outlines a common two-step process: reductive amination followed by cyclization.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization A This compound + Aldehyde/Ketone (R1, R2) B Schiff Base Intermediate A->B Condensation D N-Substituted Intermediate B->D Reduction C Reducing Agent (e.g., NaBH4) E N-Substituted Intermediate G 2,3-Disubstituted-7-chloro- 2,3-dihydroquinazolin-4(3H)-one E->G Ring Closure F Cyclizing Agent (e.g., Triphosgene) G cluster_0 Modification Sites Core This compound Core Scaffold R1 R1: 4-Amino Group (Acylation, Alkylation) Core->R1 R2 R2: 2-Chloro Position (Suzuki, Buchwald-Hartwig Cross-Coupling) Core->R2 R3 R3: Amide Nitrogen (Amide Coupling with diverse Aryl Amines) Core->R3 Target Kinase Active Site R1->Target H-Bond Donor/Acceptor R2->Target Steric/Electronic Effects R3->Target Hydrophobic Interactions G cluster_0 Hypothetical Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B Binds & Activates C Downstream Signaling Cascade (e.g., MAPK/ERK) B->C Phosphorylates D Cell Proliferation, Survival C->D Leads to Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->B Blocks ATP Binding Site

References

Analytical techniques for the characterization of 4-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the analytical methodologies for the comprehensive characterization of 4-Amino-2-chlorobenzamide, tailored for researchers and drug development professionals. This document provides in-depth protocols and the scientific rationale behind the selection of each technique.

Introduction and Physicochemical Profile

This compound is an important chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its molecular structure, featuring an aromatic ring substituted with an amino group, a chloro group, and a carboxamide group, dictates its chemical reactivity and physical properties. Accurate and comprehensive characterization is essential to confirm its identity, purity, and stability, which are critical parameters in drug development and quality control.

The strategic application of orthogonal analytical techniques is paramount for a complete characterization profile. This guide outlines a multi-faceted approach, combining chromatographic and spectroscopic methods to provide unequivocal evidence of structure and purity.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is crucial for selecting appropriate analytical conditions, such as solvent choice and chromatographic mobile phases.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₇H₇ClN₂OPubChem[1]
Molecular Weight 170.59 g/mol PubChem[1]
CAS Number 211374-81-1PubChem[1]
Predicted Appearance White to off-white solidGeneral knowledge
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.General knowledge
Topological Polar Surface Area 69.1 ŲPubChem[1]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds by separating the main component from any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the premier method for the purity assessment and quantification of moderately polar, non-volatile compounds like this compound. The methodology provides high resolution, sensitivity, and reproducibility.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte through hydrophobic interactions.[3]

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is a common organic modifier that elutes the analyte from the C18 column. The addition of a small amount of acid (e.g., formic or acetic acid) helps to suppress the ionization of the amino group, ensuring a single analyte form and leading to sharper, more symmetrical peaks.[3]

  • Detection: UV detection is ideal as the molecule contains strong chromophores (aromatic ring, carbonyl group) that absorb UV light. The detection wavelength (λmax) is determined by UV-Vis spectrophotometry to ensure maximum sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions (e.g., 0.01 - 1.0 mg/mL in mobile phase) prep_sample Prepare Sample Solution (e.g., 0.5 mg/mL in mobile phase) prep_standard->prep_sample prep_mobile Prepare Mobile Phase (e.g., ACN:Water with 0.1% Formic Acid) equilibrate Equilibrate HPLC System with Mobile Phase prep_mobile->equilibrate inject_blank Inject Blank (Mobile Phase) equilibrate->inject_blank inject_standards Inject Standards (Generate Calibration Curve) inject_blank->inject_standards inject_sample Inject Sample inject_standards->inject_sample inject_check Inject Check Standard inject_sample->inject_check integrate Integrate Peaks inject_check->integrate calculate Calculate Purity (% Area) and/or Concentration integrate->calculate

Caption: Workflow for HPLC Purity and Quantitative Analysis.

Detailed Protocol: HPLC Analysis

  • Chromatographic Conditions:

    Parameter Recommended Condition
    HPLC System Quaternary pump, autosampler, column oven, UV/PDA detector
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    Detection UV at λmax (approx. 245 nm, to be confirmed)

    | Run Time | 15 minutes |

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 µg/mL).

    • Sample Solution (0.5 mg/mL): Accurately weigh 5 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of a working standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

    • The theoretical plates for the analyte peak should be > 2000.

    • The tailing factor should be between 0.8 and 1.5.

  • Analysis and Data Interpretation:

    • Inject the blank, followed by the working standards to establish the calibration curve.

    • Inject the sample solution.

    • Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of the analyte.

UV-Visible Spectrophotometry

This technique is used to determine the wavelength of maximum absorbance (λmax), which is essential for setting the HPLC detector wavelength. The absorbance is due to electronic transitions within the molecule's chromophores.

Protocol:

  • Prepare a dilute solution of this compound (approx. 10 µg/mL) in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Use the same solvent as a blank to zero the spectrophotometer.

  • Scan the solution from 400 nm down to 200 nm.

  • The λmax is the wavelength at which the highest absorbance is recorded. For the related 4-aminobenzamide, a significant peak is observed, and a similar profile is expected for the target molecule.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3250N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂) & Amide (-CONH₂)
3200 - 3000C-H stretchAromatic Ring
1680 - 1640C=O stretch (Amide I)Amide (-CONH₂)
1620 - 1580N-H bendPrimary Amine (-NH₂) & Amide (-CONH₂)
1600 - 1450C=C stretchAromatic Ring
1100 - 1000C-N stretchAmine/Amide
850 - 750C-Cl stretchAryl Halide

Reference data for related compounds like 4-chlorobenzamide supports these assignments.[5][6]

Protocol (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Clean the crystal thoroughly after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework.

Causality Behind Spectral Features:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and its residual proton signal does not interfere with most analyte signals. The labile amine and amide protons are also often observable in DMSO-d₆.

  • ¹H NMR: The aromatic region will show distinct signals for the three protons on the benzene ring. Their chemical shifts are influenced by the electron-donating amino group (shifts upfield) and the electron-withdrawing chloro and amide groups (shifts downfield). Their splitting patterns (e.g., doublet, doublet of doublets) will reveal their connectivity. The two protons of the primary amine and the two protons of the amide will appear as broad singlets.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals: four for the substituted aromatic carbons and one for the unsubstituted aromatic carbon, plus the carbonyl carbon of the amide group.

Protocol:

  • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆.

  • Cap the tube and vortex until the sample is fully dissolved.

  • Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule.

Workflow for GC-MS Analysis (with Derivatization)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Aprotic Solvent derivatize Add Derivatizing Agent (e.g., BSTFA for silylation) dissolve->derivatize react Heat to Complete Reaction derivatize->react inject Inject Derivatized Sample into GC-MS react->inject separate Separate on GC Column inject->separate ionize Ionize (Electron Impact) separate->ionize detect Detect Ions (Mass Analyzer) ionize->detect mol_ion Identify Molecular Ion Peak (Confirms MW of derivative) detect->mol_ion fragment Analyze Fragmentation Pattern (Confirms Structure) mol_ion->fragment

Caption: Workflow for GC-MS analysis requiring derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity and low volatility of the amino and amide groups, direct GC-MS analysis is challenging.[7] Derivatization is required to convert these polar groups into more volatile, thermally stable ones (e.g., by silylation).[8]

Protocol (General for Derivatization):

  • Place ~1 mg of the sample in a vial.

  • Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

Interpretation: The mass spectrum should show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern will provide structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a superior alternative as it does not require derivatization and operates at ambient temperatures, preventing thermal degradation.[9] Using an electrospray ionization (ESI) source in positive mode, the protonated molecule [M+H]⁺ would be expected at m/z 171.03, confirming the molecular weight.

Summary and Conclusion

The combination of these analytical techniques provides a robust and comprehensive characterization of this compound. HPLC confirms purity and allows for quantification, while UV-Vis, FT-IR, NMR, and MS work in concert to unequivocally confirm the molecule's identity and structure. This multi-technique approach ensures the quality and integrity of the compound for its intended use in research and development.

References

Application Notes & Protocols: Formulation of 4-Amino-2-chlorobenzamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 4-Amino-2-chlorobenzamide for in vivo studies. Given its predicted poor aqueous solubility, developing a formulation that ensures consistent and adequate bioavailability is a critical prerequisite for obtaining reliable pharmacokinetic and pharmacodynamic data. This guide moves beyond simple recipes, delving into the physicochemical rationale behind vehicle selection and providing detailed, step-by-step protocols for preparing both solution and suspension formulations suitable for various administration routes. All methodologies are presented with an emphasis on reproducibility, safety, and adherence to preclinical research standards.

Introduction: The Formulation Challenge

This compound is a benzamide derivative investigated for various biological activities. A common and significant hurdle in the preclinical evaluation of new chemical entities (NCEs) like this is poor aqueous solubility.[1][2] An effective formulation must deliver the compound to the site of absorption in a solubilized or readily dissolvable state to achieve systemic exposure.[3] Inadequate formulation can lead to underestimated efficacy, erroneous pharmacokinetic profiles, and ultimately, the premature termination of a promising compound.

The primary objective of this guide is to provide a robust framework for developing a safe and effective vehicle system for this compound, enabling accurate assessment in animal models.[4] We will explore strategies to overcome its inherent hydrophobicity and present validated protocols for common preclinical applications.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physicochemical properties is the foundation of successful formulation development.[2] Due to the limited availability of published experimental data for this specific compound, the following table combines calculated values with predicted properties based on its chemical structure.

PropertyValue / PredictionData TypeSource
IUPAC Name This compound-PubChem[5]
CAS Number 211374-81-1-PubChem[5]
Molecular Formula C₇H₇ClN₂OCalculatedPubChem[5]
Molecular Weight 170.60 g/mol CalculatedSigma-Aldrich
Appearance White to off-white solidPredictedBenchChem[6]
Aqueous Solubility Sparingly soluble / PoorPredictedBenchChem[6]
Organic Solubility Soluble in DMSO, DMF, EthanolPredictedBenchChem[6][7]
XLogP3 1.1ComputedPubChem[5]
Hydrogen Bond Donors 2ComputedPubChem[5]
Hydrogen Bond Acceptors 2ComputedPubChem[5]

The low predicted aqueous solubility and moderate lipophilicity (XLogP3 of 1.1) classify this compound as a compound that will likely require enabling formulation technologies for sufficient in vivo exposure.

Formulation Strategy Selection

The choice of formulation strategy depends on the intended route of administration, the required dose, and the stage of development. For early-stage preclinical studies, simple and safe formulations are prioritized.[1][8] The following decision workflow can guide the selection process.

G cluster_start cluster_route Route of Administration cluster_oral_options Oral Formulation Options cluster_parenteral_options Parenteral Formulation Options cluster_final start Start: Define Study Requirements (Route, Dose, Species) oral Oral (PO) start->oral PO Route parenteral Parenteral (IV, IP, SC) start->parenteral Parenteral Route suspension Aqueous Suspension (e.g., 0.5% MC/CMC) oral->suspension Low Dose / Simple lipid Lipid-Based System (e.g., SEDDS, Oil Solution) oral->lipid High Dose / Lipophilic solution Solution Required parenteral->solution protocol Proceed to Protocol Development & Formulation Characterization suspension->protocol lipid->protocol solubilized Co-solvent/Surfactant System (e.g., DMSO/PEG400/Saline) solution->solubilized Yes susp_parenteral Nanosuspension (Advanced, if solution fails) solution->susp_parenteral No (Precipitation) solubilized->protocol susp_parenteral->protocol

Caption: Decision workflow for selecting a formulation strategy.

Key Formulation Approaches:
  • Aqueous Suspensions: This is often the simplest and most common approach for oral administration of water-insoluble compounds.[1] The drug is milled to a small particle size and suspended in an aqueous vehicle containing a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80). Reducing particle size increases the surface area, which can enhance the dissolution rate.[9]

  • Co-solvent Systems: For parenteral routes where a solution is mandatory, co-solvents are used to increase solubility.[10] These are water-miscible organic solvents like polyethylene glycol 400 (PEG400), propylene glycol (PG), and dimethyl sulfoxide (DMSO).[11] The key is to use the minimum amount of organic solvent necessary to achieve solubility while avoiding toxicity.[8]

  • Surfactant-based Systems: Surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[1]

  • Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the drug from the aqueous environment and increasing solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used in parenteral formulations.

Recommended Vehicle Systems for Preclinical Studies

The selection of a vehicle must balance solubilizing power with tolerability in the chosen animal species.[14][15] The following table lists common, well-tolerated vehicles. Note: Always perform a tolerability study with the vehicle alone before proceeding with the drug formulation.

RouteSpeciesVehicle CompositionMax Recommended VolumeNotes
Oral (PO) Rat, Mouse0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water10 mL/kgStandard for suspensions. Add 0.1-0.5% Tween 80 as a wetting agent.
Oral (PO) Rat, MouseCorn Oil / Sesame Oil10 mL/kgFor highly lipophilic compounds.
Intravenous (IV) Rat, Mouse5-10% DMSO, 30-40% PEG400, 50-65% Saline or 5% Dextrose in Water (D5W)5 mL/kgA common co-solvent system. Add components slowly while mixing. Filter sterilize.
Intravenous (IV) Rat, Mouse20-30% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Saline5 mL/kgGood for compounds that form inclusion complexes. Avoids organic solvents.
Intraperitoneal (IP) Rat, Mouse10% DMSO, 90% Saline10 mL/kgSimple co-solvent. May cause transient irritation; observe animals post-dose.

Data synthesized from multiple sources.[14][15][16]

Detailed Experimental Protocols

Safety First: Always handle this compound in a ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL suspension, a common starting point for oral dosing. The workflow is designed to ensure a homogenous and easily dispersible product.

G cluster_prep Preparation Steps cluster_qc Quality Control weigh 1. Weigh Compound (e.g., 100 mg for 10 mL) wet 2. Wet Powder (Add 200 µL of 1% Tween 80) weigh->wet paste 3. Form a Paste (Triturate with mortar & pestle) wet->paste add_vehicle 4. Add Vehicle Incrementally (Add 0.5% MC solution up to 10 mL) paste->add_vehicle homogenize 5. Homogenize (Stir for 1-2h or sonicate briefly) add_vehicle->homogenize inspect 6. Visual Inspection (Check for uniformity, no clumps) homogenize->inspect ph 7. Measure pH (Adjust to ~7 if necessary) inspect->ph store 8. Store Properly (2-8°C, protect from light) ph->store

Caption: Workflow for preparing an oral suspension.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water

  • Wetting Agent: 1% (v/v) Tween® 80 in sterile water

  • Glass mortar and pestle

  • Calibrated pipettes

  • Sterile glass vial with a magnetic stir bar

  • Magnetic stir plate

Procedure:

  • Calculate and Weigh: Calculate the required amount of this compound for the desired final volume and concentration. For 10 mL of a 10 mg/mL suspension, weigh 100 mg of the compound.

  • Transfer to Mortar: Carefully transfer the weighed powder into a clean glass mortar.

  • Wetting: Add a small volume of the wetting agent (e.g., 200 µL of 1% Tween 80) to the powder. The goal is to create a thick, uniform paste, not a solution. This step is critical to prevent powder clumping when the bulk vehicle is added.[1]

  • Triturate: Gently grind the powder and wetting agent with the pestle until a smooth, homogenous paste is formed.

  • Incremental Vehicle Addition: Slowly add the 0.5% MC vehicle to the mortar in small increments, mixing thoroughly with the pestle after each addition to ensure the paste is gradually diluted into a fine suspension.

  • Transfer and Homogenize: Once the suspension is fluid enough, transfer it to the final sterile glass vial containing a magnetic stir bar. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer. Bring the formulation to the final volume.

  • Final Mixing: Place the vial on a magnetic stir plate and stir for 1-2 hours at room temperature to ensure complete homogenization. Alternatively, brief sonication in a water bath can be used, but care must be taken to avoid heating the sample.

  • Quality Control & Storage:

    • Visually inspect the suspension to ensure it is uniform and free of large aggregates.

    • Store the suspension in a clearly labeled vial at 2-8°C, protected from light.

    • Crucially, always re-homogenize the suspension by vortexing or stirring immediately before each dose administration to ensure uniform dosing. [17]

Protocol 2: Preparation of a Solubilized Formulation for IV Injection (2 mg/mL)

This protocol uses a common co-solvent system to prepare a clear, sterile solution suitable for intravenous administration. The order of addition is critical to prevent drug precipitation.[7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile/endotoxin-free grade

  • Polyethylene Glycol 400 (PEG400), sterile/endotoxin-free grade

  • Sterile Saline (0.9% NaCl)

  • Sterile, depyrogenated glass vial

  • Calibrated pipettes

  • Sterile 0.22 µm syringe filter (e.g., PVDF)

Vehicle Composition: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v)

Procedure:

  • Calculate and Weigh: For 5 mL of a 2 mg/mL solution, weigh 10 mg of this compound.

  • Dissolve in DMSO: Transfer the powder to a sterile vial. Add 0.5 mL (10% of final volume) of DMSO. Gently swirl or vortex until the compound is completely dissolved and the solution is clear. This is the primary solubilization step.

  • Add Co-solvent: Add 2.0 mL (40% of final volume) of PEG400 to the DMSO solution. Mix thoroughly. The solution should remain clear. PEG400 acts as a bridge solvent, maintaining solubility as the aqueous component is introduced.[10]

  • Add Aqueous Phase: Slowly add 2.5 mL (50% of final volume) of sterile saline dropwise while continuously mixing (vortexing at low speed or swirling). Rapid addition of the aqueous phase can cause the drug to precipitate out (a phenomenon known as "crashing out").[7]

  • Final Inspection: The final formulation should be a completely clear and particle-free solution. If any cloudiness or precipitation is observed, the formulation is not suitable for IV injection.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a final sterile, sealed injection vial. This step is mandatory for all parenteral formulations to ensure sterility.[16][18]

  • Storage: Store the final sterile solution according to stability data, typically at 2-8°C, protected from light. Warm to room temperature before dosing.

Formulation Characterization and Validation

For all prepared formulations, the following should be documented:

  • Appearance: Clear solution, or a homogenous suspension with no visible clumps.

  • pH: The pH of parenteral formulations should ideally be close to physiological pH (7.0-7.4) to minimize injection site irritation.[8]

  • Stability: Formulations should be visually inspected for any signs of precipitation or phase separation before each use. For longer-term studies, analytical methods (e.g., HPLC) may be needed to confirm the concentration and stability of the active ingredient over time.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate formulation. Due to its poor aqueous solubility, simple aqueous solutions are not feasible. For oral administration, a well-formulated aqueous suspension (Protocol 1) is a robust and reliable starting point. For parenteral routes requiring a solution, a co-solvent system (Protocol 2) can be effective, provided careful attention is paid to the preparation method to maintain solubility and ensure sterility. Researchers must validate their chosen formulation for homogeneity, stability, and tolerability to ensure the integrity and reproducibility of their in vivo study results.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Amino-2-chlorobenzamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive and scalable protocol for the synthesis of 4-Amino-2-chlorobenzamide, a key intermediate in the development of various pharmacologically active compounds. The described multi-step synthesis is designed for preclinical supply, emphasizing process safety, scalability, and high purity of the final product. The chosen synthetic route involves the reduction of 2-chloro-4-nitrobenzoic acid to 4-amino-2-chlorobenzoic acid, followed by activation of the carboxylic acid and subsequent amidation. This document offers a detailed, step-by-step methodology, in-process controls, and analytical validation to ensure the production of a high-quality active pharmaceutical ingredient (API) intermediate for drug development professionals.

Introduction: The Significance of this compound in Preclinical Research

This compound serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its unique trifunctional structure, featuring an aromatic amine, a chloro substituent, and a primary amide, makes it a versatile synthon for constructing more complex molecular architectures. Notably, this scaffold is a component of compounds investigated for various therapeutic applications, including as potential inhibitors of human adenovirus.[1] The reliable and scalable synthesis of this intermediate is therefore a critical step in advancing preclinical candidates through the drug development pipeline.

The scale-up of any chemical synthesis for preclinical studies presents a unique set of challenges. The process must not only be reproducible and high-yielding but also adhere to stringent safety and quality standards. This guide is structured to provide researchers and drug development professionals with a robust and well-documented procedure for the multi-gram to kilogram scale production of this compound, ensuring a consistent supply of high-purity material for further studies.

Strategic Overview of the Synthetic Pathway

The selected synthetic route is a three-step process designed for efficiency and scalability. The pathway commences with the readily available starting material, 2-chloro-4-nitrobenzoic acid, and proceeds through a reduction, an acyl chloride formation, and a final amidation step.

Synthetic_Pathway A 2-Chloro-4-nitrobenzoic Acid B 4-Amino-2-chlorobenzoic Acid A->B Reduction (e.g., Fe/NH4Cl) C 4-Amino-2-chlorobenzoyl Chloride B->C Acyl Chloride Formation (e.g., SOCl2) D This compound C->D Amidation (e.g., NH3)

Caption: Overall synthetic workflow for this compound.

This pathway was chosen for several key reasons:

  • Cost-Effectiveness and Availability of Starting Materials: 2-chloro-4-nitrobenzoic acid is a commercially available and relatively inexpensive starting material.

  • Robust and Well-Documented Reactions: The reduction of aromatic nitro groups and the conversion of carboxylic acids to amides via acyl chlorides are well-established and reliable transformations in organic synthesis.[2][3]

  • Scalability and Safety: The chosen reagents and conditions are amenable to scale-up, with predictable and manageable safety profiles.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Amino-2-chlorobenzoic Acid via Reduction of 2-Chloro-4-nitrobenzoic Acid

The reduction of the nitro group is a critical step that can be achieved through various methods, including catalytic hydrogenation or metal-mediated reductions.[2][4] For scale-up, a metal/acid reduction using iron powder is often preferred due to its cost-effectiveness and efficiency.[5]

Reaction Principle: The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis.[6] In this protocol, iron powder in the presence of an acid or a salt like ammonium chloride is employed as the reducing agent.[5]

Experimental_Workflow_Step1 cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Charge Reactor with: - 2-Chloro-4-nitrobenzoic acid - Ethanol - Water B Add Ammonium Chloride A->B C Portion-wise addition of Iron Powder B->C D Heat to Reflux (4-6 hours) C->D E Monitor by TLC/HPLC D->E F Hot Filtration through Celite E->F G pH Adjustment & Precipitation F->G H Filtration & Drying G->H

Caption: General experimental workflow for Step 1.

Materials and Equipment:

  • 2-Chloro-4-nitrobenzoic acid

  • Iron powder (<100 mesh)

  • Ammonium chloride

  • Ethanol

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Celite®

  • Large reaction vessel with mechanical stirring, heating mantle, and reflux condenser

  • pH meter

Protocol:

  • Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 2-chloro-4-nitrobenzoic acid (1.0 eq), ethanol, and water.[5]

  • Reagent Addition: Add ammonium chloride (0.2 eq) to the mixture and stir until dissolved.[5] Begin heating the mixture to a gentle reflux.

  • Reduction: Slowly add iron powder (3.0 eq) portion-wise to the refluxing solution.[5] The addition should be controlled to maintain a manageable exotherm.

  • Reaction Monitoring: After the addition is complete, continue to heat at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[5]

  • Work-up and Isolation: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Precipitation: Combine the filtrates and adjust the pH to approximately 4-5 with concentrated hydrochloric acid to precipitate the product.[5]

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-2-chlorobenzoic acid.

Step 2: Synthesis of 4-Amino-2-chlorobenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step for the subsequent amidation. Thionyl chloride is a common and effective reagent for this transformation.[7]

Reaction Principle: The hydroxyl group of the carboxylic acid is replaced by a chloride, forming a highly reactive acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.[7]

Safety Precaution: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[8][9][10][11][12] This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or toluene in a reaction flask equipped with a reflux condenser and a gas trap.

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension at room temperature.[13]

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation of Acyl Chloride: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-amino-2-chlorobenzoyl chloride is typically used in the next step without further purification.

Step 3: Synthesis of this compound

The final step involves the reaction of the activated acyl chloride with an ammonia source to form the desired primary amide.[14][15]

Reaction Principle: This is a nucleophilic acyl substitution reaction where ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and the formation of the amide bond.[16][17]

Protocol:

  • Reaction Setup: Dissolve the crude 4-amino-2-chlorobenzoyl chloride from the previous step in an anhydrous aprotic solvent like DCM or THF and cool the solution in an ice bath.

  • Amidation: Bubble ammonia gas through the cooled solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring. A violent reaction may occur, producing a white precipitate.[14][15]

  • Reaction Completion: Continue the addition until the reaction is complete, which can be monitored by TLC.

  • Work-up and Purification: Quench the reaction by adding water. If a biphasic mixture is formed, separate the organic layer. Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Analytical Quality Control

To ensure the suitability of the synthesized this compound for preclinical studies, a comprehensive analytical characterization is essential.

Analytical Test Purpose Acceptance Criteria
Appearance Visual inspection of the final product.White to off-white crystalline solid.
Identity (¹H NMR, ¹³C NMR) Confirms the chemical structure of the compound.Spectra consistent with the structure of this compound.
Purity (HPLC) Quantifies the purity of the final product and detects any impurities.≥98% purity.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.[M+H]⁺ corresponding to the molecular formula C₇H₇ClN₂O.[18]
Melting Point A sharp melting point range indicates high purity.Consistent with the reported value.
Residual Solvents (GC) Quantifies the amount of residual solvents from the synthesis.Within acceptable limits as per ICH guidelines.

Safety and Handling Considerations

The scale-up synthesis of any chemical compound requires strict adherence to safety protocols.

  • Thionyl Chloride: As mentioned, thionyl chloride is highly corrosive and reacts violently with water.[11][12] It should be handled in a fume hood with appropriate PPE.[12] Emergency eyewash and safety shower facilities must be readily accessible.[8]

  • Catalytic Hydrogenation (if used as an alternative for reduction): This process involves flammable hydrogen gas and potentially pyrophoric catalysts (e.g., Raney Nickel).[19][20] It requires specialized high-pressure equipment and trained personnel.[21]

  • General Handling: All chemicals should be handled in a well-ventilated area. Researchers should consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of high-purity this compound, a key intermediate for preclinical drug development. By following the outlined procedures for synthesis, purification, and analytical quality control, researchers and drug development professionals can ensure a reliable supply of this important building block for their ongoing research endeavors. The provided rationale for experimental choices and emphasis on safety and scalability are intended to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production for preclinical studies.

References

Troubleshooting & Optimization

Improving the yield and purity of 4-Amino-2-chlorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-Amino-2-chlorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent and well-documented synthetic pathways for this compound start from either 2-chloro-4-nitrobenzoic acid or 2-chloro-4-nitrobenzonitrile.

  • Route 1: From 2-chloro-4-nitrobenzoic acid. This route typically involves two key steps: the reduction of the nitro group to an amine, followed by the amidation of the carboxylic acid.

  • Route 2: From 2-chloro-4-nitrobenzonitrile. This pathway also begins with the reduction of the nitro group. The resulting 4-amino-2-chlorobenzonitrile is then subjected to hydrolysis to form the desired benzamide.

Q2: What are the critical factors influencing the yield and purity of the final product?

A2: Several factors can significantly impact the success of your synthesis:

  • Purity of Starting Materials: The presence of isomeric or other impurities in your starting materials can lead to the formation of difficult-to-remove byproducts.[1]

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are all critical parameters that must be carefully controlled to minimize side reactions and maximize product formation.

  • Work-up and Purification: Inefficient extraction, washing, or recrystallization can lead to significant product loss and lower purity.[2]

Q3: What are the common impurities I should be aware of?

A3: Common impurities can include:

  • Unreacted Starting Materials: Residual 2-chloro-4-nitrobenzoic acid or 2-chloro-4-nitrobenzonitrile.[3]

  • Isomeric Impurities: Such as other isomers of amino-chlorobenzoic acid that may have been present in the starting materials.[1][3]

  • Byproducts of Side Reactions: For example, dehalogenated products where the chlorine atom is lost during the reduction step.[4]

  • Residual Solvents and Reagents: Traces of solvents, catalysts, or coupling agents used during the synthesis and purification.[5]

Q4: How can I effectively purify the crude this compound?

A4: Recrystallization is the most common and effective method for purifying the final product.[3] The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Ethanol/water mixtures are often effective for this purpose.[7] The use of activated charcoal during recrystallization can help remove colored impurities.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure proper stoichiometry of reagents.[1]Ensures the reaction proceeds to completion, maximizing the conversion of starting material to product.
Product loss during work-up.Optimize pH for precipitation. Wash the filter cake thoroughly with a suitable cold solvent.[1]Maximizes the recovery of the product from the reaction mixture.
Side reactions (e.g., dehalogenation).Choose a milder reducing agent or optimize reaction conditions (lower temperature, shorter time).[4]Minimizes the formation of byproducts, thereby increasing the yield of the desired product.
Low Purity Presence of unreacted starting material.Monitor the reaction to completion using TLC or HPLC.[1]Ensures all starting material is consumed.
Isomeric impurities.Use high-purity starting materials. Perform recrystallization.[1][3]Isomers can be difficult to separate, so starting with pure materials is key. Recrystallization can selectively crystallize the desired isomer.
Colored impurities.Treat the crude product with activated charcoal during recrystallization.[6]Activated charcoal has a high surface area and can adsorb colored organic impurities.
Difficulty in Product Isolation Oiling out during recrystallization.Use a different solvent system or a solvent mixture. Ensure slow cooling.[6]"Oiling out" occurs when the product's solubility is too high in the chosen solvent. A less polar solvent or a solvent mixture can promote crystallization.
Slow filtration.Use a filter aid like Celite®. Perform hot filtration if the product is soluble at high temperatures.[1]A filter aid increases the porosity of the filter bed, improving filtration speed. Hot filtration prevents premature crystallization on the filter paper.

Synthetic Workflow Diagrams

Synthesis_Workflows cluster_route1 Route 1: From 2-chloro-4-nitrobenzoic acid cluster_route2 Route 2: From 2-chloro-4-nitrobenzonitrile A1 2-chloro-4-nitrobenzoic acid B1 Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation) A1->B1 C1 4-Amino-2-chlorobenzoic acid B1->C1 D1 Amidation (e.g., SOCl2, then NH3 or coupling agent) C1->D1 E1 This compound D1->E1 A2 2-chloro-4-nitrobenzonitrile B2 Reduction (e.g., Hydrazine hydrate) A2->B2 C2 4-Amino-2-chlorobenzonitrile B2->C2 D2 Hydrolysis (Acidic or Basic) C2->D2 E2 This compound D2->E2

Caption: Synthetic pathways to this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Completion Is the reaction complete? (Check by TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Workup Was there significant product loss during work-up? Check_Completion->Check_Workup Yes Increase_Time_Temp Increase reaction time/temperature or add more reagent Incomplete->Increase_Time_Temp End Yield Improved Increase_Time_Temp->End Workup_Loss Product Loss Check_Workup->Workup_Loss Yes Check_Side_Reactions Are side products detected? Check_Workup->Check_Side_Reactions No Optimize_Workup Optimize extraction and recrystallization conditions Workup_Loss->Optimize_Workup Optimize_Workup->End Side_Reactions Side Reactions Check_Side_Reactions->Side_Reactions Yes Check_Side_Reactions->End No Optimize_Conditions Modify reaction conditions (e.g., milder reagents) Side_Reactions->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting decision tree for low yield.

Experimental Protocols

Protocol 1: Synthesis from 2-chloro-4-nitrobenzoic acid via Reduction and Amidation

Step 1: Reduction of 2-chloro-4-nitrobenzoic acid to 4-Amino-2-chlorobenzoic acid

  • Materials:

    • 2-chloro-4-nitrobenzoic acid

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol

    • Sodium hydroxide (NaOH) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-4-nitrobenzoic acid in ethanol.

    • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the flask.[4]

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic to precipitate tin salts.[4]

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Amino-2-chlorobenzoic acid.

Step 2: Amidation of 4-Amino-2-chlorobenzoic acid

  • Materials:

    • 4-Amino-2-chlorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Ammonia solution (or other amine)

    • Anhydrous toluene

    • Diisopropylethylamine (DIPEA) (if using a primary/secondary amine)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, reflux a mixture of 4-Amino-2-chlorobenzoic acid and an excess of thionyl chloride for 2-3 hours to form the acyl chloride.[7]

    • Remove the excess thionyl chloride under reduced pressure.

    • In a separate flask, prepare a solution of the amine (e.g., ammonia) in an anhydrous solvent like toluene.

    • Slowly add the crude acyl chloride solution to the amine solution at room temperature.[7]

    • Stir the reaction mixture and monitor its progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization.[7]

Protocol 2: Synthesis from 2-chloro-4-nitrobenzonitrile via Reduction and Hydrolysis

Step 1: Reduction of 2-chloro-4-nitrobenzonitrile to 4-Amino-2-chlorobenzonitrile

  • Materials:

    • 2-chloro-4-nitrobenzonitrile

    • Hydrazine monohydrate

  • Procedure:

    • In a round-bottom flask, carefully heat a small portion of 2-chloro-4-nitrobenzonitrile with hydrazine monohydrate until the reaction initiates.

    • Add the remaining 2-chloro-4-nitrobenzonitrile in portions.

    • Once the nitrogen gas evolution ceases, reflux the mixture for approximately 30 minutes.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid and recrystallize from water to yield 4-Amino-2-chlorobenzonitrile.

Step 2: Hydrolysis of 4-Amino-2-chlorobenzonitrile to this compound

  • Materials:

    • 4-Amino-2-chlorobenzonitrile

    • Concentrated sulfuric acid or a strong base (e.g., NaOH)

    • Water

  • Procedure (Acidic Hydrolysis):

    • Carefully add 4-Amino-2-chlorobenzonitrile to concentrated sulfuric acid, keeping the temperature low.

    • Allow the mixture to stir at room temperature for a specified time (monitor by TLC).

    • Pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

    • Filter, wash with cold water, and dry the crude this compound.

    • Purify by recrystallization.

Analytical Methods for Purity Assessment

Method Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.[5]High resolution, quantitative, highly sensitive.[5]Requires specialized equipment and standards.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[3]Excellent for volatile impurities and residual solvents.[3]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information based on the magnetic properties of atomic nuclei.[3]Confirms the structure of the main compound and can identify impurities with characteristic signals.[3]Less sensitive for quantifying low-level impurities compared to HPLC.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, fast, and inexpensive for monitoring reaction progress and qualitative analysis.Primarily qualitative or semi-quantitative, lower resolution.[8]

References

Troubleshooting common side reactions in 4-Amino-2-chlorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent and well-established synthetic pathways to this compound commence from either 2-chloro-4-nitrobenzoic acid or 2-chloro-4-nitrotoluene. The two primary routes are:

  • Route A: Amidation followed by Nitro Reduction. This involves the conversion of 2-chloro-4-nitrobenzoic acid to its corresponding amide, 2-chloro-4-nitrobenzamide, which is then reduced to the final product.

  • Route B: Nitrile Hydrolysis and Reduction. This route starts with the dehydration of 2-chloro-4-nitrobenzamide to 2-chloro-4-nitrobenzonitrile, followed by partial hydrolysis to the amide and subsequent reduction of the nitro group.

Q2: I am observing a significant amount of a high-molecular-weight impurity that is difficult to remove. What is the likely cause?

A common issue, particularly when starting from 4-amino-2-chlorobenzoic acid or its activated derivatives (like the acid chloride), is the formation of dimeric or polymeric byproducts. The presence of both a nucleophilic amino group and an electrophilic carboxylic acid derivative in the same molecule or reaction mixture can lead to intermolecular amide bond formation.

Troubleshooting Guide: Common Side Reactions and Issues

Problem 1: Low Yield and Presence of Unreacted Starting Material (2-chloro-4-nitrobenzoic acid)

Question: My reaction to form 2-chloro-4-nitrobenzamide from 2-chloro-4-nitrobenzoic acid is incomplete, and I'm recovering a significant amount of starting material. What's going wrong?

Root Cause Analysis:

This issue typically points to inefficient activation of the carboxylic acid or premature hydrolysis of the activated intermediate (e.g., the acyl chloride). Thionyl chloride (SOCl₂) is a common reagent for this conversion, but its reactivity can be hampered by several factors.

Solutions:

  • Ensure Anhydrous Conditions: Thionyl chloride reacts readily with water to produce HCl and SO₂, which will not activate the carboxylic acid. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Optimize Reagent Stoichiometry and Addition: Use a slight excess of thionyl chloride (1.1-1.5 equivalents). The reaction of thionyl chloride with primary amides can also lead to dehydration to the nitrile, so careful control of the reaction conditions is crucial.[1]

  • Reaction Temperature and Time: The conversion to the acyl chloride may require heating. Monitor the reaction by TLC to ensure the complete consumption of the starting carboxylic acid before proceeding with the amidation step.

  • Use of a Catalyst: Catalytic amounts of N,N-dimethylformamide (DMF) can accelerate the formation of the acyl chloride from the carboxylic acid and thionyl chloride.

Experimental Protocol: Formation of 2-chloro-4-nitrobenzamide from 2-chloro-4-nitrobenzoic acid

StepProcedure
1.To a stirred suspension of 2-chloro-4-nitrobenzoic acid (1.0 eq) in an anhydrous solvent (e.g., toluene), add a catalytic amount of DMF.
2.Slowly add thionyl chloride (1.2 eq) at room temperature.
3.Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
4.Cool the reaction mixture and remove excess thionyl chloride under reduced pressure.
5.Dissolve the crude acyl chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.
6.Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.
7.Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-chloro-4-nitrobenzamide.
Problem 2: Incomplete Reduction of the Nitro Group

Question: I'm trying to reduce the nitro group of 2-chloro-4-nitrobenzamide, but the reaction is sluggish, and I'm getting a mixture of products. How can I improve this step?

Root Cause Analysis:

Incomplete reduction of aromatic nitro groups is a frequent problem.[2] It can be caused by inactive catalysts, insufficient reducing agent, or the presence of catalyst poisons.[2][3] The reduction proceeds through nitroso and hydroxylamine intermediates, and if the reaction stalls, these can be present as impurities.

Solutions:

  • Catalyst Selection and Handling:

    • Catalytic Hydrogenation (H₂/Pd/C): This is a clean and efficient method.[4] Ensure the catalyst is fresh and has been stored properly to avoid deactivation. Catalyst poisoning by sulfur or other impurities can inhibit the reaction.[2]

    • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): These are robust and cost-effective methods.[3] Ensure a sufficient excess of the metal is used. The workup for these reactions requires neutralization to remove metal salts.

  • Solvent Choice: The choice of solvent can impact catalyst activity and substrate solubility. Ethanol, methanol, and ethyl acetate are common choices for catalytic hydrogenation.

  • Reaction Conditions:

    • For catalytic hydrogenation, ensure efficient stirring to facilitate mass transfer of hydrogen gas.

    • For metal/acid reductions, heating is often required to drive the reaction to completion.

Troubleshooting Incomplete Nitro Reduction

IssuePossible CauseRecommended Action
Reaction Stalls Catalyst deactivation or poisoning.Add fresh catalyst. If poisoning is suspected, purify the starting material.
Insufficient reducing agent.Add more of the reducing agent (e.g., metal in acid reductions).
Mixture of Products Incomplete reduction.Increase reaction time or temperature. Consider a more potent reducing system.

G cluster_catalyst Catalyst Issues cluster_reductant Reductant Issues cluster_conditions Condition Issues start Incomplete Nitro Reduction Observed check_catalyst Check Catalyst Activity/Amount start->check_catalyst check_reductant Check Reducing Agent Stoichiometry start->check_reductant check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions catalyst_poisoned Catalyst Poisoned? catalyst_inactive Catalyst Inactive? insufficient_reductant Insufficient Reductant? optimize_conditions Optimize Conditions end Successful Reduction purify_sm purify_sm purify_sm->end add_fresh_catalyst add_fresh_catalyst add_fresh_catalyst->end add_more_reductant add_more_reductant add_more_reductant->end increase_param increase_param increase_param->end

Problem 3: Formation of Dimeric Byproducts

Question: My final product is contaminated with a significant amount of a higher molecular weight species, which I suspect is a dimer. How is this formed and how can I prevent it?

Root Cause Analysis:

Dimerization is a significant side reaction, especially if the synthesis involves a step where both an amino group and an activated carboxylic acid functionality are present simultaneously.[5] For instance, if you are preparing the acyl chloride of 4-amino-2-chlorobenzoic acid, it can react with another molecule of the starting amine to form an amide-linked dimer.

G mol1 4-Amino-2-chlorobenzoyl chloride plus + product Dimeric Impurity mol1->product Acyl Chloride reacts with Amino Group mol2 4-Amino-2-chlorobenzoic acid (or another amine) mol2->product

Solutions:

  • Protect the Amino Group: If you must activate the carboxylic acid of 4-amino-2-chlorobenzoic acid, it is advisable to first protect the amino group (e.g., as a Boc or Cbz derivative). The protecting group can be removed after the amidation step.

  • Use a Coupling Agent: Instead of forming the highly reactive acyl chloride, consider using a milder coupling agent (e.g., EDC, DCC) to facilitate amide bond formation. This allows for better control of the reaction.

  • Control Stoichiometry and Addition: When reacting an activated aminobenzoic acid, slowly add it to the amine nucleophile to favor the desired intermolecular reaction over self-condensation.

Problem 4: Hydrolysis of the Amide Product

Question: I'm losing a significant portion of my product during workup and purification, and I'm detecting 4-amino-2-chlorobenzoic acid in my crude mixture. Why is this happening?

Root Cause Analysis:

Amide bonds can be hydrolyzed under both acidic and basic conditions, particularly with heating, to yield the corresponding carboxylic acid and amine.[6][7] The workup and purification steps, if they involve prolonged exposure to strong acids or bases, can lead to the degradation of your final product. The hydrolysis of 2-chlorobenzamide is known to be more rapid in acidic (pH 5) and alkaline (pH 10) conditions compared to near-neutral pH.[3]

Solutions:

  • Maintain a Neutral pH: During aqueous workups, try to keep the pH of the solution as close to neutral as possible.

  • Avoid Excessive Heat: If heating is necessary during purification (e.g., recrystallization), minimize the time the product is exposed to high temperatures.

  • Purification Strategy:

    • Recrystallization: Choose a suitable solvent system that does not require extreme pH conditions. A mixture of ethanol and water is often effective for recrystallizing benzamides.[8]

    • Column Chromatography: This is an effective method for removing both more polar (e.g., the hydrolyzed acid) and less polar impurities.

    • HPLC Purification: For high-purity requirements, preparative HPLC can be employed.[9][10] A C18 column with a mobile phase of acetonitrile and water with a mild acidic modifier (e.g., formic acid) is a good starting point.[11]

Recrystallization Solvent Selection Guide (Qualitative)

SolventPolarityExpected Solubility of this compound
WaterHighSparingly soluble at room temp, more soluble when hot.
Ethanol/MethanolMedium-HighGood solubility, especially when hot.
Ethyl AcetateMediumModerate solubility.
DichloromethaneLow-MediumLower solubility.
HexaneLowLikely insoluble.
Problem 5: Side Reactions Involving the Chlorine Substituent

Question: I'm observing a byproduct where the chlorine atom has been displaced. Under what conditions can this occur?

Root Cause Analysis:

The chlorine atom on the aromatic ring can be susceptible to nucleophilic aromatic substitution (SNAr), especially when there are strong electron-withdrawing groups ortho or para to it.[12][13] While the amino group is electron-donating, the amide group has some electron-withdrawing character. Strong nucleophiles (e.g., alkoxides, concentrated ammonia at high temperatures) can potentially displace the chlorine.

Solutions:

  • Avoid Strong Nucleophiles and Harsh Conditions: Use the mildest reaction conditions possible. Avoid high temperatures and prolonged reaction times, especially in the presence of strong nucleophiles.

  • Choice of Base: Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) for reactions that require a base to avoid competition with the desired nucleophile.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Amino-2-chlorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

I. Synthetic Strategy Overview

The synthesis of this compound can be approached through several routes. However, the most common and reliable method involves a two-step sequence starting from 2-chloro-4-nitrobenzoic acid. This pathway offers a balance of readily available starting materials, high conversion rates, and manageable purification procedures.

The overall synthetic workflow can be visualized as follows:

A 2-Chloro-4-nitrobenzoic Acid B 4-Amino-2-chlorobenzoic Acid A->B Nitro Group Reduction (e.g., Catalytic Hydrogenation) C 4-Amino-2-chlorobenzoyl Chloride B->C Acyl Chloride Formation (e.g., SOCl₂) D This compound C->D Amidation (e.g., NH₄OH) Start Low Yield of this compound Impurity_Check Analyze Crude Product by HPLC/TLC Start->Impurity_Check High_SM High amount of 4-amino-2-chlorobenzoic acid? Impurity_Check->High_SM Identify major impurity Hydrolysis Likely Hydrolysis of Acyl Chloride High_SM->Hydrolysis Yes Polymer Insoluble/Gummy byproduct? High_SM->Polymer No Hydrolysis_Sol Solution: - Use anhydrous solvents/glassware - Strict inert atmosphere Hydrolysis->Hydrolysis_Sol Polymer_Sol Solution: - Lower reaction temperature - Use more dilute solutions - Slow addition of acyl chloride Polymer->Polymer_Sol Incomplete_Rxn Incomplete Reaction? Polymer->Incomplete_Rxn No Incomplete_Rxn_Sol Solution: - Increase reaction time - Optimize temperature - Ensure efficient stirring Incomplete_Rxn->Incomplete_Rxn_Sol

Technical Support Center: Purification of Crude 4-Amino-2-chlorobenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Amino-2-chlorobenzamide (C₇H₇ClN₂O, MW: 170.59 g/mol ).[1] This document provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to effectively purify this compound using recrystallization, a fundamental technique for isolating crystalline solids. Our focus is on providing not just a protocol, but the underlying principles and troubleshooting logic to empower you to overcome common experimental challenges.

Core Principles: The Science of Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the target compound (solute) completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for it at cooler, or sub-ambient, temperatures.[2][3] Soluble impurities, ideally, remain in the solution (the "mother liquor") upon cooling, while the purified target compound crystallizes out.

The efficacy of this process hinges on the principle that the slow, methodical formation of a crystal lattice tends to exclude foreign molecules (impurities).[4] Rapid precipitation, conversely, can trap impurities within the crystal structure, diminishing the effectiveness of the purification.

G cluster_0 High Temperature cluster_1 Low Temperature A Crude Solid in Minimal Hot Solvent B Solute & Impurities Fully Dissolved A->B Heating C Supersaturated Solution B->C Cooling D Pure Crystals Form C->D Slow Cooling & Nucleation E Impurities Remain in Mother Liquor F Isolation via Filtration D->F E->F

Caption: The relationship between temperature, solubility, and purity in recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound? A1: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[2][5] Given the molecule's structure—containing polar amino (-NH₂) and amide (-CONH₂) groups—polar protic solvents are excellent starting points.[6][7] Ethanol, methanol, or an ethanol/water mixture are highly suitable.[5] Small-scale solubility tests are always recommended to find the optimal solvent or solvent system for your specific crude sample.

Q2: What are the likely impurities in my crude this compound? A2: Impurities often stem from the synthetic route.[8] Common synthesis pathways may start from related benzoic acids or nitro compounds.[8][9] Therefore, potential impurities could include unreacted starting materials (e.g., 2-chloro-4-nitrobenzamide), isomeric byproducts (e.g., other amino-chlorobenzamide isomers), or reagents from the synthesis.[8]

Q3: My purified product has a low and broad melting point. What does this signify? A3: A low and broad melting point range is a classic indicator of impurities.[5] The presence of foreign substances disrupts the compound's crystal lattice, which leads to a depression and broadening of the melting point.[5] This result suggests that an additional recrystallization step may be necessary to achieve the desired purity.

Q4: How can I maximize my product yield? A4: To improve recovery, ensure you use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[5][10] Using excess solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[10] Additionally, ensure the solution is cooled thoroughly, perhaps in an ice-water bath, before filtration to maximize precipitation.[2][5] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[3][10]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure using an ethanol/water solvent system, which is often effective for moderately polar compounds like aromatic amides.[5][6]

Step 1: Solvent Selection & Dissolution
  • Place the crude this compound in an appropriately sized Erlenmeyer flask. Using a flask that is too large can lead to rapid cooling and solvent evaporation at the surface.[4]

  • Add a minimal amount of ethanol and gently heat the mixture on a hot plate, swirling continuously to dissolve the solid.

  • If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.[5] The goal is to create a saturated solution at high temperature.[3]

Step 2: Decolorization & Hot Filtration (Optional)
  • If the hot solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Swirl and bring the solution back to a boil for a few minutes. Charcoal will adsorb colored impurities.[3][11]

  • If insoluble impurities (including charcoal) are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[5][11] Pour the hot solution through a fluted filter paper quickly.

Step 3: Crystallization
  • Cover the flask containing the clear, hot solution with a watch glass. This prevents solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4][12] Rapid cooling can trap impurities.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.[2][5]

Step 4: Isolation and Drying of Crystals
  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any residual soluble impurities.[3][10]

  • Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a desiccator or a vacuum oven at a low temperature.

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used , resulting in a solution that is not saturated at low temperatures.[2][13]2. The solution is supersaturated and requires a nucleation site.[13]1. Reheat the solution to boil off some of the solvent, thereby concentrating it. Allow it to cool again.[2][4]2. Induce crystallization by: a) Scratching the inner wall of the flask with a glass rod.[2][4] b) Seeding with a tiny crystal of the pure compound.[2][4]
"Oiling Out" (Liquid Droplets Form Instead of Crystals) 1. The solution is too concentrated , and the saturation point is above the compound's melting point.2. Cooling is too rapid .[2]3. High levels of impurities are depressing the melting point.[2][13]1. Reheat the solution to dissolve the oil.[4]2. Add a small amount of additional hot solvent to decrease the concentration.[2][4]3. Allow the solution to cool much more slowly. Insulating the flask can help.[13]
Very Low Crystal Yield 1. Too much solvent was used during dissolution.[10][13]2. Premature crystallization occurred during hot filtration.3. The solution was not cooled sufficiently before filtration.4. Excessive washing with solvent that was not ice-cold.[10]1. Next time, use less solvent. For the current batch, you can try to recover more product by evaporating the mother liquor.2. Ensure the filtration apparatus is pre-heated.[5]3. Always use an ice bath for the final cooling stage.[5]4. Use only a minimal amount of ice-cold solvent for washing.[10]
Crystals are Colored 1. Colored impurities are present in the crude material.1. Redissolve the crystals in fresh hot solvent and perform the optional activated charcoal step as described in the protocol.[11]
Safety Precautions

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), chemical-resistant gloves, and a lab coat.[14]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[15] Avoid contact with skin and eyes.[16]

  • First Aid:

    • Eyes: In case of contact, rinse cautiously with water for several minutes.[14][15]

    • Skin: Wash with plenty of soap and water.[14][16]

    • Inhalation: Move the person to fresh air.[14][15]

    • Ingestion: If swallowed, seek immediate medical attention.[15]

Always consult the most current Safety Data Sheet (SDS) for the compound before beginning any experimental work.[15]

References

Identifying and removing impurities from 4-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying and removing impurities encountered during synthesis and purification. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, ensuring you can troubleshoot effectively and achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Impurity Profile

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic pathway. The two most common routes to this compound each present a characteristic set of potential impurities.

  • Amidation of 4-Amino-2-chlorobenzoic Acid: This route typically involves activating the carboxylic acid (e.g., with thionyl chloride to form an acyl chloride) followed by amidation.[1]

    • Unreacted Starting Material: Residual 4-Amino-2-chlorobenzoic acid is a primary impurity if the initial activation step is incomplete.

    • Hydrolysis By-product: The acyl chloride intermediate is highly moisture-sensitive. Exposure to water will hydrolyze it back to 4-Amino-2-chlorobenzoic acid.[2]

    • Related Impurities: Isomeric impurities from the starting material, such as other isomers of amino-chlorobenzoic acid, can carry through the synthesis.[3]

  • Reduction of 2-Chloro-4-nitrobenzamide: This pathway involves the reduction of a nitro group to the primary amine.

    • Unreacted Starting Material: Incomplete reduction will leave 2-Chloro-4-nitrobenzamide in your final product.[4] This is a critical impurity to monitor.

    • Side-Reaction Products: Depending on the reducing agent and conditions, various side-reactions can occur, leading to a range of by-products.

The workflow below illustrates how impurities can be introduced during a typical synthesis.

G SM Starting Materials (e.g., 4-Amino-2-chlorobenzoic Acid) INT Reactive Intermediate (e.g., Acyl Chloride) SM->INT Reaction Step 1 PROD Crude Product (this compound) SM->PROD INT->PROD Reaction Step 2 IMP_SIDE Side-Reaction or Degradation Products INT->IMP_SIDE Side Reactions (e.g., Hydrolysis) IMP_SOLV Residual Solvents & Reagents IMP_SM Unreacted Starting Material

Caption: Impurity generation during synthesis.

Section 2: Analytical Methods for Impurity Identification

Q2: How can I reliably identify and quantify the impurities in my crude sample?

A2: A multi-technique analytical approach is essential for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the primary workhorse for this task, supported by other methods for structural confirmation.[5][6]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities.[7] A well-developed HPLC method can resolve the main product from starting materials, by-products, and degradation products, allowing for accurate purity assessment (% area).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for identifying volatile impurities, most notably residual solvents from the synthesis and purification steps.[7]

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC is a rapid and invaluable tool for real-time reaction monitoring and for guiding fraction collection during column chromatography.[5]

The table below compares these key analytical techniques.

Technique Primary Use Case Strengths Limitations
HPLC Purity assessment, quantification of non-volatile impurities.[3]High resolution, quantitative accuracy, widely applicable.Not suitable for highly volatile compounds.
GC-MS Identification of residual solvents, volatile impurities.[7]Excellent for volatile compounds, provides structural data (MS).Requires sample to be volatile or derivatized.
TLC Reaction monitoring, quick purity check, guiding chromatography.[5]Fast, inexpensive, requires minimal sample.Primarily qualitative, lower resolution than HPLC.
NMR Structural confirmation of product and isolated impurities.[8]Provides definitive structural information.Lower sensitivity, requires pure isolated samples.

This protocol is a starting point based on methods used for structurally similar compounds like 4-Amino-2-chlorobenzoic acid and should be optimized for your specific instrument and impurity profile.[3]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and methanol, with a small amount of acetic acid (e.g., 74:20:10:1 v/v/v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of your crude this compound sample.

    • Dissolve in 10 mL of the mobile phase to create a stock solution (1 mg/mL).

    • Dilute 1 mL of this stock solution to 10 mL with the mobile phase to get a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run the chromatogram for a sufficient time to allow all potential impurities to elute.

    • Identify the main peak corresponding to this compound. Any other peaks represent impurities. Purity can be estimated based on the area percentage of the main peak.

Section 3: Protocols for Impurity Removal

Q3: My crude product has a purity of ~90% by HPLC. What is the best first step for purification?

A3: For a solid compound with moderate purity, recrystallization is the most efficient, scalable, and cost-effective first-line purification technique.[9] The principle relies on the differential solubility of your desired compound and its impurities in a chosen solvent system at varying temperatures. The goal is to find a solvent that dissolves your product well when hot but poorly when cold, while impurities remain either insoluble at high temperatures or soluble at low temperatures.

G start Crude Product (Solid Mixture) dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (Optional: Removes Insoluble Impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath (Maximize Crystal Formation) cool->ice_bath vac_filter Vacuum Filtration (Isolate Crystals) ice_bath->vac_filter wash Wash Crystals with Small Amount of Ice-Cold Solvent vac_filter->wash mother_liquor Mother Liquor (Contains Soluble Impurities) vac_filter->mother_liquor Filtrate end Pure Crystals wash->end

Caption: Standard workflow for purification by recrystallization.

An ethanol/water mixture is often an effective solvent system for aromatic amides.[1][9]

  • Dissolution: Place your crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve. The key is to use the absolute minimum amount of hot solvent required to fully dissolve the solid; using too much will significantly reduce your final yield.[9]

  • Decolorization (Optional): If your solution is highly colored, it indicates the presence of conjugated impurities. Add a small amount (a spatula tip) of activated charcoal to the hot solution and swirl for a few minutes.[9]

  • Hot Filtration (Crucial if charcoal was used): To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration. Pre-heat a clean receiving flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter. This step must be done rapidly to prevent your product from crystallizing prematurely in the funnel.[9]

  • Crystallization: To the clear, hot filtrate, add hot water dropwise while swirling until the solution just becomes persistently cloudy (this is the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Once the mother liquor has been filtered off, wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any adhering soluble impurities.[9]

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight to remove all residual solvent.

Q4: Recrystallization didn't work. My product remains oily or the purity is still below 98%. What's next?

A4: If recrystallization fails or is insufficient, flash column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). It is particularly effective for separating compounds with similar solubility profiles.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your product an Rf (retention factor) value of ~0.3 and show good separation from all impurities. A common mobile phase for compounds of this polarity is a gradient of methanol in dichloromethane.

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 100% dichloromethane). Carefully pack a glass column, ensuring a level and stable bed without any air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to create a dry, free-flowing powder. Carefully load this "dry-loaded" sample onto the top of the packed silica gel column. This technique generally provides superior separation compared to loading the sample as a liquid.

  • Elution: Begin eluting the column with your starting solvent. Gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., slowly increasing the percentage of methanol).

  • Fraction Collection: Collect the eluent in separate test tubes. Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation: Combine the fractions that contain your pure product. Remove the solvent using a rotary evaporator and dry the resulting solid under high vacuum.

References

Technical Support Center: Strategies for Improving the Solubility of 4-Amino-2-chlorobenzamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-2-chlorobenzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to address the common challenge of this compound's low aqueous solubility in biological assays. Our goal is to equip you with the scientific rationale and practical steps needed to achieve reliable and reproducible experimental results.

Understanding the Challenge: Physicochemical Profile

This compound is a small molecule of interest in various research applications.[1][2] However, its utility is often hampered by its poor solubility in aqueous media, a critical requirement for most biological assays.[3] This low solubility stems from its molecular structure, which features both polar functional groups (amine, amide) and a non-polar chlorophenyl ring, combined with a stable crystalline solid form.[4] Inaccurate concentration due to precipitation can lead to underestimated activity, variable data, and flawed structure-activity relationships (SAR).[5]

To effectively troubleshoot solubility issues, it is essential to first understand the compound's properties.

PropertyValueSource & Rationale
Chemical Formula C₇H₇ClN₂O[6]
Molecular Weight ~170.60 g/mol [1][6]
Appearance Predicted to be a solid
Predicted Aqueous Solubility Very lowBased on the low solubility of structurally similar compounds like 2-amino-4-chlorobenzamide (0.48 g/L) and general trends for benzanilides.[2][7]
Key Functional Groups Aromatic Amine (weakly basic), Amide (neutral), Chlorophenyl group (hydrophobic)These groups dictate the compound's response to pH changes and its affinity for organic vs. aqueous solvents.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed in a question-and-answer format to directly address the most common issues encountered when working with this compound.

FAQ 1: My compound won't dissolve in my aqueous assay buffer. What is the standard first step?

Answer: The universally accepted first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[8][9] For most applications, 100% Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its powerful solubilizing capacity for a wide range of organic molecules.[10]

The Causality: A high-concentration stock solution allows you to introduce the compound into the final aqueous assay medium with a minimal amount of organic solvent, thereby reducing the risk of solvent-induced artifacts or toxicity.[11] The principle is to dissolve the compound completely at a high concentration first, then perform serial dilutions.

See Protocol 4.1 for a detailed, step-by-step guide on preparing a DMSO stock solution.

FAQ 2: I made a 10 mM DMSO stock, but the compound precipitates when I dilute it into my cell culture medium or buffer. How can I prevent this?

Answer: This phenomenon, often called "crashing out," is a frequent and critical problem.[12] It occurs when the compound is rapidly transferred from a "good" solvent (DMSO) where it is highly soluble to a "poor" solvent (your aqueous buffer) where its solubility is much lower.[5] The DMSO concentration is instantly diluted, and the water molecules cannot keep the compound in solution, causing it to precipitate.

Here are several validated strategies to overcome this, which can be used alone or in combination:

  • Lower the Final Working Concentration: The simplest approach is to test if a lower final concentration of your compound remains soluble. Precipitation is a concentration-dependent process.

  • Optimize the Co-Solvent Concentration: While you want to keep the final DMSO concentration low (typically ≤0.5% for cell-based assays to avoid toxicity), sometimes a modest increase is necessary.[11][13] Always determine the maximum DMSO tolerance for your specific assay and run parallel vehicle controls (medium + same % DMSO, no compound).

  • Employ an Intermediate Dilution Step: Abruptly diluting a 100% DMSO stock 1:1000 into an aqueous buffer is a common cause of precipitation. A stepwise dilution can mitigate this. For example, first, dilute the 100% DMSO stock into a solution containing a higher ratio of organic solvent (e.g., 50% DMSO or ethanol) before the final dilution into the assay buffer.[14]

The following workflow illustrates the critical points where precipitation can occur and where intervention is needed.

G cluster_prep Preparation Phase cluster_dilution Dilution Phase Solid Solid Compound Stock High-Concentration Stock (e.g., 10 mM in 100% DMSO) Solid->Stock Dissolution Intermediate Optional: Intermediate Dilution (e.g., 1:10 in PBS/DMSO mix) Stock->Intermediate Final Final Working Solution (e.g., 10 µM in Assay Buffer with <0.5% DMSO) Stock->Final Direct High-Fold Dilution (e.g., 1:1000) Intermediate->Final Final Dilution Precip_Risk High Precipitation Risk!

Workflow for preparing assay solutions, highlighting the precipitation risk.
FAQ 3: My assay is highly sensitive to DMSO. Are there any effective, non-solvent-based alternatives?

Answer: Yes. When organic solvents interfere with an assay, the gold-standard alternative is to use cyclodextrins .[15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They act as molecular carriers, encapsulating the poorly soluble this compound molecule within their cavity to form a water-soluble "inclusion complex".[17]

The Causality: This complex shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent water solubility without the need for organic co-solvents.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective and widely used in pharmaceutical formulations and biological assays for this purpose.[18]

See Protocol 4.3 for a detailed method of preparing stock solutions using cyclodextrins.

FAQ 4: Can I use pH adjustment to improve the solubility of this compound?

Answer: This is a chemically sound and powerful technique for ionizable compounds.[] this compound contains a weakly basic aromatic amino group. By lowering the pH of your buffer, you can protonate this group (R-NH₂ → R-NH₃⁺). The resulting positively charged ion is a salt, which will have significantly higher aqueous solubility than the neutral form.[20]

Critical Considerations & Self-Validation:

  • Assay Compatibility: You must first confirm that your biological system (e.g., enzymes, cells) remains viable and functional at the altered pH.[21] Drastic pH changes can denature proteins or kill cells.

  • Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the target pH after the addition of the compound and other reagents.

  • Recommended Action: Perform a simple solubility test by preparing your assay buffer at various pH values (e.g., pH 7.4, 6.5, 5.5, 4.5) and determine the concentration at which the compound stays in solution.

See Protocol 4.2 for an experimental workflow to determine the optimal pH for solubilization.

Comparative Summary of Solubilization Strategies

The choice of method depends on the specific constraints of your biological assay. This table provides a side-by-side comparison to guide your decision-making.

MethodPrinciple of ActionProsConsBest For...
Co-solvents (e.g., DMSO) Reduces the polarity of the bulk solvent (water), allowing dissolution of hydrophobic molecules.[22][23]Simple, fast, and effective for creating high-concentration stocks.[10]Potential for cytotoxicity or direct interference with the assay at higher concentrations.[11][13]Initial screening, enzyme assays, and experiments where solvent tolerance has been validated.
pH Adjustment Converts the weakly basic compound into a more soluble salt by protonating the amino group.[20][24]Highly effective, uses simple buffers, and avoids organic solvents.Only applicable to ionizable compounds; the required pH may be incompatible with the biological assay.[21]Assays that are robust across a range of pH values; biochemical assays without sensitive proteins.
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic drug molecule within its cavity, forming a water-soluble inclusion complex.[15][16]Biocompatible, low toxicity, and highly effective at increasing apparent solubility without organic solvents.[25]Can be more expensive; may not work for all molecules; potential for the cyclodextrin itself to have minor biological effects.Cell-based assays, in vivo studies, and any experiment that is highly sensitive to organic solvents.

Decision-Making Flowchart for Solubility Enhancement

Use this flowchart to systematically troubleshoot and select the appropriate solubilization strategy for this compound.

Systematic workflow for selecting a solubilization method.

Section 4: Key Experimental Protocols

Protocol 4.1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a stock solution.[8]

  • Calculation: Determine the mass of this compound (MW ≈ 170.60 g/mol ) required.

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 170.60 g/mol * (1000 mg / 1 g) = 1.706 mg.

  • Weighing: Accurately weigh the calculated mass of the solid compound into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous 100% DMSO.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the solution (to 30-37°C) or use a sonicating water bath to aid dissolution.

  • Verification: Visually inspect the solution against a light source to ensure there are no suspended particles. The solution should be completely clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause compound precipitation over time.[5]

Protocol 4.2: Workflow for Optimizing Solubility via pH Adjustment

This experiment will determine if lowering the pH of the buffer improves solubility.

  • Buffer Preparation: Prepare several small batches of your primary assay buffer, adjusting the pH of each batch to a different value (e.g., 7.4, 7.0, 6.5, 6.0, 5.5).

  • Prepare Supersaturated Samples: In separate vials, add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each prepared buffer.

  • Equilibration: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for several hours (4-24 hours) to allow the solution to reach equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it into a solvent in which the compound is highly soluble (e.g., methanol or acetonitrile). Analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to identify the pH at which solubility is maximized.

Protocol 4.3: Preparation of a Stock Solution Using Cyclodextrin

This protocol provides an alternative to DMSO for solvent-sensitive assays.

  • Cyclodextrin Solution Preparation: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer. A concentration of 10-20% (w/v) is a good starting point.

  • Compound Addition: Weigh the desired amount of this compound and add it directly to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously. The formation of the inclusion complex can be accelerated by sonication in a water bath for 30-60 minutes. Gentle warming can also be applied.

  • Clarification: If any compound remains undissolved, centrifuge the solution at high speed and use the clear supernatant as your stock solution. The concentration of this stock should be analytically determined (e.g., by HPLC) to ensure accuracy.

  • Application: This aqueous stock solution can now be directly diluted into your final assay medium. Remember to include a vehicle control with the same final concentration of HP-β-CD.

References

Preventing degradation of 4-Amino-2-chlorobenzamide during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-Amino-2-chlorobenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to ensure the integrity and success of your experimental work.

Introduction

This compound is a key building block in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a primary aromatic amine, a chloro substituent, and a benzamide functional group, makes it a versatile precursor for a range of target molecules. However, these same functional groups can also be susceptible to degradation under certain synthetic and storage conditions, leading to impurity formation, reduced yields, and compromised product quality. This guide aims to provide a comprehensive understanding of these potential pitfalls and offer practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable corrective measures.

Issue 1: Low Yield of this compound During Nitro Group Reduction

Observation: The yield of the final product after the reduction of a nitro-substituted precursor (e.g., 2-chloro-4-nitrobenzamide) is significantly lower than expected.

Potential Causes & Solutions:

Probable Cause Explanation Recommended Solution
Incomplete Reaction The reducing agent may be insufficient, or the reaction time and/or temperature may not be optimal for complete conversion of the nitro group.Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider adding more reducing agent or increasing the reaction temperature or time.
Catalyst Inactivation For catalytic hydrogenation (e.g., using Pd/C), the catalyst may be poisoned by impurities in the starting material or solvents.Ensure the use of high-purity starting materials and solvents. If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may be necessary.
Side Reactions (Dehalogenation) Harsh reduction conditions, particularly with certain catalysts like Palladium on Carbon (Pd/C) under aggressive hydrogen pressure or temperature, can lead to the cleavage of the C-Cl bond, resulting in the formation of 4-aminobenzamide as a byproduct.Opt for milder reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium or sodium borohydride in the presence of a suitable catalyst.[1][2] If using catalytic hydrogenation, carefully control the reaction temperature and pressure.
Product Loss During Work-up The product may be partially soluble in the aqueous phase during extraction, or it may precipitate out of solution if the pH is not optimal during isolation.Adjust the pH of the aqueous layer to optimize the precipitation of the product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery.
Issue 2: Formation of Colored Impurities and Product Discoloration

Observation: The isolated this compound is off-white, yellow, or brown, or a colorless solution of the compound develops color over time.

Potential Causes & Solutions:

Probable Cause Explanation Recommended Solution
Oxidation of the Amino Group The primary aromatic amine is susceptible to oxidation, especially when exposed to air (oxygen), light, or certain metal ions. This leads to the formation of colored quinone-imine type structures.[3]During synthesis and work-up, use deoxygenated solvents and consider blanketing the reaction mixture with an inert gas like nitrogen or argon.[3] For storage, keep the solid product or its solutions in amber vials to protect from light and under an inert atmosphere.[3]
Residual Nitro-Aromatic Compounds Incomplete reduction can leave traces of the yellow-colored nitro-aromatic starting material in the final product.Ensure complete reduction by monitoring the reaction as described in Issue 1. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove residual starting material.[4]
Issue 3: Presence of Unexpected Peaks in HPLC or NMR Analysis

Observation: Analytical data (HPLC, NMR) of the final product shows significant peaks that do not correspond to this compound or the starting materials.

Potential Causes & Solutions:

Probable Cause Explanation Recommended Solution
Hydrolysis of the Amide Bond The benzamide functional group can undergo hydrolysis to 4-amino-2-chlorobenzoic acid and ammonia, particularly under strong acidic or basic conditions, or at elevated temperatures during work-up or storage.[3]Maintain a neutral pH (approximately 6-8) during aqueous work-up and storage.[3] Avoid prolonged exposure to high temperatures. If the synthesis involves acidic or basic steps, ensure they are neutralized promptly.
Isomeric Impurities The starting materials may contain isomeric impurities that are carried through the synthesis. For example, if starting from 2-chloro-4-nitrobenzoic acid, there might be traces of other chloro-nitrobenzoic acid isomers.[2]Use starting materials with the highest possible purity. If isomeric impurities are present in the final product, purification by column chromatography or fractional crystallization may be necessary.
Formation of Dehalogenated Byproducts As mentioned in Issue 1, aggressive reduction conditions can lead to the formation of 4-aminobenzamide.Employ milder reduction conditions. A well-validated HPLC method should be able to separate the dehalogenated impurity from the desired product.[5]

Experimental Protocols and Workflows

Protocol 1: Synthesis of this compound via Amidation and Subsequent Nitro Reduction

This two-step protocol is a common and effective method for preparing this compound.[6]

Step 1: Synthesis of N-(2-chlorophenyl)-4-nitrobenzamide

  • In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Add a non-nucleophilic base like triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in DCM to the cooled mixture with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of N-(2-chlorophenyl)-4-nitrobenzamide

  • Dissolve the purified N-(2-chlorophenyl)-4-nitrobenzamide (1.0 eq) from Step 1 in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in concentrated hydrochloric acid.[7]

  • Heat the mixture to reflux (around 70-80 °C) and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., saturated NaHCO₃ solution) until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Workflow Diagram for Synthesis and Purification

cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction 2-Chloroaniline 2-Chloroaniline Amidation_Reaction Amidation (DCM, Et3N) 2-Chloroaniline->Amidation_Reaction 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl_Chloride->Amidation_Reaction Workup_Purification1 Aqueous Work-up & Recrystallization Amidation_Reaction->Workup_Purification1 Intermediate N-(2-chlorophenyl)-4-nitrobenzamide Workup_Purification1->Intermediate Reduction_Reaction Reduction (SnCl2/HCl, EtOH) Intermediate->Reduction_Reaction Workup_Purification2 Neutralization, Extraction & Concentration Reduction_Reaction->Workup_Purification2 Final_Product This compound Workup_Purification2->Final_Product Analysis HPLC, NMR, MS Final_Product->Analysis QC Analysis cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation MainCompound This compound Acid H+ / Heat MainCompound->Acid Base OH- MainCompound->Base Oxidant [O] (Air, H2O2, Light) MainCompound->Oxidant HydrolysisProduct 4-Amino-2-chlorobenzoic Acid + Ammonia Acid->HydrolysisProduct Base->HydrolysisProduct OxidationProduct Colored Impurities (e.g., Quinone-imines) Oxidant->OxidationProduct

References

Technical Support Center: Optimizing Catalyst Selection for 4-Amino-2-chlorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this critical transformation. We provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Part 1: Foundational Concepts in Catalysis

The synthesis of this compound can be approached via several routes, but modern, efficient methods predominantly rely on palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[1] This reaction forms the crucial C-N bond by coupling an aryl halide with an amine.[1] The alternative, a reduction of a nitro group (e.g., from 2-chloro-4-nitrobenzamide), is also a viable pathway but presents different optimization challenges.[2][3]

The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of four key components:

  • Palladium Precursor: The source of the active Pd(0) catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂).

  • Ligand: A phosphine-based molecule that stabilizes the palladium center, modulates its reactivity, and facilitates the catalytic cycle.[4][5] The choice of ligand is often the most critical parameter.[4][5]

  • Base: Required to deprotonate the amine nucleophile and facilitate the final product-forming step.

  • Solvent: Influences the solubility of reagents and catalyst stability.[4]

Understanding how to manipulate these components is essential for troubleshooting and optimizing your reaction.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound via palladium-catalyzed amination.

Q1: My reaction shows low or no conversion of the aryl chloride starting material. What are the most likely causes related to the catalyst system?

A1: Low conversion is a frequent issue, often pointing to problems in the catalytic cycle's initial steps or overall catalyst deactivation.

  • Inefficient Oxidative Addition: The first step, oxidative addition of the aryl chloride to the Pd(0) center, can be slow.[4] This is particularly true for electron-rich or sterically hindered aryl chlorides. The C-Cl bond is inherently strong, requiring a highly active catalyst to break it efficiently.[6]

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed to accelerate this rate-limiting step and enhance catalyst stability.[4][7] If using a standard ligand like PPh₃ is ineffective, switching to one of these advanced ligands is the first recommended action.[4]

  • Catalyst Deactivation (Palladium Black): The formation of a black precipitate is a visual indicator of catalyst death.[6] This is finely divided, inactive palladium metal, known as palladium black.[4][6] This occurs when the active Pd(0) catalyst aggregates.

    • Cause & Prevention: This is often caused by exposure to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[6][8] High temperatures can also accelerate decomposition.[6]

  • Inappropriate Ligand Choice: The ligand must stabilize the palladium center throughout the catalytic cycle. If the ligand is not bulky enough, it may not adequately protect the Pd(0) species, leading to aggregation.[6]

Q2: My reaction starts well but then stalls, leaving unreacted starting material. What's happening?

A2: A stalling reaction often indicates catalyst deactivation over time or product inhibition.

  • Catalyst Decomposition: As mentioned above, the active catalyst has a finite lifetime. High temperatures or trace oxygen can cause it to degrade over the course of the reaction.[4][6]

    • Solution: Consider running the reaction at a lower temperature for a longer period (e.g., 80-100 °C).[4] Ensure all reagents, especially the base and solvent, are of high purity and anhydrous, as impurities can poison the catalyst.[4][6]

  • Product Inhibition: In some cross-coupling systems, the product itself or byproducts can coordinate to the palladium center, slowing or stopping the catalytic cycle.[9] While less common for standard aminations, it can be a factor with complex substrates.

  • Base Degradation/Insolubility: The solubility and particle size of inorganic bases like K₃PO₄ or Cs₂CO₃ can play a crucial role in reaction kinetics.[9] Ensure vigorous stirring to maximize the surface area and interaction of the base.[8]

Q3: I'm observing significant formation of a hydrodehalogenated side product (i.e., the starting material with the chlorine atom replaced by hydrogen). How can I minimize this?

A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation. It can arise from a β-hydride elimination pathway, particularly when using primary aliphatic amines.[1][10]

  • Mechanism: This side reaction can occur from an intermediate palladium amide complex.[1]

  • Mitigation Strategies:

    • Ligand Choice: The ligand's structure directly influences the rates of productive reductive elimination versus unproductive side reactions. Screening different classes of ligands (e.g., comparing a Xantphos-type ligand to a biarylphosphine ligand) can identify a system that favors amination.

    • Base and Solvent System: The choice of base and solvent can influence the equilibrium of intermediates in the catalytic cycle. Sometimes, a weaker base or a different solvent can suppress side reactions.

Q4: Which catalyst system (palladium source, ligand, base) is a good starting point for the amination of a 2-chlorobenzamide derivative?

A4: For a challenging substrate like an aryl chloride, a robust, highly active catalyst system is required.

  • Recommended Starting System:

    • Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate). While Pd(II) sources are common, they must be reduced in situ to the active Pd(0) state.

    • Ligand: A bulky, electron-rich biarylmonophosphine ligand such as XPhos or SPhos . These are known to be highly effective for coupling aryl chlorides.[4][11]

    • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is often the most effective, though it is incompatible with some functional groups like esters.[12] Alternatively, strong inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be used.[6][13]

    • Solvent: Anhydrous, degassed aprotic polar solvents such as toluene or 1,4-dioxane are standard choices.[4][14]

The table below summarizes common choices for each component.

ComponentRecommended OptionsRationale & Considerations
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is air-stable but requires in-situ reduction.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote the difficult oxidative addition of aryl chlorides.[4][7]
Base NaOtBu, Cs₂CO₃, K₃PO₄NaOtBu is very strong but can be functionally group intolerant.[12] Cs₂CO₃ and K₃PO₄ are effective alternatives.[9][13]
Solvent Toluene, 1,4-Dioxane, THFMust be anhydrous and deoxygenated to prevent catalyst deactivation.[6]

Part 3: Experimental Protocols & Visualizations

Protocol 1: High-Throughput Screening (HTS) of Catalyst Systems

To efficiently identify the optimal catalyst system, a high-throughput screening approach using a 96-well plate format is highly recommended.[15] This allows for the parallel testing of multiple ligands, bases, and solvents.[15][16]

Objective: To rapidly identify the best combination of ligand and base for the amination reaction.

Methodology:

  • Plate Preparation: In an inert atmosphere glovebox, add a magnetic stir flea to each well of a 96-well aluminum reaction block.

  • Reagent Stock Solutions: Prepare stock solutions of the aryl halide (e.g., 2-chloro-4-nitrobenzamide), the amine coupling partner, and an internal standard (for GC analysis) in the chosen solvent (e.g., dioxane).

  • Solid Dispensing: In the glovebox, dispense the solid reagents (palladium precursor, ligands, and bases) into the appropriate wells. Automated solid dispensing is ideal, but manual dispensing with small scoops can be used.[15]

  • Liquid Dispensing: Add the stock solutions to the wells using a multichannel pipette.

  • Reaction: Seal the 96-well plate with a Teflon mat. Place the plate on a magnetic stirrer hotplate and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for a set time (e.g., 12-24 hours).

  • Workup & Analysis: After cooling, unseal the plate and quench the reactions with a small amount of water. Dilute with a suitable solvent (e.g., ethyl acetate), and filter the array through a filter plate to remove solids. Analyze the filtrate from each well by GC or LC-MS to determine the conversion and yield.[15][17]

Protocol 2: General Procedure for Preparative Scale Synthesis

This protocol is a starting point for a scaled-up reaction based on optimized conditions.

Materials:

  • 2-chloro-arylbenzamide derivative (1.0 equiv)

  • Amine source (e.g., aqueous ammonia, 1.2-1.5 equiv)[18][19]

  • Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor, ligand, and base under an inert atmosphere (e.g., in a glovebox).[11]

  • Reagent Addition: Add the 2-chloro-arylbenzamide derivative to the flask.

  • Evacuate & Backfill: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[8][11]

  • Solvent & Nucleophile Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine nucleophile.[11]

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours).[11]

  • Workup: Cool the reaction mixture to room temperature. Carefully quench with water and dilute with an appropriate organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualizations

Buchwald_Hartwig_Cycle cluster_cycle Pd0 LPd(0) Active Catalyst OxAdd L(Ar)Pd(II)-Cl Oxidative Adduct Pd0->OxAdd Oxidative Addition ArX Ar-Cl (Substrate) ArX->OxAdd Amine R₂NH (Amine) AmideComplex [L(Ar)Pd(II)-NR₂H]⁺Cl⁻ Amine->AmideComplex Base Base Base->AmideComplex Product Ar-NR₂ (Product) OxAdd->AmideComplex Ligand Exchange AmidoComplex L(Ar)Pd(II)-NR₂ Amido Complex AmideComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination AmidoComplex->Product Troubleshooting_Tree Start Low Yield or No Reaction Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Pd_Black Is there a black precipitate (Palladium Black)? Check_SM->Check_Pd_Black Partially No_Conversion Problem: Inefficient Oxidative Addition Check_SM->No_Conversion No Stalled_Reaction Problem: Catalyst Deactivation or Inhibition Check_Pd_Black->Stalled_Reaction Yes Solution_Side_Reaction Problem: Side Reaction (e.g., Hydrodehalogenation) Check_Pd_Black->Solution_Side_Reaction No Solution_Ligand Action: Use bulkier, more electron-rich ligand (e.g., XPhos, SPhos) No_Conversion->Solution_Ligand Solution_Inert Action: Improve inert atmosphere (degas solvent, check seals). Consider lower temperature. Stalled_Reaction->Solution_Inert Solution_Screen Action: Screen alternative ligands and bases. Solution_Side_Reaction->Solution_Screen

References

Validation & Comparative

The Amino-Chlorobenzamide Scaffold: A Comparative Guide to Unlocking its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the benzamide scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. The strategic placement of substituents on this core ring system can dramatically alter its physicochemical properties and, consequently, its therapeutic effects. This guide delves into a comparative analysis of 4-Amino-2-chlorobenzamide and its analogs, exploring the structure-activity relationships (SAR) that govern their biological activities. While direct, head-to-head experimental data for this compound is not extensively available in public literature, by examining its close structural relatives, we can infer its potential and chart a course for future investigation. This document serves as a foundational resource, synthesizing available data to illuminate the therapeutic promise held within this chemical class.

The Benzamide Core: A Foundation for Diverse Biological Activity

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their wide-ranging pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[1][2] The introduction of amino and chloro substituents, as seen in this compound, offers multiple vectors for chemical modification to fine-tune biological activity. The relative positions of these functional groups are critical in defining the molecule's interaction with biological targets, influencing everything from receptor binding to enzyme inhibition.[3][4]

Comparative Analysis of Biological Activity: An Exploration of the Aminobenzamide Scaffold

To understand the potential of this compound, we will compare it with its structural analogs for which biological data is available. This comparative approach allows us to dissect the contribution of individual structural features to the overall activity profile.

Anticancer Activity: A Tale of Two Mechanisms

The benzamide scaffold is a cornerstone in the design of novel anticancer agents.[3] Two prominent mechanisms of action for benzamide derivatives are the inhibition of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).

2.1.1. PARP Inhibition

PARP enzymes, particularly PARP-1, are crucial for DNA repair.[2] In cancer cells with compromised DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[2] 3-Aminobenzamide is a well-established PARP inhibitor, acting as a competitive inhibitor by mimicking the nicotinamide moiety of the PARP substrate, NAD+.[2][5] This suggests that the aminobenzamide core is a key pharmacophore for PARP inhibition.

2.1.2. HDAC Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[6] Their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[1] Several 2-aminobenzamide derivatives have been identified as potent HDAC inhibitors, particularly against Class I HDACs (HDAC1, 2, and 3).[1][6][7]

The following table summarizes the anticancer activity of selected aminobenzamide and chlorobenzamide derivatives, providing a basis for inferring the potential of this compound.

Compound/AnalogTarget/ActivityCell LineIC50 ValueReference(s)
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)HDAC3 Inhibition-95.48 nM[8]
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)CytotoxicityHepG2 (Liver)1.30 µM[8][9]
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HDAC1 Inhibition-95.2 nM[6]
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)CytotoxicityHepG2 (Liver)1.73 µM[6]
4-Methylbenzamide derivative with 2,6-dichloro-9H-purine (Compound 7)CytotoxicityK562 (Leukemia)2.27 µM[10]
4-Methylbenzamide derivative with 2,6-dichloro-9H-purine (Compound 10)CytotoxicityHL-60 (Leukemia)1.52 µM[10]

Structure-Activity Relationship Insights:

  • The 2-aminobenzamide moiety appears crucial for HDAC inhibition .[1][6][7]

  • The 3-aminobenzamide scaffold is associated with PARP inhibition .[2][5]

  • The presence of a chloro group on the benzamide ring is a common feature in many biologically active derivatives, suggesting it contributes favorably to target engagement.[3]

  • Modifications on the amino group and the phenyl ring can significantly modulate potency and selectivity.[1][6]

Antimicrobial Activity

Substituted benzamides have also demonstrated promising antimicrobial properties.[7][11][12] The mechanism of action can vary, but these compounds often interfere with essential bacterial processes. For instance, a library of small aminobenzamide derivatives showed potent activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus epidermidis (MRSE) and vancomycin-resistant enterococci (VRE).[11] Another study on 2-aminobenzamide derivatives identified compounds with excellent antifungal activity against Aspergillus fumigatus.[12][13]

Compound/AnalogActivityOrganism(s)MIC/Inhibition ZoneReference(s)
Aminobenzamide derivative (E23)AntibacterialGram-positive bacteria (e.g., MRSE)0.5-2 µg/ml[11]
2-Amino-N-(4-methoxyphenyl)benzamide (Compound 5)AntifungalAspergillus fumigatusPotent activity[12][13]
4-amino benzamide derived 1,2,3-triazole chalconesAntibacterialVarious bacteriaGood activity[9]

Structure-Activity Relationship Insights:

  • The specific substitution pattern on the aminobenzamide scaffold is critical for determining the antimicrobial spectrum and potency.

  • The incorporation of additional heterocyclic rings, such as triazoles, can enhance antibacterial activity.[9]

Potential Mechanisms of Action: Visualizing the Pathways

Based on the activities of related compounds, this compound and its analogs could potentially exert their effects through the inhibition of PARP or HDACs.

PARP Inhibition Pathway

PARP_Inhibition cluster_inhibition Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR SSB_Repair SSB Repair DSB Double-Strand Break (DSB) PARP1->DSB Inhibited Repair NAD NAD+ NAD->PARP1 Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Recruitment->SSB_Repair Replication DNA Replication SSB_Repair->Replication Successful Repair Replication->DSB Leads to Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis Aminobenzamide This compound (Analog) Aminobenzamide->PARP1 Inhibits HDAC_Inhibition cluster_normal Normal Cell Function HAT Histone Acetyltransferase (HAT) Acetylation Histone Acetylation HAT->Acetylation HDAC Histone Deacetylase (HDAC) Deacetylation Histone Deacetylation HDAC->Deacetylation TSG_Expression Tumor Suppressor Gene Expression Chromatin_Open Open Chromatin (Euchromatin) Acetylation->Chromatin_Open Chromatin_Closed Condensed Chromatin (Heterochromatin) Deacetylation->Chromatin_Closed Gene_Expression Gene Expression Chromatin_Open->Gene_Expression Gene_Repression Gene Repression Chromatin_Closed->Gene_Repression Aminobenzamide This compound (Analog) Aminobenzamide->HDAC Inhibits Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Expression->Apoptosis MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial dilutions) A->B C 3. Incubation (e.g., 48-72h) B->C D 4. MTT Addition C->D E 5. Incubation (2-4h) D->E F 6. Formazan Solubilization (e.g., DMSO) E->F G 7. Absorbance Reading (570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

References

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-chlorobenzamide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Amino-2-chlorobenzamide derivatives, a class of compounds demonstrating significant potential in oncology. By synthesizing data from various studies, this document offers a comparative overview of their anticancer activities, supported by experimental data. We will delve into the critical molecular features influencing their biological effects, provide detailed experimental methodologies for their synthesis and evaluation, and visualize the key mechanistic pathways.

The this compound Scaffold: A Privileged Structure in Cancer Research

The benzamide core is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents. The this compound scaffold, in particular, has garnered attention for its potential as a template for the design of novel anticancer drugs. The strategic placement of the amino and chloro substituents on the benzoyl ring (Ring A), coupled with the amide linkage to a second aromatic ring (Ring B), provides a versatile framework for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Systematic exploration of the SAR of this scaffold has identified three key regions amenable to modification to enhance biological activity:

  • The 4-amino group: This basic nitrogen functionality is often crucial for target engagement, potentially through hydrogen bonding or salt bridge formation.

  • The benzoyl ring (Ring A): Introduction of various substituents can modulate the electronic and steric properties of the molecule, influencing its binding affinity and overall activity.

  • The N-phenyl ring (Ring B): Modifications on this ring system can significantly impact the compound's interaction with the target protein's binding pocket.

Comparative Analysis of Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. The following table summarizes the in vitro anticancer activity of selected derivatives.

Compound IDDerivative StructureTarget Cell LineIC50 (µM)
1 N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamideA2780 (Ovarian Cancer)2.66[1][2]
HepG2 (Liver Cancer)1.73[1][2]
2 N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamideHepG2 (Liver Cancer)1.30[3]
U937 (Leukemia)0.55[3]
H460 (Lung Cancer)4.73[3]
HELA (Cervical Cancer)1.41[3]
K562 (Leukemia)1.31[3]
3 N-(3-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamideK562 (Leukemia)2.27[4]
HL-60 (Leukemia)1.42[4]
4 N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamideK562 (Leukemia)2.53[4]
HL-60 (Leukemia)1.52[4]

Key Structure-Activity Relationship Insights

Analysis of the available data reveals several key trends in the SAR of this compound derivatives:

  • Importance of the 4-amino group: The presence of a nitrogen mustard moiety (-N(CH2CH2Cl)2) at the 4-position of the benzoyl ring, as seen in compounds 1 and 2 , confers potent anticancer activity. This group can act as an alkylating agent, forming covalent bonds with biological macromolecules like DNA, leading to cytotoxicity.

  • Influence of substituents on the N-phenyl ring: The substitution pattern on the N-phenyl ring significantly impacts potency and selectivity. For instance, the introduction of a 2-aminophenyl group in compound 1 and a 2-amino-4-fluorophenyl group in compound 2 leads to potent HDAC inhibition and antiproliferative activity.[1][2][3]

  • Modifications of the benzamide linker: Replacing the simple N-phenyl ring with more complex heterocyclic systems, such as the purine-containing moieties in compounds 3 and 4 , can lead to potent inhibition of other cancer-relevant targets like protein kinases.[4]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A primary mechanism of action for several potent this compound derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to chromatin condensation and transcriptional repression of key tumor suppressor genes.

Inhibition of HDACs by this compound derivatives results in the hyperacetylation of histones, leading to a more relaxed chromatin structure. This, in turn, allows for the transcription of previously silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

The following table summarizes the HDAC inhibitory activity of a representative this compound derivative.

Compound IDTarget HDACIC50 (nM)
1 HDAC195.2[1][2]
HDAC2260.7[1][2]
HDAC3255.7[1][2]
2 HDAC1842.80[3]
HDAC2949.15[3]
HDAC395.48[3]

The data indicates that these compounds can exhibit selectivity for different HDAC isoforms. For example, compound 2 shows a preference for inhibiting HDAC3 over HDAC1 and HDAC2.[3] This isoform selectivity is a critical aspect of modern drug design, as it can lead to improved therapeutic windows and reduced off-target effects.

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Enzymatic Activity cluster_2 Cellular Processes Histone Histone Proteins HDAC Histone Deacetylase (HDAC) Histone->HDAC Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histone->Gene_Expression Promotes DNA DNA Gene_Repression Tumor Suppressor Gene Repression HDAC->Gene_Repression Leads to HAT Histone Acetyltransferase (HAT) HAT->Histone Apoptosis Apoptosis Gene_Expression->Apoptosis Induces Inhibitor This compound Derivative Inhibitor->HDAC Inhibits Synthesis_Workflow Start 4-Nitrobenzoyl Chloride + Substituted Aniline Step1 Amide Bond Formation (DCM, Triethylamine) Start->Step1 Intermediate 4-Nitro-N-(substituted-phenyl)benzamide Step1->Intermediate Step2 Nitro Group Reduction (e.g., H2, Pd/C) Intermediate->Step2 Purification Purification (Recrystallization or Chromatography) Step2->Purification Final_Product This compound Derivative Purification->Final_Product

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Amino-2-chlorobenzamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 4-Amino-2-chlorobenzamide is critical. This compound may be a key intermediate, a metabolite, or a potential impurity in pharmaceutical manufacturing, and its concentration can directly impact the safety, efficacy, and quality of the final drug product. This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of this compound, supported by experimental data and detailed protocols. Our focus is on providing a robust framework for method selection and validation, grounded in the principles of scientific integrity and regulatory expectations.

The choice of an analytical method is a pivotal decision in the drug development process, contingent on a multitude of factors including the required sensitivity, selectivity, the nature of the sample matrix, and the intended application of the data. This guide will explore and compare three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The Foundation of Trustworthy Analytical Data: Method Validation

Before delving into the specifics of each technique, it is paramount to understand the principles of analytical method validation. Validation is the documented evidence that an analytical procedure is suitable for its intended purpose. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for method validation, ensuring the reliability and integrity of analytical data.[1][2][3][4][5][6] The core parameters of a validated method, which we will compare for each technique, include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][6]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

Comparative Analysis of Analytical Methodologies

The following table summarizes the anticipated performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound. This data is synthesized from published methods for structurally similar benzamide and aminobenzoic acid derivatives and represents a scientifically grounded estimation for this specific analyte.[2][7]

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Limit of Detection (LOD) 5 - 20 ng/mL0.05 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 15 - 60 ng/mL0.15 - 3 ng/mL3 - 30 ng/mL
Linearity (R²) > 0.999> 0.999> 0.998
Linear Range 0.05 - 100 µg/mL0.001 - 10 µg/mL0.01 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 15% (at LLOQ)< 10%
Selectivity GoodExcellentVery Good
Throughput Moderate to HighHighModerate
Cost Low to ModerateHighModerate

In-Depth Look at Each Analytical Technique

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale: HPLC is a cornerstone of pharmaceutical analysis, renowned for its robustness and versatility. A reversed-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is ideally suited for a moderately polar compound like this compound. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. UV detection is a common and cost-effective choice, leveraging the chromophoric nature of the benzamide functional group, which absorbs UV light at a specific wavelength. The amount of UV absorbance is directly proportional to the concentration of the analyte.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected for its excellent retention and separation of a wide range of organic molecules. The choice of particle size (e.g., 5 µm) is a balance between efficiency and backpressure.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is used to achieve optimal retention and peak shape. The pH of the aqueous phase is critical for controlling the ionization state of the amino group, which significantly impacts retention time. A slightly acidic pH will ensure the amino group is protonated, leading to more consistent retention.

  • Detection Wavelength: The wavelength for UV detection is chosen at the absorbance maximum (λmax) of this compound to maximize sensitivity. This is typically determined by running a UV scan of a standard solution. A wavelength of around 254 nm is often a good starting point for aromatic compounds.[3][7]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to be a stability-indicating method, capable of separating this compound from its potential degradation products.

  • Instrumentation and Materials:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • This compound reference standard (≥98% purity).

    • Acetonitrile and Methanol (HPLC grade).

    • Potassium phosphate monobasic (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Water (HPLC or Milli-Q grade).

  • Preparation of Solutions:

    • Mobile Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a gradient mixture of this buffer (Solvent A) and acetonitrile (Solvent B).

    • Diluent: A mixture of mobile phase components (e.g., 50:50 v/v Water:Acetonitrile).

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired linear range (e.g., 0.1 - 100 µg/mL).

    • Sample Solution: Accurately weigh the sample, dissolve it in the diluent to a known concentration within the linear range, and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

Trustworthiness through Self-Validation: A crucial aspect of this protocol is the forced degradation study. To validate its stability-indicating nature, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[3][6] The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the parent peak, demonstrating the method's specificity.

Workflow for HPLC Method Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing prep_std Prepare Standard & QC Solutions hplc_system HPLC System Setup (Column, Mobile Phase, Detector) prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system run_seq Run Analytical Sequence hplc_system->run_seq process_data Process Chromatographic Data run_seq->process_data linearity Linearity & Range Assessment process_data->linearity accuracy Accuracy & Precision Calculation process_data->accuracy specificity Specificity (Forced Degradation) process_data->specificity lod_loq LOD & LOQ Determination process_data->lod_loq report Generate Validation Report linearity->report accuracy->report specificity->report lod_loq->report

Caption: Workflow for HPLC method development and validation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale: LC-MS/MS is the gold standard for highly sensitive and selective quantification of small molecules in complex matrices, such as biological fluids.[8][9][10][11] The liquid chromatography component separates the analyte from matrix components, while the tandem mass spectrometer provides two layers of mass filtering for exceptional specificity. In a triple quadrupole mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the protonated molecule of this compound), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) then selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is the most common ionization technique for polar to moderately polar compounds like this compound. It is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]+ with minimal fragmentation in the source.

  • MRM Transitions: The selection of precursor-to-product ion transitions is critical for sensitivity and specificity. The most abundant and stable fragment ion is usually chosen for quantification (quantifier), while a second fragment ion can be monitored for confirmation (qualifier).

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., deuterated this compound) is highly recommended to compensate for any variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the method.

Experimental Protocol: LC-MS/MS for Quantification in Plasma

  • Instrumentation and Materials:

    • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • This compound reference standard.

    • Stable isotope-labeled internal standard (IS).

    • Acetonitrile and Methanol (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Control plasma.

  • Preparation of Solutions:

    • Mobile Phase: Solvent A: 0.1% Formic acid in water; Solvent B: 0.1% Formic acid in acetonitrile.

    • Standard and QC Solutions: Prepare stock solutions of the analyte and IS in methanol. Serially dilute the analyte stock solution with control plasma to prepare calibration standards and quality control (QC) samples.

    • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, standard, or QC, add 25 µL of the IS working solution and 300 µL of acetonitrile. Vortex and centrifuge to precipitate proteins. Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient Program: A fast gradient from 5% to 95% B over 3 minutes.

    • Mass Spectrometer Settings (Positive ESI):

      • MRM Transitions: To be determined by infusing a standard solution of this compound. For example, if the molecular weight is 170.6, the precursor ion would be m/z 171.6. A potential fragment could be the loss of the amide group, resulting in a product ion around m/z 154.6.

      • Optimize collision energy and other source parameters for maximum signal intensity.

Workflow for LC-MS/MS Bioanalytical Method

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample_prep Plasma Sample + Internal Standard protein_precip Protein Precipitation sample_prep->protein_precip evap_recon Evaporation & Reconstitution protein_precip->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12][13][14][15] Due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. This involves reacting the analyte with a derivatizing agent to mask the polar functional groups (the amino and amide groups). The derivatized analyte is then separated based on its boiling point and polarity in the GC column and detected by the mass spectrometer.

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amino and amide groups with trimethylsilyl (TMS) groups, increasing volatility.

  • GC Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms) is typically used for the separation of the derivatized analyte.

  • Ionization: Electron Impact (EI) is the most common ionization technique in GC-MS. It is a high-energy ionization method that produces a characteristic fragmentation pattern, which can be used for structural confirmation and quantification.

Experimental Protocol: GC-MS with Silylation

  • Instrumentation and Materials:

    • GC system coupled to a mass spectrometer.

    • A nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • This compound reference standard.

    • Derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Anhydrous solvent (e.g., pyridine or acetonitrile).

  • Preparation of Solutions:

    • Standard and Sample Preparation: Accurately weigh the standard or sample into a reaction vial. Add the anhydrous solvent and the derivatizing agent.

    • Derivatization Reaction: Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to complete the reaction. Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

    • Mass Spectrometer Settings (EI):

      • Scan Mode: For initial method development, scan a wide mass range to identify the molecular ion and characteristic fragments of the derivatized analyte.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor a few characteristic and abundant ions to enhance sensitivity and selectivity.

Logical Relationship of GC-MS Method Steps

GCMS_Logic start Start sample_prep Sample Preparation start->sample_prep derivatization Derivatization (e.g., Silylation) sample_prep->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation ionization Ionization (EI) separation->ionization mass_analysis Mass Analysis (Scan or SIM) ionization->mass_analysis detection Detection mass_analysis->detection data_processing Data Processing & Quantification detection->data_processing end End data_processing->end

Caption: Logical flow of the GC-MS analytical method.

Conclusion and Recommendations

The selection of the most appropriate analytical method for the quantification of this compound is a critical decision that should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control, purity assessment, and stability testing of bulk drug substances and pharmaceutical formulations where high sensitivity is not a primary concern. Its simplicity and high precision make it an excellent choice for release testing.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where the analyte is present at very low concentrations in complex biological matrices. The high specificity of MRM detection minimizes the risk of interference from endogenous compounds.

  • GC-MS , while requiring a derivatization step, can be a valuable alternative, particularly for impurity profiling where volatile impurities may be of concern. Its high resolving power and the structural information provided by EI fragmentation patterns can be advantageous for identifying unknown compounds.

Ultimately, a comprehensive understanding of the strengths and limitations of each technique, coupled with a rigorous validation process that adheres to regulatory guidelines, will ensure the generation of high-quality, reliable, and defensible analytical data for this compound. This, in turn, is fundamental to ensuring the safety and efficacy of pharmaceutical products.

References

A Comparative Guide to the Synthetic Routes of 4-Amino-2-chlorobenzamide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-2-chlorobenzamide in Medicinal Chemistry

This compound is a key structural motif and a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its unique arrangement of a primary aromatic amine, a chloro substituent, and a benzamide functional group makes it a versatile precursor for the development of novel therapeutic agents. The strategic positioning of these functional groups allows for diverse chemical modifications, enabling the fine-tuning of molecular properties to optimize biological activity, selectivity, and pharmacokinetic profiles. Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers and professionals in the field of drug discovery and development. This guide provides a comprehensive comparative analysis of the most prevalent synthetic routes to this important intermediate, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each method's advantages and limitations.

Comparative Analysis of Synthetic Strategies

Three primary synthetic strategies for the preparation of this compound have been identified and will be critically evaluated in this guide:

  • Route 1: Direct Amidation of 4-Amino-2-chlorobenzoic acid. This classical approach involves the activation of the carboxylic acid functionality, typically via the formation of an acyl chloride, followed by amidation.

  • Route 2: Reduction of a Nitro Precursor. A two-step sequence involving the synthesis of 2-chloro-4-nitrobenzamide followed by the reduction of the nitro group to the desired primary amine.

  • Route 3: Microwave-Assisted Fries Rearrangement. An alternative and potentially more rapid approach utilizing a microwave-assisted rearrangement of m-chlorophenylurea.

The following sections will delve into the mechanistic underpinnings and practical execution of each route, providing detailed experimental protocols and a comparative summary of their key performance indicators.

Route 1: Direct Amidation of 4-Amino-2-chlorobenzoic Acid

This synthetic pathway is a straightforward and widely utilized method for the preparation of primary amides from their corresponding carboxylic acids. The core principle of this route is the enhancement of the electrophilicity of the carbonyl carbon of the carboxylic acid to facilitate nucleophilic attack by ammonia.

Mechanistic Rationale

The direct reaction of a carboxylic acid with ammonia to form an amide is a thermodynamically unfavorable equilibrium. To drive the reaction towards the product, the carboxylic acid is first converted into a more reactive derivative, most commonly an acyl chloride. Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion. The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with ammonia to furnish the desired primary amide.

Experimental Protocol: A Two-Step, One-Pot Approach

This protocol is based on established methods for the conversion of carboxylic acids to primary amides via an acyl chloride intermediate.

Step 1a: Formation of 4-Amino-2-chlorobenzoyl chloride

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Amino-2-chlorobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (3.0-5.0 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The crude 4-Amino-2-chlorobenzoyl chloride is typically used in the next step without further purification.

Step 1b: Amidation with Aqueous Ammonia

  • Cool the flask containing the crude 4-Amino-2-chlorobenzoyl chloride in an ice bath.

  • Slowly and cautiously add a concentrated aqueous solution of ammonium hydroxide (28-30%, excess) to the cooled acyl chloride with vigorous stirring. This reaction is highly exothermic.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water to remove ammonium salts, and then dried under vacuum to yield this compound.

Advantages and Disadvantages of Route 1

Advantages:

  • Readily Available Starting Material: 4-Amino-2-chlorobenzoic acid is a commercially available starting material.

  • Well-Established Chemistry: The conversion of carboxylic acids to primary amides via acyl chlorides is a robust and well-understood transformation.

  • Potentially High Yields: When carried out under anhydrous conditions for the acyl chloride formation, this method can provide good to excellent yields.

Disadvantages:

  • Harsh Reagents: The use of thionyl chloride requires careful handling due to its corrosive and toxic nature. The reaction also produces acidic gases that need to be neutralized.

  • Moisture Sensitivity: The acyl chloride intermediate is highly sensitive to moisture and can hydrolyze back to the carboxylic acid, reducing the overall yield.

  • Potential for Side Reactions: The amino group of the starting material could potentially react with the acyl chloride, leading to polymerization, although the use of excess thionyl chloride and low temperatures during amidation can mitigate this.

Route 2: Reduction of a Nitro Precursor

Mechanistic Rationale

The first step is a standard amidation of 2-chloro-4-nitrobenzoyl chloride, which is prepared from 2-chloro-4-nitrobenzoic acid. The second and key step is the reduction of the aromatic nitro group. This transformation can be achieved through various methods, with the most common being catalytic hydrogenation and chemical reduction with metals in acidic media.

  • Catalytic Hydrogenation: This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen (e.g., H₂ gas). The nitro group is selectively reduced on the catalyst surface. This is generally a clean and high-yielding method.

  • Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) powder in the presence of an acid (e.g., HCl or acetic acid) are effective for the reduction of aromatic nitro compounds. These methods are often preferred in laboratory settings due to their operational simplicity and avoidance of high-pressure hydrogenation equipment.

Experimental Protocols

Step 2a: Synthesis of 2-chloro-4-nitrobenzamide

This protocol is adapted from a reported synthesis which achieved a 90% yield.[1]

  • To a stirred 28% aqueous ammonia solution (2000 mL), add 2-chloro-4-nitrobenzoyl chloride (460 g, 2.1 mol) dropwise while maintaining the temperature between 10-15 °C.[1]

  • The resulting precipitate is collected by filtration, washed with water and 30% methanol.[1]

  • The solid is then dried to yield 2-chloro-4-nitrobenzamide.[1]

Step 2b: Reduction of 2-chloro-4-nitrobenzamide

Method A: Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 2-chloro-4-nitrobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield this compound.

Method B: Chemical Reduction with Tin(II) Chloride

  • Dissolve 2-chloro-4-nitrobenzamide (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 2-4 hours or until the reaction is complete.

  • Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • The resulting tin salts are removed by filtration.

  • The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

Advantages and Disadvantages of Route 2

Advantages:

  • High Yield for Precursor Synthesis: The synthesis of the nitro-amide precursor is reported to have a high yield.[1]

  • Versatility in Reduction Methods: A wide range of reducing agents can be employed, allowing for flexibility based on available equipment and safety considerations.

  • Milder Conditions for Amidation: The amidation of the nitro-substituted acyl chloride is generally straightforward.

Disadvantages:

  • Two-Step Process: This route involves an additional synthetic step compared to Route 1.

  • Potential for Over-reduction or Dehalogenation: In catalytic hydrogenation, there is a risk of reducing the aromatic ring or causing hydrodechlorination, although this can often be controlled by careful selection of catalyst and reaction conditions.

  • Stoichiometric Metal Waste: Chemical reduction methods generate significant amounts of metal waste that require proper disposal.

Route 3: Microwave-Assisted Fries Rearrangement

This innovative approach offers a rapid and high-yielding synthesis of this compound from m-chlorophenylurea. The reaction proceeds via a microwave-assisted Fries rearrangement, a reaction that typically involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, but in this case, a related rearrangement of a urea derivative is proposed.

Mechanistic Rationale

The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone with a Lewis acid catalyst. In this specific case, it is proposed that m-chlorophenylurea undergoes an intramolecular rearrangement under microwave irradiation in the presence of aluminum trichloride to yield this compound. The microwave irradiation significantly accelerates the reaction rate, leading to a much shorter reaction time compared to conventional heating. A high yield of 94% has been reported for this transformation.[2]

Experimental Protocol

The following is a general procedure based on the reported microwave-assisted Fries rearrangement.[2]

  • In a microwave-safe reaction vessel, combine m-chlorophenylurea (1.0 equivalent) and aluminum trichloride (a Lewis acid catalyst, typically in excess).

  • Subject the reaction mixture to microwave irradiation for a short period (e.g., 0.075 hours as reported in a similar synthesis).[2]

  • After completion of the reaction, the mixture is cooled, and the product is isolated by quenching the reaction with ice-water and extracting with a suitable organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield this compound.

Advantages and Disadvantages of Route 3

Advantages:

  • High Reported Yield: A yield of 94% has been reported, which is very high for a one-step synthesis.[2]

  • Rapid Reaction Time: Microwave-assisted synthesis significantly reduces the reaction time compared to conventional heating methods.

  • Alternative Starting Material: This route utilizes a different and potentially more accessible starting material.

Disadvantages:

  • Specialized Equipment: Requires a microwave reactor, which may not be available in all laboratories.

  • Mechanism Specificity: The success of the Fries rearrangement can be highly dependent on the substrate and reaction conditions.

  • Limited Generalizability: While effective for this specific transformation, the scope of this type of rearrangement of ureas may be limited.

Quantitative Data Summary and Comparison

Parameter Route 1: Direct Amidation Route 2: Reduction of Nitro Precursor Route 3: Microwave-Assisted Rearrangement
Starting Material 4-Amino-2-chlorobenzoic acid2-chloro-4-nitrobenzoic acidm-chlorophenylurea
Number of Steps 1 (in a one-pot fashion)21
Key Reagents SOCl₂, NH₄OHNH₄OH, H₂/Pd/C or SnCl₂/HClAlCl₃, Microwave irradiation
Reported Yield Good to Excellent (variable)~90% for amidation, high for reduction94%[2]
Reaction Time 3-5 hours4-6 hours (total)< 1 hour
Purity Generally good after purificationHigh purity achievableHigh purity reported
Scalability Scalable with proper handling of reagentsScalable, especially with catalytic hydrogenationPotentially scalable, but may require specialized flow reactors
Safety & Environmental Use of corrosive and toxic SOCl₂.Generates metal waste (with SnCl₂). Catalytic hydrogenation requires handling of H₂ gas.Use of a strong Lewis acid. Microwave safety protocols must be followed.

Experimental Workflow Diagrams

Route 1: Direct Amidation Workflow

Route1 A 4-Amino-2-chlorobenzoic Acid B Acyl Chloride Formation (SOCl₂, DMF cat., Reflux) A->B Step 1a C 4-Amino-2-chlorobenzoyl chloride (crude) B->C D Amidation (conc. NH₄OH, 0°C) C->D Step 1b E This compound D->E

Caption: Workflow for the direct amidation of 4-Amino-2-chlorobenzoic acid.

Route 2: Reduction of Nitro Precursor Workflow

Route2 A 2-chloro-4-nitrobenzoic acid B Acyl Chloride Formation (SOCl₂) A->B C 2-chloro-4-nitrobenzoyl chloride B->C D Amidation (NH₄OH) C->D Step 2a E 2-chloro-4-nitrobenzamide D->E F Nitro Group Reduction (e.g., H₂/Pd/C or SnCl₂/HCl) E->F Step 2b G This compound F->G

Caption: Workflow for the synthesis via reduction of a nitro precursor.

Route 3: Microwave-Assisted Rearrangement Workflow

Route3 A m-chlorophenylurea B Microwave-Assisted Fries Rearrangement (AlCl₃, MW irradiation) A->B C This compound B->C

Caption: Workflow for the microwave-assisted Fries rearrangement.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon several factors, including the scale of the synthesis, the availability of starting materials and equipment, and the specific requirements for purity and yield.

  • For laboratory-scale synthesis with readily available starting materials, Route 1 (Direct Amidation) offers a straightforward and well-established method. However, careful handling of thionyl chloride is paramount.

  • Route 2 (Reduction of a Nitro Precursor) is a robust and versatile alternative, particularly if 2-chloro-4-nitrobenzoic acid is a more economical starting material. For larger scale production, catalytic hydrogenation is the preferred method for the reduction step due to its cleaner profile and higher atom economy, provided the necessary equipment is available.

  • Route 3 (Microwave-Assisted Rearrangement) presents a highly efficient and rapid synthesis with an excellent reported yield.[2] For laboratories equipped with microwave reactors, this route is a very attractive option for rapid synthesis and process optimization studies.

Ultimately, the selection of the most appropriate synthetic strategy will depend on a careful consideration of the specific needs and constraints of the research or development project. This guide provides the necessary technical information and comparative data to make an informed decision, empowering researchers to efficiently access this valuable building block for the advancement of medicinal chemistry and drug discovery.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of 4-Amino-2-chlorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[2] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] Off-target kinase inhibition can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial.[4] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is paramount for the rational design of safe and effective therapeutics.[3][5]

This guide focuses on a promising scaffold, 4-Amino-2-chlorobenzamide, a class of compounds with structural motifs recurrent in kinase inhibitor design.[6] While extensive public data on this specific derivative series is limited, we will present a comparative framework for assessing cross-reactivity and selectivity. This document will detail the necessary experimental workflows, present illustrative data for a hypothetical series of this compound derivatives, and discuss the interpretation of these findings to guide lead optimization. Our objective is to provide researchers, scientists, and drug development professionals with a robust, technically grounded approach to kinase inhibitor profiling.

Designing the Investigation: A Hypothetical Derivative Series

To explore the structure-activity relationship (SAR), we will consider a hypothetical series of this compound derivatives based on a common core structure. Modifications will be systematically introduced at the benzamide nitrogen to probe the effects of sterics and electronics on kinase binding and selectivity.

Core Scaffold: this compound

Compound ID R Group (Substitution on Benzamide Nitrogen)
ACBD-001 -H (Parent Compound)
ACBD-002 -CH₃ (Methyl)
ACBD-003 -CH₂CH₃ (Ethyl)
ACBD-004 -Cyclopropyl
ACBD-005 -Phenyl
ACBD-006 -CH₂(4-fluorophenyl)

Experimental Workflow: From Broad Screening to Quantitative Profiling

A tiered approach is often the most efficient strategy for characterizing kinase inhibitor selectivity.[4] We begin with a broad, single-concentration screen to identify potential targets, followed by more detailed dose-response studies for the most promising hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Validation A Synthesized ACBD Derivatives B Single-Dose (e.g., 1 µM) Kinome-wide Panel Assay (e.g., KinomeScan® or Luminescence-Based Assay) A->B Screening C Initial Hit Identification (% Inhibition > 70%) B->C D Dose-Response (IC50) Assays for Identified Hits C->D Advance Hits E Determination of IC50 Values D->E F Selectivity Profiling & SAR Analysis E->F G Target Engagement Assays (e.g., CETSA, NanoBRET™) F->G Select Lead Candidates H Cellular Functional Assays (e.g., Phosphorylation, Proliferation) F->H Select Lead Candidates I Confirmation of Cellular Activity G->I H->I

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Methodologies for Selectivity Profiling

A variety of robust methods are available for assessing kinase inhibitor selectivity, each with its own advantages.[7] For our hypothetical study, we will focus on a luminescence-based biochemical assay, which is a common and high-throughput method.[6]

Protocol: Luminescence-Based Kinase Inhibition Assay

This assay quantifies the amount of ATP remaining after a kinase-catalyzed phosphorylation reaction. A decrease in luminescence indicates higher kinase activity, as more ATP is consumed.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP

  • Kinase reaction buffer (e.g., Kinase-Glo®)

  • Test compounds (ACBD derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the ACBD derivatives and control compounds in kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Kinase Reaction Setup: In a 96-well plate, add the recombinant kinase enzyme to each well.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to stop the kinase reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Comparative Selectivity Profile: Hypothetical Data

To illustrate the process, the following table presents hypothetical IC₅₀ values for our ACBD derivatives against a panel of representative kinases. This data is designed to showcase varying degrees of potency and selectivity.

Table 1: Comparative Kinase Inhibition Profile (IC₅₀ in nM)

KinaseACBD-001ACBD-002ACBD-003ACBD-004ACBD-005ACBD-006Staurosporine (Control)
Target Kinase A 150254515808 5
Off-Target Kinase B >10,0008001,2005002,50035010
Off-Target Kinase C 2,5005007503001,0001502
Off-Target Kinase D >10,000>10,000>10,0008,000>10,0005,00020

Data is hypothetical and for illustrative purposes only.

Interpreting the Data: Structure-Activity Relationships (SAR)

  • Importance of the Benzamide Nitrogen Substituent: The parent compound, ACBD-001, shows weak activity. Alkylation of the benzamide nitrogen (ACBD-002, ACBD-003, ACBD-004) significantly improves potency against Target Kinase A.

  • Optimal Substituent Size: The cyclopropyl group (ACBD-004) and the methyl group (ACBD-002) appear to be more favorable than the slightly larger ethyl group (ACBD-003), suggesting a defined pocket for this substituent.

  • Steric Hindrance: The bulky phenyl group (ACBD-005) reduces potency, likely due to steric clashes within the binding site.

  • Enhanced Potency and Selectivity: The introduction of a 4-fluorophenylmethyl group (ACBD-006) results in the most potent inhibitor of Target Kinase A. This modification also demonstrates improved selectivity over Off-Target Kinases B and C compared to other potent analogs like ACBD-004. The fluorine atom may be forming a favorable interaction with the protein.

  • Selectivity Profile: While ACBD-006 is the most potent and selective compound in this series, it still exhibits some activity against Off-Target Kinase C. This highlights the importance of profiling against a broad kinase panel to identify potential off-target liabilities.[4] In contrast, Staurosporine, a non-selective kinase inhibitor, shows potent activity against all tested kinases.[6]

Visualizing the Mechanism: Inhibition of a Signaling Pathway

Kinase inhibitors typically act by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., Target Kinase A) ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Phosphorylation ATP ATP ATP->Receptor pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response Signal Transduction ACBD ACBD Derivative (Inhibitor) ACBD->Receptor Blocks ATP Binding

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion and Future Directions

This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of novel kinase inhibitors, using a hypothetical series of this compound derivatives as an example. The systematic profiling of these compounds, from broad screening to detailed IC₅₀ determination, is essential for elucidating structure-activity relationships and identifying candidates with the desired potency and selectivity.[2][8]

Our illustrative data suggests that modifications to the benzamide nitrogen of the this compound scaffold can significantly impact both potency and selectivity. The hypothetical lead compound, ACBD-006, demonstrates the potential for developing highly potent and selective inhibitors from this chemical series.

The next logical steps in a real-world drug discovery program would involve:

  • Expanding the kinase panel to cover a larger portion of the kinome.

  • Confirming target engagement in a cellular context using techniques like CETSA or NanoBRET™.[5]

  • Assessing the effect of lead compounds on downstream signaling pathways and cellular phenotypes, such as proliferation and apoptosis.[9]

By combining rigorous biochemical profiling with cellular validation, researchers can build a comprehensive understanding of their compounds' biological activity and make informed decisions to advance the most promising candidates toward clinical development.

References

A Researcher's Guide to PARP Inhibitors: Benchmarking Olaparib and its Alternatives as Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of DNA damage response (DDR) research, the selection of a precise and well-characterized chemical probe is paramount. This guide provides an in-depth comparative analysis of Olaparib, a foundational benzamide-containing Poly(ADP-ribose) polymerase (PARP) inhibitor, and its key alternatives. By examining their performance based on critical experimental data, this document aims to empower researchers to make informed decisions for their specific experimental needs.

The Critical Role of PARP Inhibition in Modern Research

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes central to the DNA damage response, particularly in the repair of single-strand breaks (SSBs). The inhibition of PARP enzymes has emerged as a powerful therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, has propelled PARP inhibitors to the forefront of cancer therapy and has made them invaluable tools for basic research into DNA repair, genome integrity, and cancer biology.[1][2]

A high-quality chemical probe for PARP must exhibit not only high potency but also selectivity for its intended target(s) to avoid confounding off-target effects. This guide will dissect the performance of Olaparib and other widely used PARP inhibitors—Veliparib, Niraparib, Rucaparib, and Talazoparib—across key performance indicators.

Mechanism of Action: Beyond Catalytic Inhibition

The primary mechanism of action for PARP inhibitors is the competitive inhibition of the binding of NAD+ to the catalytic domain of PARP enzymes, primarily PARP1 and PARP2.[3] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of other DNA repair factors to the site of damage.

However, a critical and differentiating aspect of these inhibitors is their ability to "trap" PARP enzymes on DNA. This trapping of the PARP-DNA complex is a more cytotoxic lesion than the inhibition of PAR synthesis alone, as it can lead to the collapse of replication forks and the formation of double-strand breaks.[1][4] The potency of PARP trapping varies significantly among different inhibitors and is a key consideration when selecting a probe for studies where cytotoxicity is the primary endpoint.

Comparative Analysis of Leading PARP Inhibitor Probes

The ideal chemical probe offers a balance of high potency, selectivity for the target of interest, and minimal off-target effects. The following sections and tables provide a detailed comparison of Olaparib and its alternatives based on these critical parameters.

Biochemical Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) in biochemical assays provides a direct measure of a compound's potency against its purified target enzyme.

Chemical ProbePARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Olaparib 1-191-251[3]
Veliparib ~5.2~2.9[5]
Niraparib 2-352-15.3[3]
Rucaparib 0.8-3.2~28.2[3]
Talazoparib ~0.57-[6]

Note: IC50 values can vary depending on the specific assay conditions.

PARP Trapping Potency

The ability to trap PARP-DNA complexes is a key determinant of the cytotoxic potential of these inhibitors.

Chemical ProbeRelative PARP Trapping PotencyReference(s)
Olaparib Moderate[1][4]
Veliparib Weak[1][4]
Niraparib High[7]
Rucaparib Moderate-High[7]
Talazoparib Very High (most potent)[4][6][7]
Selectivity Profile

Selectivity is crucial for attributing observed biological effects to the inhibition of the intended target. While most clinical PARP inhibitors target both PARP1 and PARP2, their activity against other PARP family members and unrelated proteins, such as kinases, can differ significantly.

  • Olaparib and Veliparib are generally considered to be highly selective for PARP1 and PARP2 with minimal off-target kinase activity.[8][9]

  • Niraparib and Rucaparib have been shown to inhibit several kinases at concentrations that are achievable in cellular and in vivo experiments, which could contribute to their biological effects and side-effect profiles.[9][10][11]

  • Talazoparib is an extremely potent PARP1/2 inhibitor, and while it has a favorable selectivity profile, its high potency necessitates careful dose selection to avoid off-target effects.[12]

The choice of inhibitor should, therefore, be guided by the experimental question. For studies aiming to dissect the specific roles of PARP1/2, a highly selective inhibitor like Olaparib or Veliparib may be preferable. If maximizing cytotoxicity is the goal, a potent PARP trapper like Talazoparib could be the optimal choice, with the caveat of potential off-target effects at higher concentrations.

Experimental Protocols for Benchmarking PARP Inhibitors

To ensure the trustworthiness and reproducibility of research findings, it is essential to employ robust and validated experimental protocols. The following are detailed step-by-step methodologies for key assays used to characterize and compare PARP inhibitors.

Biochemical PARP Activity Assay (AlphaLISA)

This assay measures the enzymatic activity of PARP1 by detecting the product of the PARylation reaction in a homogeneous, no-wash format.

Principle: A biotinylated histone substrate is PARylated by the PARP1 enzyme using NAD+. The resulting PAR chains are detected by an anti-PAR antibody conjugated to an acceptor bead, while the biotinylated histone is captured by a streptavidin-coated donor bead. In the presence of an inhibitor, PARylation is reduced, leading to a decrease in the AlphaLISA signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 5X assay buffer containing the necessary salts and detergents.

    • Dilute the PARP1 enzyme, biotinylated histone H1 substrate, and NAD+ to their working concentrations in 1X assay buffer.

    • Prepare serial dilutions of the PARP inhibitors to be tested.

  • Enzymatic Reaction:

    • To a 384-well ProxiPlate, add 2.5 µL of the PARP inhibitor dilution (or vehicle control).

    • Add 5 µL of the PARP1 enzyme/biotinylated histone H1 substrate mix.

    • Initiate the reaction by adding 2.5 µL of the NAD+ solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the AlphaLISA acceptor beads conjugated with the anti-PAR antibody.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of the streptavidin-coated donor beads.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Calculate the IC50 values by fitting the dose-response curves using a suitable software.[13]

Experimental Workflow for AlphaLISA PARP Assay

cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare Assay Buffer prep2 Dilute Enzyme, Substrate, NAD+ prep1->prep2 prep3 Prepare Inhibitor Serial Dilutions prep2->prep3 react1 Add Inhibitor to Plate prep3->react1 react2 Add Enzyme/Substrate Mix react1->react2 react3 Initiate with NAD+ react2->react3 react4 Incubate for 60 min react3->react4 detect1 Add Acceptor Beads react4->detect1 detect2 Incubate 60 min (dark) detect1->detect2 detect3 Add Donor Beads detect2->detect3 detect4 Incubate 30 min (dark) detect3->detect4 analysis1 Read Plate detect4->analysis1 analysis2 Calculate IC50 analysis1->analysis2

Caption: Workflow for a PARP biochemical activity assay using AlphaLISA technology.

Cellular Target Engagement Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell.

Principle: The binding of a ligand (e.g., a PARP inhibitor) to its target protein stabilizes the protein, making it more resistant to thermal denaturation. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heating the cells to a specific temperature.

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of the PARP inhibitor or vehicle control for a defined period (e.g., 1 hour).

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, leaving one sample at room temperature as a control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing the stabilized protein) from the precipitated denatured proteins by centrifugation.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Detection:

    • Analyze the amount of soluble PARP1 in the supernatant by Western blotting, ELISA, or other protein quantification methods.

  • Data Analysis:

    • Plot the amount of soluble PARP1 as a function of temperature for both treated and untreated samples to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[14][15][16]

CETSA® Experimental Workflow

cluster_treatment Cell Treatment cluster_heat Heat Shock cluster_lysis Lysis & Separation cluster_analysis Detection & Analysis treat1 Culture Cells treat2 Treat with Inhibitor treat1->treat2 heat1 Harvest Cells treat2->heat1 heat2 Apply Temperature Gradient heat1->heat2 lysis1 Lyse Cells heat2->lysis1 lysis2 Centrifuge to Separate Soluble Fraction lysis1->lysis2 analysis1 Quantify Soluble PARP1 lysis2->analysis1 analysis2 Generate Melting Curves analysis1->analysis2

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA®).

PARP Trapping Assay (Fluorescence Polarization)

This assay quantifies the ability of an inhibitor to trap PARP1 on a DNA substrate.

Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP1 binds to the DNA, the resulting complex has a higher molecular weight and tumbles more slowly in solution, leading to a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, resulting in a low FP signal. An inhibitor that traps PARP1 on the DNA will prevent this dissociation, thus maintaining a high FP signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 5X assay buffer.

    • Dilute the fluorescently labeled DNA probe, PARP1 enzyme, and NAD+ to their working concentrations.

    • Prepare serial dilutions of the PARP inhibitors.

  • Assay Protocol:

    • To a black 384-well plate, add the inhibitor dilutions or vehicle control.

    • Add the PARP1 enzyme and the fluorescent DNA probe.

    • Incubate for a short period to allow for PARP1-DNA binding.

    • Initiate the reaction by adding NAD+.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • An increase in the FP signal in the presence of an inhibitor indicates PARP trapping. The potency of trapping can be quantified by generating dose-response curves.[17][18][19][20]

PARP Trapping Mechanism

cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor A1 PARP1 + DNA Probe A2 PARP1-DNA Complex (High FP) A1->A2 Binding A3 Auto-PARylation (NAD+) A2->A3 A4 PARP1 Dissociates (Low FP) A3->A4 B1 PARP1 + DNA Probe + Inhibitor B2 Inhibitor-PARP1-DNA Complex B1->B2 Binding B3 Auto-PARylation Blocked B2->B3 B4 PARP1 Trapped (High FP) B3->B4

Caption: The principle of a fluorescence polarization-based PARP trapping assay.

Conclusion and Future Perspectives

The selection of a chemical probe for PARP research requires a nuanced understanding of its biochemical and cellular properties. Olaparib stands as a robust and well-characterized probe with high selectivity for PARP1 and PARP2. For applications where maximizing cytotoxicity through PARP trapping is desired, Talazoparib offers unparalleled potency. Veliparib provides a valuable tool for studies where minimal PARP trapping is preferred, allowing for the decoupling of catalytic inhibition from trapping-mediated cytotoxicity. Niraparib and Rucaparib, while potent PARP inhibitors, exhibit off-target kinase activities that must be considered in the interpretation of experimental results.

The continued development of novel and more selective chemical probes, including those targeting other members of the PARP family, will be instrumental in further dissecting the complex roles of these enzymes in cellular physiology and disease. By employing the rigorous benchmarking and experimental approaches outlined in this guide, researchers can confidently select the most appropriate tool to advance their scientific inquiries.

References

A Comparative Guide to the Reproducibility of Synthetic Protocols for 4-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chlorobenzamide is a key structural motif and a versatile building block in medicinal chemistry and drug discovery. Its substituted benzamide scaffold is present in a variety of pharmacologically active compounds. The reliable and reproducible synthesis of this intermediate is therefore of critical importance for the advancement of research and development in this field. This guide provides an in-depth comparison of the most common synthetic protocols for this compound, with a focus on reproducibility, yield, purity, and scalability. We will delve into the causality behind experimental choices, provide self-validating systems for each protocol, and support our claims with experimental data and authoritative references.

Comparison of Synthetic Strategies

Two primary synthetic strategies for the preparation of this compound have been established and are compared below: a two-step synthesis commencing from 2-chloro-4-nitrobenzoic acid, and a more direct approach involving the reduction of 2-chloro-4-nitrobenzamide. A third, less common, but high-yielding method is also discussed.

Synthetic StrategyStarting MaterialKey StepsReported YieldPurityScalability
Protocol 1 2-Chloro-4-nitrobenzoic acid1. Reduction of the nitro group. 2. Amidation of the carboxylic acid.Good to ExcellentHighGood
Protocol 2 2-Chloro-4-nitrobenzamide1. Reduction of the nitro group.GoodGoodModerate
Protocol 3 m-Chlorophenylurea1. Microwave-assisted Fries rearrangement.94%[1]High[1]Lab-scale

Protocol 1: Two-Step Synthesis from 2-Chloro-4-nitrobenzoic Acid

This is the most widely employed and arguably the most versatile route for the synthesis of this compound. The strategy involves two distinct chemical transformations: the reduction of the nitro group to an amine, followed by the conversion of the carboxylic acid to a primary amide.

Logical Workflow

A 2-Chloro-4-nitrobenzoic Acid B Step 1: Nitro Group Reduction (e.g., SnCl2/HCl or Catalytic Hydrogenation) A->B Reduction C 4-Amino-2-chlorobenzoic Acid B->C D Step 2: Amidation (1. SOCl2, 2. NH4OH) C->D Amidation E This compound D->E

Caption: Workflow for the two-step synthesis of this compound.

Expertise & Experience: Causality Behind Experimental Choices

The two-step approach offers excellent control over the synthesis. The reduction of the nitro group is typically performed first, as the resulting amino group is less susceptible to deactivation during the subsequent amidation step. The choice of reducing agent in Step 1 is critical. Tin(II) chloride in hydrochloric acid is a classic and robust method, though the workup can be tedious due to the formation of tin salts.[2] Catalytic hydrogenation offers a cleaner alternative, often providing higher purity of the intermediate, but requires specialized equipment.[2]

For the amidation step, the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride is a standard and effective procedure. The subsequent reaction with ammonia or ammonium hydroxide yields the desired primary amide. Careful control of temperature during the addition of the acyl chloride to the ammonia solution is crucial to minimize hydrolysis of the acyl chloride, which would lead to the reformation of the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 4-Amino-2-chlorobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-4-nitrobenzoic acid (1.0 eq) in ethanol.

  • Reduction: To this suspension, add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.[2]

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Amino-2-chlorobenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Acyl Chloride Formation: In a dry round-bottom flask under an inert atmosphere, suspend 4-Amino-2-chlorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane. Add thionyl chloride (2-3 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-amino-2-chlorobenzoyl chloride.

  • Amidation: In a separate flask, prepare a solution of concentrated ammonium hydroxide. Cool this solution in an ice bath.

  • Reaction: Dissolve the crude acyl chloride in a minimal amount of an anhydrous solvent (e.g., THF) and add it dropwise to the cold ammonium hydroxide solution with vigorous stirring.

  • Work-up and Purification: Stir the reaction mixture for 1-2 hours at 0 °C. Collect the precipitated solid by filtration, wash with cold water, and dry to afford this compound. The product can be further purified by recrystallization.

Trustworthiness: Self-Validating System
  • TLC Analysis: Monitor the progress of both steps by TLC. The disappearance of the starting material and the appearance of a new spot with a different Rf value will indicate the progression of the reaction.

  • Spectroscopic Analysis: The final product should be characterized by spectroscopic methods to confirm its identity and purity.

    • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons, an amino group singlet, and two amide proton signals.

    • ¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for the carbonyl carbon, and six aromatic carbons.

    • IR (KBr): Characteristic peaks for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C-Cl stretching.

    • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of this compound (171.03 g/mol ).

Protocol 2: Reduction of 2-Chloro-4-nitrobenzamide

This protocol offers a more direct route to the final product by performing the amidation step prior to the nitro group reduction. This can be advantageous in terms of step economy.

Logical Workflow

A 2-Chloro-4-nitrobenzamide B Nitro Group Reduction (e.g., Fe/NH4Cl or Catalytic Hydrogenation) A->B Reduction C This compound B->C A m-Chlorophenylurea B Microwave-assisted Fries Rearrangement (AlCl3) A->B Rearrangement C This compound B->C

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold in Neuropharmacology

Substituted benzamides represent a cornerstone in the development of atypical antipsychotic drugs, primarily targeting the dopamine D2 receptor.[1][2] Compounds such as amisulpride and sulpiride have demonstrated clinical efficacy in treating schizophrenia, attributed to their selective antagonism of D2 and D3 dopamine receptors.[3][4][5] The therapeutic effects of these agents are rooted in their ability to modulate dopaminergic neurotransmission, which is often dysregulated in psychotic disorders.[6][7] This guide provides a framework for the functional characterization of a lesser-known compound, 4-Amino-2-chlorobenzamide, in direct comparison with the well-established atypical antipsychotics, Amisulpride and Nemonapride.

Nemonapride is a potent D2 and serotonin 5-HT2A receptor antagonist, exemplifying the polypharmacology often sought in modern antipsychotic drug development.[6][7][8][9] Amisulpride, in contrast, exhibits high selectivity for D2 and D3 receptors, with its clinical utility in treating both positive and negative symptoms of schizophrenia being well-documented.[3][4] this compound, while sharing the core benzamide structure, is not extensively characterized in the public domain, making it an ideal candidate to illustrate the experimental workflows used to elucidate the pharmacological profile of a novel compound.[10][11][12]

This guide will detail the experimental design and execution of two key functional assays: a cAMP inhibition assay to assess G-protein pathway engagement and a β-arrestin recruitment assay to probe for functional selectivity. By employing these assays, we can build a comprehensive pharmacological profile of this compound and draw meaningful comparisons to the established drugs, Amisulpride and Nemonapride.

Comparative Analysis of Benzamide Structures

The subtle structural differences between these benzamides are predicted to have a significant impact on their receptor affinity and functional activity.

Compound NameChemical StructureKey Structural Features
This compound C1=CC(=C(C=C1N)Cl)C(=O)NA simple substituted benzamide with an amino group at the 4-position and a chlorine atom at the 2-position. The lack of a complex side chain suggests it may have a different binding mode or lower affinity compared to the other compounds.
Amisulpride O=C(NC[C@H]1N(CC)CCC1)C2=CC(S(=O)(=O)CC)=C(N)C=C2OCFeatures a sulfonyl group and an ethylpyrrolidine side chain, which are crucial for its high affinity and selectivity for D2/D3 receptors.[2][3]
Nemonapride O=C(NC1CCN(C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C4=C(Cl)C=C(N)C=C4OCPossesses a more complex piperidinyl structure with a diphenylmethyl moiety, contributing to its potent D2 and 5-HT2A receptor antagonism.[6][7][8]

Experimental Design: A Two-Pronged Approach to Functional Characterization

To comprehensively compare the functional properties of these benzamides, we will employ two distinct cell-based assays that interrogate different aspects of dopamine D2 receptor signaling. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[13][14] Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[15][16][17] Additionally, like many GPCRs, the activated D2 receptor can recruit β-arrestin proteins, which mediate receptor desensitization and can also initiate G-protein independent signaling cascades.[18][19]

Our experimental strategy will therefore involve:

  • cAMP Inhibition Assay: To quantify the ability of each benzamide to antagonize dopamine-mediated inhibition of cAMP production. This assay directly measures the impact of the compounds on the canonical G-protein signaling pathway.

  • β-Arrestin Recruitment Assay: To determine if the benzamides differ in their ability to block dopamine-induced β-arrestin recruitment to the D2 receptor. This will provide insights into potential functional selectivity or "biased agonism".[20]

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits Benzamide Benzamide Antagonist Benzamide->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Signaling Downstream Signaling BetaArrestin->Signaling G start Start plate_cells Plate HEK-D2 cells (2,500 cells/well) start->plate_cells add_compounds Add serially diluted benzamide compounds plate_cells->add_compounds add_agonist Add Dopamine (EC80) + Forskolin add_compounds->add_agonist incubate_stim Incubate 30 min at room temp add_agonist->incubate_stim add_detection Add cAMP detection reagents incubate_stim->add_detection incubate_detect Incubate 60 min at room temp add_detection->incubate_detect read_plate Read plate incubate_detect->read_plate analyze Analyze data (IC50 determination) read_plate->analyze end_node End analyze->end_node G start Start plate_cells Plate PathHunter® D2 cells start->plate_cells add_compounds Add serially diluted benzamide compounds plate_cells->add_compounds add_agonist Add Dopamine (EC80) add_compounds->add_agonist incubate_stim Incubate 90 min at 37°C add_agonist->incubate_stim add_detection Add PathHunter® detection reagents incubate_stim->add_detection incubate_detect Incubate 60 min at room temp add_detection->incubate_detect read_plate Read chemiluminescence incubate_detect->read_plate analyze Analyze data (IC50 determination) read_plate->analyze end_node End analyze->end_node

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Amino-2-chlorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Knowledge: Understanding the Compound and Its Risks

4-Amino-2-chlorobenzamide (CAS No: 211374-81-1) is a halogenated aromatic amine derivative.[1][2] Due to its chemical structure, which includes a chlorinated benzene ring and an amino group, it is imperative to handle this compound and its waste with a comprehensive understanding of its potential hazards. While a specific, detailed Safety Data Sheet (SDS) can be elusive, data from structurally analogous compounds and general principles for managing hazardous laboratory chemicals provide a robust framework for its safe handling and disposal.[3]

This guide is built on the principle that all chemical waste must be handled as hazardous unless proven otherwise. For this compound, its classification as a halogenated organic compound necessitates specific disposal pathways to mitigate risks to human health and the environment.[4][5]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough risk assessment is critical. Based on available data, this compound should be treated as a hazardous substance.[3]

Potential Hazard Profile:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Skin Irritation: May cause skin irritation or an allergic skin reaction.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3]

Mandatory Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE is required when handling this compound in any form (solid or solution):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6]Protects against splashes of solutions or airborne dust particles that can cause severe eye irritation.
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[3][4]Prevents direct skin contact, which can lead to irritation or allergic reactions. Contaminated gloves must be disposed of as hazardous waste.
Body Protection A laboratory coat or other protective clothing.Prevents contamination of personal clothing and skin.
Respiratory Protection A suitable respirator is recommended if working with the powder outside of a chemical fume hood or in poorly ventilated areas.[3]Minimizes the risk of inhaling dust particles that can cause respiratory tract irritation.

The Core Protocol: Step-by-Step Disposal Procedures

The disposal of this compound must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[4][7]

Step 1: Waste Identification and Segregation

  • Classification: this compound waste is classified as hazardous chemical waste, specifically as a halogenated organic compound.[4][5][7]

  • Segregation: It is crucial to keep this waste stream separate from others. Do not mix this compound waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[8] It is also incompatible with strong oxidizing and reducing agents.[7]

Step 2: Proper Containerization

  • Primary Container Selection: Use a designated, leak-proof container with a secure, screw-on cap that is chemically compatible with the waste.[3][9]

  • Solid Waste: Collect solid this compound waste, along with any contaminated materials (e.g., weighing papers, pipette tips, gloves), in a clearly labeled, sealed container.[3]

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated liquid waste container. Ensure the container material is compatible with the solvent used. All transfers and commingling of waste must be conducted within an operating chemical fume hood.[8]

Step 3: Labeling

  • Clarity is Key: As soon as the first drop of waste is added, the container must be labeled.[9] The label must be clearly legible and securely affixed.[10]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[9][10]

    • The full chemical name: "Waste this compound".[3] Do not use abbreviations or chemical formulas.[9][10]

    • An indication of the hazards (e.g., "Toxic," "Irritant").[8]

    • The approximate percentage of each component if it is a mixed waste stream.[11]

Step 4: Storage of Waste Containers

  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[8][10]

  • Conditions: The storage area must be cool, dry, and well-ventilated.[7][8] Containers must be kept tightly closed when not in use.[8][9][10]

  • Secondary Containment: Waste containers must be stored in appropriate secondary containment to prevent the spread of material in case of a leak.[8]

Step 5: Final Disposal

  • Professional Disposal: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[3][7][8]

  • Timeliness: Do not accumulate excessive amounts of waste.[9] Request a waste collection when the container is about three-quarters full.[8]

Spill and Emergency Management

Accidents can happen, and a clear, rehearsed emergency plan is essential for laboratory safety.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate non-essential personnel from the area.[12][13]

  • Assess the Situation: Determine the extent of the spill. If it is large, involves highly volatile solvents, or you are not comfortable with the cleanup, contact your EHS department or emergency services immediately.[13][14]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in Section 2.[12]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[6][15] Avoid generating dust.[7][16]

    • For liquid spills, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).[8]

  • Final Steps: Place all contaminated absorbent materials and cleaning supplies into a sealed bag or container, label it as hazardous waste, and arrange for its disposal through your EHS department.[8] Clean the spill area with soap and water.[17]

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[6][15] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[8][17] Seek medical attention.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][17] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][15]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Visual Workflow and Data Summary

To facilitate quick reference and decision-making, the following diagram and table summarize the critical aspects of the disposal process.

Disposal Workflow for this compound

cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Consult SDS & Institutional Protocols A->B C Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) B->C D Select Compatible, Labeled Hazardous Waste Container C->D E Collect Waste in Fume Hood (Solid & Liquid) D->E F Segregate from Non-Halogenated & Incompatible Waste E->F G Keep Container Tightly Closed F->G H Store in Designated, Ventilated Satellite Accumulation Area G->H I Use Secondary Containment H->I J Request Pickup from EHS / Licensed Contractor I->J K Document Waste Disposal J->K

Caption: Decision workflow for the proper disposal of this compound.

Quantitative Safety and Disposal Data
ParameterValue / GuidelineSource(s)
CAS Number 211374-81-1[1][2]
Molecular Formula C₇H₇ClN₂O[1][2]
Hazard Class Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation[2][3]
Waste Classification Hazardous Chemical Waste (Halogenated Organic)[4][5]
Incompatible Materials Strong oxidizing agents, strong reducing agents[7]
Spill Cleanup Material Inert absorbent material (e.g., vermiculite, sand)[8]
Emergency Eye Wash Minimum 15 minutes continuous flush[6][17]
Emergency Skin Wash Minimum 15 minutes continuous flush[17]

References

A Senior Application Scientist's Guide to Handling 4-Amino-2-chlorobenzamide: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work is predicated on both innovation and an unwavering commitment to safety. The compounds we handle, such as 4-Amino-2-chlorobenzamide, are often novel molecules with incompletely characterized toxicological profiles. This guide provides a comprehensive framework for the safe handling of this compound, grounded in established safety principles and an expert understanding of chemical hazards. Our approach is not merely to list procedures, but to build a self-validating system of safety, ensuring that every step is understood and executed with precision.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound (CAS No. 211374-81-1) is an aromatic amine and benzamide derivative.[1] While comprehensive toxicological data may be limited, the available GHS (Globally Harmonized System) classifications provide a clear directive for cautious handling. The primary hazards identified are:

  • H302: Harmful if swallowed: Points to significant acute toxicity via ingestion.[1]

  • H315: Causes skin irritation: Indicates the potential for localized skin damage upon contact.[1][2]

  • H317: May cause an allergic skin reaction: This suggests a risk of sensitization, where subsequent exposures could lead to a more severe allergic response.[1]

  • H319: Causes serious eye irritation: Highlights the potential for significant eye damage from direct contact with the solid or solutions.[1][2]

  • H335: May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.[1][3]

These classifications mandate a stringent approach to personal protective equipment (PPE) to create effective barriers against all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Core PPE Requirements for Handling this compound

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Handling Solids Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]Chemical-resistant nitrile gloves.[4][5] Inspect before use.Long-sleeved lab coat.[5]All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[5]
Preparing Solutions Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.[6]Chemical-resistant nitrile gloves. Change gloves immediately if contaminated.Chemical-resistant apron over a long-sleeved lab coat.Work must be conducted within a certified chemical fume hood.
Large-Scale Operations (>10g) Face shield worn over chemical splash goggles.Double-gloving with nitrile gloves is recommended for enhanced protection.Chemical-resistant coveralls or an impervious suit may be required based on a full risk assessment.[5]A NIOSH-approved respirator with appropriate cartridges may be necessary if engineering controls cannot maintain exposure below acceptable limits.[5][7]

Operational Protocols: A Step-by-Step Guide to Safety

Adherence to standardized protocols is critical for minimizing exposure and preventing contamination. The following workflows provide a clear, repeatable process for safe handling.

Donning and Doffing of Personal Protective Equipment

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_donning Donning Sequence A 1. Lab Coat B 2. Goggles/Face Shield A->B C 3. Gloves B->C

Figure 1: PPE Donning Sequence.
  • Lab Coat: Secure a clean, long-sleeved lab coat.

  • Eye and Face Protection: Put on chemical splash goggles. If required, add a face shield.

  • Gloves: Don nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to create a seal.[8]

Doffing (Taking Off) PPE Workflow

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

G cluster_doffing Doffing Sequence D 1. Gloves E 2. Lab Coat D->E F 3. Goggles/Face Shield E->F G 4. Wash Hands F->G G cluster_spill Small Spill Response Workflow Spill Spill Occurs Alert 1. Alert Colleagues Spill->Alert Contain 2. Cover with Absorbent Alert->Contain Disinfect 3. Apply Decontaminant (e.g., 10% Bleach) Contain->Disinfect Wait 4. Allow 20-30 min Contact Time Disinfect->Wait Collect 5. Collect Waste Wait->Collect Wipe 6. Wipe Area with Water Collect->Wipe Dispose 7. Dispose of all materials as Hazardous Waste Wipe->Dispose

Figure 3: Small Spill Response Workflow.
  • Alert: Immediately alert others in the laboratory.

  • Contain: Ensure you are wearing the appropriate PPE. Cover the spill with an absorbent material like paper towels or a spill pad to prevent it from spreading.[9][10]

  • Decontaminate: Gently pour an appropriate disinfectant, such as a 1:10 household bleach solution, onto the absorbent material, working from the outside in.[11][9]

  • Wait: Allow a sufficient contact time, typically 20-30 minutes, for the disinfectant to neutralize the chemical.[11][9]

  • Collect: Using forceps or tongs, carefully collect all contaminated materials (absorbent pads, gloves, etc.) and place them into a designated hazardous waste bag or container.[9]

  • Final Wipe: Wipe the spill area again with disinfectant, followed by a final wipe with water to remove any residual chemicals.[9][10]

  • Dispose: Seal the hazardous waste container and label it clearly.[4] Arrange for disposal through your institution's EHS department.[4][5]

Decontamination and Disposal Plan

A complete safety plan extends beyond active handling to include the proper cleaning and disposal of all materials.

  • Reusable PPE: Goggles and face shields should be decontaminated after each use. Wipe them down with a suitable disinfectant followed by water.

  • Contaminated Waste: All single-use items that have come into contact with this compound, including gloves, weigh paper, and absorbent pads, must be disposed of as hazardous chemical waste.[4] Do not place these items in the regular trash. Collect them in a clearly labeled, sealed container for pickup by your EHS provider.[4][13]

By integrating this expert-driven safety framework into your daily laboratory operations, you build a resilient and trustworthy system that protects not only yourself and your colleagues but also the integrity of your research.

References

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